molecular formula C8H7NO2 B2728019 3-Hydroxy-2-methoxybenzonitrile CAS No. 1243281-23-3

3-Hydroxy-2-methoxybenzonitrile

Cat. No.: B2728019
CAS No.: 1243281-23-3
M. Wt: 149.149
InChI Key: JNATUNYPQLXCCI-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.149. The purity is usually 95%.
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Properties

IUPAC Name

3-hydroxy-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNATUNYPQLXCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance of 3-Hydroxy-2-methoxybenzonitrile

This compound is a highly functionalized aromatic molecule that serves as a valuable building block in the synthesis of complex organic compounds. Its unique substitution pattern, featuring vicinal hydroxyl, methoxy, and nitrile groups, makes it a strategic precursor for the development of novel pharmaceuticals, agrochemicals, and materials. The electron-withdrawing nature of the nitrile group, combined with the directing effects of the hydroxyl and methoxy substituents, offers a rich landscape for further chemical modifications. This guide provides a comprehensive overview of the most viable synthetic pathways to this important intermediate, with a focus on practical application, mechanistic understanding, and experimental detail.

Primary Synthetic Pathway: From o-Vanillin

The most direct and industrially scalable route to this compound commences with the readily available starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This pathway is a two-step process involving the formation of an aldoxime followed by its dehydration to the corresponding nitrile. The causality behind this choice of pathway is rooted in the high yields, mild reaction conditions, and the avoidance of complex purification procedures.

Logical Flow of the o-Vanillin Pathway

G start o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) step1 Step 1: Oximation (Conversion to Aldoxime) start->step1 Hydroxylamine Hydrochloride, Base (e.g., Sodium Acetate) step2 Step 2: Dehydration (Formation of Nitrile) step1->step2 Dehydrating Agent (e.g., Acetic Anhydride) product This compound step2->product

Caption: Synthesis of this compound from o-vanillin.

Step 1: Oximation of o-Vanillin

The initial step involves the condensation of the aldehyde functional group of o-vanillin with hydroxylamine hydrochloride to form 2-hydroxy-3-methoxybenzaldehyde oxime. This reaction is a classic example of the formation of an imine derivative.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-vanillin (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 eq) and a mild base, such as sodium acetate or sodium hydroxide (1.1-1.5 eq), to the solution. The base is crucial as it liberates the free hydroxylamine from its hydrochloride salt.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (50-80 °C) for 1-3 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with cold water to remove inorganic salts. If the product does not precipitate, the solvent can be partially removed under reduced pressure, followed by the addition of water to induce crystallization.

Causality of Experimental Choices:

  • Solvent: Ethanol or aqueous ethanol is chosen for its ability to dissolve both the organic starting material and the inorganic reagents.

  • Base: A mild base like sodium acetate is preferred to avoid potential side reactions associated with the phenolic hydroxyl group.

  • Stoichiometry: A slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the aldehyde.

Step 2: Dehydration of 2-Hydroxy-3-methoxybenzaldehyde Oxime

The second step is the dehydration of the oxime intermediate to yield the target nitrile. This elimination reaction requires a dehydrating agent to remove a molecule of water.

Experimental Protocol:

  • Reaction Setup: The dried 2-hydroxy-3-methoxybenzaldehyde oxime (1.0 eq) is placed in a round-bottom flask.

  • Reagent Addition: A dehydrating agent, most commonly acetic anhydride (2-5 eq), is added. Other reagents such as thionyl chloride, phosphorus pentoxide, or Burgess reagent can also be used, but acetic anhydride is often preferred for its ease of handling and removal.

  • Reaction Conditions: The mixture is heated, typically to reflux (100-140 °C), for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, the reaction mixture is carefully poured into ice-water to quench the excess acetic anhydride. The product usually precipitates as a solid and can be collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Causality of Experimental Choices:

  • Dehydrating Agent: Acetic anhydride is a cost-effective and efficient dehydrating agent for this transformation. It also serves as the solvent in many cases. The use of stronger dehydrating agents may require more stringent reaction conditions and handling precautions.

  • Quenching: Pouring the reaction mixture into ice-water is a critical step to hydrolyze the excess acetic anhydride and to precipitate the less water-soluble product.

Parameter Step 1: Oximation Step 2: Dehydration
Starting Material o-Vanillin2-Hydroxy-3-methoxybenzaldehyde oxime
Key Reagents Hydroxylamine hydrochloride, Sodium acetateAcetic anhydride
Solvent Ethanol/WaterAcetic anhydride (or none)
Temperature 25-80 °C100-140 °C
Reaction Time 1-3 hours1-4 hours
Typical Yield >90%80-95%

Alternative Synthetic Strategies: A Comparative Overview

While the o-vanillin route is the most practical, other synthetic strategies can be envisioned. These are generally more complex and may be employed when specific substitution patterns are required or when o-vanillin is not a viable starting material.

Directed ortho-Metalation (DoM) of a Guaiacol Derivative

This approach offers regioselective functionalization of the aromatic ring. It would involve the protection of the hydroxyl group of guaiacol (2-methoxyphenol), followed by directed ortho-metalation and subsequent introduction of the nitrile group.

Conceptual Workflow:

G start Guaiacol (2-Methoxyphenol) step1 Protection of -OH group start->step1 Protecting Agent step2 Directed ortho-Metalation (DoM) step1->step2 Organolithium Reagent (e.g., n-BuLi) step3 Introduction of Nitrile Group step2->step3 Cyanating Agent (e.g., N-cyanobenzotriazole) step4 Deprotection of -OH group step3->step4 Deprotecting Agent product This compound step4->product

Caption: Conceptual Directed ortho-Metalation (DoM) pathway.

Challenges:

  • Multiple Steps: This route involves more synthetic steps (protection, metalation, cyanating, deprotection) compared to the o-vanillin pathway.

  • Harsh Conditions: The use of strong organolithium bases requires anhydrous conditions and low temperatures.

  • Protecting Group Strategy: The choice of a suitable protecting group for the phenol is critical to the success of the ortho-metalation step.

Sandmeyer-Type Reaction from an Aniline Precursor

This classical method involves the diazotization of an aromatic amine followed by substitution with a cyano group. The starting material would be 3-amino-2-methoxyphenol.

Conceptual Workflow:

G start 3-Amino-2-methoxyphenol step1 Diazotization start->step1 NaNO₂, HCl, 0-5 °C step2 Sandmeyer Reaction step1->step2 CuCN product This compound step2->product

Caption: Conceptual Sandmeyer-type reaction pathway.

Challenges:

  • Precursor Availability: The starting material, 3-amino-2-methoxyphenol, is not commercially available and would need to be synthesized, adding complexity to the overall process.

  • Reaction Conditions: Diazonium salts can be unstable, and the Sandmeyer reaction often requires careful temperature control and handling of toxic copper cyanide.

Conclusion and Future Outlook

The synthesis of this compound is most efficiently achieved through a two-step conversion of o-vanillin. This pathway is robust, high-yielding, and utilizes readily available starting materials, making it suitable for both laboratory-scale synthesis and potential industrial production. While alternative strategies such as Directed ortho-Metalation and Sandmeyer-type reactions offer valuable insights into the chemical reactivity of this substitution pattern, they are generally less practical for routine synthesis.

Future research in this area may focus on the development of one-pot procedures from o-vanillin or the exploration of catalytic methods for the dehydration of the oxime intermediate to further improve the efficiency and environmental footprint of the synthesis. The continued importance of this compound as a synthetic intermediate will undoubtedly drive further innovation in its preparation.

References

  • Lerrick, I., Purwono, B., & Matsjeh, S. (2008). The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin: a Precursor of Synthesis of 3′-methoxydaidzein Reinner.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates. New synthetic methodology for the preparation of benzylic and aromatic functionality. Chemical Reviews, 90(6), 879-933.
  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961-3964.
  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Iwasaki, F., Iwasaki, H., & Sato, S. (1976). The structure of ortho-vanillin. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(4), 1264-1266.
  • PubChem. (n.d.). 3-Hydroxy-2-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

Chemical and physical properties of 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxy-2-methoxybenzonitrile

This guide provides a comprehensive technical overview of this compound, a substituted aromatic nitrile of significant interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its core physicochemical properties, structural features, reactivity, and the analytical methodologies essential for its characterization and quality control. This document is designed to serve as a practical resource, blending foundational chemical principles with actionable, field-proven insights.

Introduction and Strategic Importance

This compound (CAS No. 1243281-23-3) is a member of the functionalized benzonitrile family.[1] Its molecular architecture, featuring a benzene ring substituted with hydroxyl (-OH), methoxy (-OCH₃), and nitrile (-C≡N) groups, makes it a highly versatile chemical intermediate. The specific ortho- and meta-positioning of these groups creates a unique electronic and steric environment, governing its reactivity and utility as a building block for more complex molecular entities. For drug development professionals, compounds like this are valuable scaffolds for synthesizing novel pharmaceutical agents, as the functional groups provide multiple handles for chemical modification and diversification.[2]

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1243281-23-3[1]
Molecular Formula C₈H₇NO₂[3]
Molecular Weight 149.15 g/mol [3]
Appearance White to off-white solid powder[3]
Melting Point 122 - 125 °C[3]
Solubility Low solubility in water; Soluble in ethanol, dichloromethane[3]
pKa The phenolic hydroxyl group imparts acidic properties.[3]
Stability Stable under normal conditions. Sensitive to strong acids, bases, and high temperatures.[3]

Molecular Structure and Reactivity Profile

The reactivity of this compound is a direct consequence of its three key functional groups. Understanding their interplay is crucial for predicting reaction outcomes and designing synthetic pathways.

  • Nitrile Group (-C≡N) : This versatile group can undergo hydrolysis to form a carboxylic acid, reduction to yield a primary amine, or participate in cycloaddition reactions to construct heterocyclic systems.[4]

  • Phenolic Hydroxyl Group (-OH) : As a mildly acidic proton donor, this group readily engages in etherification and esterification reactions. It is also a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.[5]

  • Methoxy Group (-OCH₃) : This group is also an activating, ortho, para-director that influences the electron density of the aromatic ring. It offers a potential site for demethylation to generate a catechol moiety.[4]

The combined electronic effects of these substituents make the aromatic ring susceptible to further functionalization, while the nitrile and hydroxyl groups provide orthogonal reactivity for subsequent transformations.

Structural Visualization

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Predictive Analysis

Definitive structural confirmation relies on a suite of spectroscopic techniques. Based on the compound's structure, we can predict the key features expected in its spectra, providing a benchmark for experimental verification.

  • ¹H NMR Spectroscopy : The spectrum should reveal three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, triplets) will be dictated by their coupling to adjacent protons. A sharp singlet around 3.8-4.0 ppm is expected for the three methoxy (-OCH₃) protons. A broad singlet, which may vary in chemical shift depending on solvent and concentration, will correspond to the phenolic hydroxyl (-OH) proton.

  • ¹³C NMR Spectroscopy : The spectrum will be characterized by eight unique carbon signals. The nitrile carbon (C≡N) will appear downfield (approx. 115-120 ppm). The six aromatic carbons will resonate in the 110-160 ppm range, with the carbons attached to the oxygen atoms (C-OH and C-OCH₃) being the most downfield in this region. The methoxy carbon (-OCH₃) will produce a signal around 55-60 ppm.[6]

  • Infrared (IR) Spectroscopy : Key diagnostic absorption bands include a broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the hydroxyl group. A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is characteristic of the C≡N nitrile stretch. C-O stretching vibrations for the ether and phenol will appear in the 1200-1300 cm⁻¹ region, and aromatic C=C stretching will be visible around 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at an m/z ratio of 149, corresponding to the molecular weight of the parent compound.[7] Common fragmentation patterns may include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of HCN from the nitrile group.

Experimental Protocol: Purity Determination by HPLC

To ensure the reliability of experimental results, the purity of starting materials must be rigorously verified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8] The following protocol provides a self-validating workflow for the purity analysis of this compound.

Principle

This reverse-phase HPLC method separates this compound from potential impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity is calculated based on the relative area of the main peak.[8]

Methodology
  • Instrumentation and Reagents :

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Diluent: 50:50 mixture of Mobile Phase A and B

    • Standard: A certified reference standard of this compound

    • Sample: The batch of this compound to be tested

  • Sample Preparation :

    • Standard Solution (0.5 mg/mL) : Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL) : Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Detection Wavelength : 254 nm

    • Injection Volume : 10 µL

    • Gradient Program :

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (re-equilibration)

  • Analytical Procedure :

    • Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to verify the absence of system peaks.

    • Inject the standard solution to determine the retention time and peak shape of the main component.

    • Inject the sample solution.

    • Process the chromatograms to integrate the peak areas.

  • Purity Calculation :

    • Calculate the purity percentage using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases A and B prep_sample Prepare Standard and Sample Solutions (0.5 mg/mL) prep_mobile->prep_sample equilibrate Equilibrate System (30 min) prep_sample->equilibrate inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample acquire Acquire Chromatograms inject_sample->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate result Final Purity Report calculate->result

Caption: General workflow for HPLC purity analysis.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers like 4-Hydroxy-3-methoxybenzonitrile indicates the following precautions should be taken:

  • Health Hazards : The compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation, as well as potential respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE) : Always handle this chemical within a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.[10]

  • Handling : Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[9]

  • Storage : Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption. Store away from heat sources and strong oxidizing agents.[3]

Conclusion

This compound is a chemical intermediate with considerable potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, combined with the versatile reactivity of its hydroxyl, methoxy, and nitrile functional groups, make it an attractive substrate for constructing complex molecular frameworks. A thorough understanding of its properties, reactivity, and the analytical methods required for its quality control—as detailed in this guide—is essential for any researcher or drug development professional seeking to leverage its synthetic utility.

References

  • PubChem. 3-Hydroxy-4-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • ChemBK. 3-Methoxy-4-Hydroxybenzonitrile. [Link]

  • PubChem. 3-Methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Hydroxy-5-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Autech Industry Co.,Limited. Exploring 3-Hydroxy-4-Methoxybenzonitrile: A Key Intermediate in Gefitinib Synthesis. [Link]

  • PubChem. 3-Hydroxy-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link]

  • Google Patents.
  • SpectraBase. 3-Methoxy-benzonitrile. [Link]

  • PubChem. 3-[Hydroxy(methoxy)methyl]benzonitrile. National Center for Biotechnology Information. [Link]

  • Varela-M, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Hydroxy-3-methoxybenzonitrile: Applications in Material Science and Organic Synthesis. [Link]

  • precisionFDA. 3-HYDROXY-4-METHOXYBENZONITRILE. [Link]

  • PubChemLite. 3-hydroxy-2-methylbenzonitrile (C8H7NO). [Link]

  • Persuric, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. International Journal of Molecular Sciences. [Link]

Sources

3-Hydroxy-2-methoxybenzonitrile CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification and Characterization of 3-Hydroxy-2-methoxybenzonitrile

Introduction

This compound (CAS No. 1243281-23-3) is a substituted aromatic nitrile, a class of organic compounds that serve as crucial building blocks in modern synthetic chemistry. The unique arrangement of a nitrile, a hydroxyl, and a methoxy group on the benzene ring imparts a distinct chemical reactivity profile, making it a potentially valuable intermediate in the development of complex molecules for the pharmaceutical and agrochemical industries. Structurally related compounds, such as 3-Hydroxy-4-methoxybenzonitrile, are recognized as key intermediates in the synthesis of targeted therapy drugs like Gefitinib, highlighting the significance of this molecular scaffold.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core identification parameters, analytical characterization methodologies, and safety protocols for this compound. As a senior application scientist, the emphasis is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and validated approach to handling and qualifying this compound.

Part 1: Core Identification and Physicochemical Properties

Unambiguous identification is the foundational step for any chemical research. For this compound, this begins with its universal CAS (Chemical Abstracts Service) number and fundamental molecular properties. These identifiers form the basis of its registration in chemical databases and regulatory dossiers.

Key Identification Parameters

A summary of the essential identifiers and physical properties for this compound is provided below.

ParameterValueSource(s)
CAS Number 1243281-23-3[2][3]
Molecular Formula C₈H₇NO₂[2][3][4]
Molecular Weight 149.15 g/mol [2][4]
Appearance Solid (typically white to off-white powder)[4]
Solubility Low solubility in water; Soluble in organic solvents (e.g., ethanol, dichloromethane)[4]
Storage Keep in a dark place, sealed in dry, room temperature conditions[3]
Chemical Structure

The functionality of this compound is dictated by the spatial arrangement of its constituent groups on the aromatic ring.

Caption: Structure of this compound.

Part 2: Comprehensive Analytical Characterization

A multi-technique, or orthogonal, approach is essential for the definitive confirmation of both the identity and purity of a chemical intermediate. Relying on a single analytical method is insufficient; instead, combining techniques that measure different molecular properties provides a self-validating system. For this compound, a combination of chromatography for purity and spectroscopy for identity is the industry-standard approach.

Chromatographic Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of non-volatile organic compounds. Its high resolving power allows for the separation of the main component from structurally similar process-related impurities, such as isomers or unreacted starting materials.[5] The principle is to ensure that the measured purity is not an artifact of co-eluting species, which is achieved by developing a method with sufficient selectivity.

The logical flow from sample preparation to final data analysis is critical for reproducible results.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Calculation prep_mobile Prepare Mobile Phase (e.g., A: H₂O+0.1% TFA, B: ACN+0.1% TFA) equilibrate Equilibrate System (30 min with mobile phase) prep_mobile->equilibrate prep_std Prepare Standard Solution (Accurately weigh ~5mg in 50mL diluent) inject_std Inject Standard (x2) (Verify retention time & response) prep_std->inject_std prep_sample Prepare Sample Solution (Weigh ~5mg of test batch in 50mL diluent) inject_sample Inject Sample (Acquire chromatogram) prep_sample->inject_sample inject_blank Inject Blank (Diluent) (Confirm clean baseline) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate All Peaks (Detect main peak and all impurities) inject_sample->integrate calculate Calculate Purity (Area % = [Area_Main / Area_Total] * 100) integrate->calculate report Generate Report (Purity value, chromatograms, method) calculate->report

Caption: Standard workflow for HPLC purity analysis.

This protocol is a representative method based on standard practices for substituted aromatic nitriles.[5]

  • HPLC System & Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Solution Preparation:

    • Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 5 mg of a qualified reference standard of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh approximately 5 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Analytical Procedure:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the Standard Solution in duplicate. The retention times should be consistent (RSD < 1%), and peak areas should be comparable (RSD < 2%). This step validates system suitability.

    • Inject the Sample Solution.

  • Calculation of Purity:

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Identity Confirmation

Spectroscopic techniques provide fingerprint-level information about a molecule's structure, confirming that the main peak in the HPLC is indeed the correct compound.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound, electrospray ionization (ESI) in negative mode should show a prominent ion at m/z 148.14 ([M-H]⁻), confirming the molecular mass of 149.15.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. The IR spectrum is expected to show characteristic absorption bands:

    • A broad O-H stretch (phenol) around 3300-3500 cm⁻¹.

    • A sharp C≡N stretch (nitrile) around 2220-2240 cm⁻¹.

    • C-O stretches (methoxy and phenol) in the 1200-1300 cm⁻¹ region.

    • Aromatic C-H and C=C stretches in their typical regions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: The proton NMR spectrum should reveal:

      • A singlet for the methoxy (-OCH₃) protons (~3.8-4.0 ppm).

      • A singlet for the phenolic (-OH) proton, which may be broad and have a variable chemical shift.

      • Distinct signals in the aromatic region (~6.8-7.5 ppm) corresponding to the three protons on the benzene ring. The specific splitting pattern (e.g., doublet of doublets, triplet) will confirm the 1,2,3-substitution pattern.

    • ¹³C NMR: The carbon NMR will show eight distinct signals, one for each unique carbon atom in the molecule, including the nitrile carbon (~115-120 ppm) and the carbons attached to the oxygen atoms.

Part 3: Synthesis Context and Reactivity

While specific synthesis routes for this compound are not widely published, its preparation can be inferred from established organic chemistry principles. A plausible route involves the demethylation of a corresponding dimethoxybenzonitrile precursor, a common strategy for generating phenols.[6] The presence of three distinct functional groups makes it a versatile intermediate.[7] The hydroxyl group can undergo etherification or esterification, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, and the aromatic ring is subject to further substitution, making it a valuable starting point for building molecular complexity.[7][8]

Part 4: Safety, Handling, and Storage

Based on information for the compound and its isomers, this compound is classified as an irritant.[2] Adherence to strict safety protocols is mandatory.

  • Hazard Identification:

    • Causes skin irritation.[9]

    • Causes serious eye irritation.[9]

    • May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile), a lab coat, and safety glasses with side shields or goggles.[10]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.[10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10]

    • Keep away from oxidizing agents, strong acids, and bases.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a valuable chemical intermediate whose proper use in a research and development setting demands rigorous analytical control. Its identity and purity must be confirmed through an orthogonal set of techniques, primarily HPLC for purity and a combination of MS, IR, and NMR for structural verification. The protocols and logical workflows detailed in this guide provide a robust framework for scientists to qualify this material, ensuring the integrity and reproducibility of their subsequent experimental work.

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Green Stone. The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. [Link]

  • PubChem, National Institutes of Health. 3-Methoxybenzonitrile | C8H7NO | CID 73712. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-Hydroxy-4-Methoxybenzonitrile: A Key Intermediate in Gefitinib Synthesis. [Link]

  • Google Patents.
  • PubChem, National Institutes of Health. 3-Hydroxy-4-methoxybenzonitrile | C8H7NO2 | CID 4912822. [Link]

  • Oriental Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]

  • SpectraBase. 3-Methoxy-benzonitrile. [Link]

  • precisionFDA. 3-HYDROXY-4-METHOXYBENZONITRILE. [Link]

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Spectroscopic Characterization of 3-Hydroxy-2-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-methoxybenzonitrile (CAS No. 1243281-23-3). Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Given the limited availability of public experimental spectra for this specific molecule, this guide will utilize predicted data from reputable modeling software, alongside a thorough analysis of the expected spectral features based on its chemical structure and comparison with related isomers. This approach ensures a robust and instructive resource for the scientific community.

Introduction to this compound

This compound is a substituted aromatic compound with a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1][2] Its structure, featuring a nitrile (-C≡N), a hydroxyl (-OH), and a methoxy (-OCH₃) group on a benzene ring, makes it a potentially valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The precise arrangement of these functional groups dictates its chemical reactivity and spectroscopic properties. Accurate interpretation of its spectral data is paramount for structure verification and quality control in any synthetic endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring NMR spectra of benzonitrile derivatives is crucial for reproducibility.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup : The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters to consider are a 30-degree pulse angle, a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom. A wider spectral width (around 220 ppm) is necessary. To enhance the signal of non-protonated carbons, a longer relaxation delay (5-10 seconds) may be required.

  • Data Processing : The acquired free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the nitrile group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-4~7.15Doublet of DoubletsJ ≈ 8.0, 1.5
H-5~7.35TripletJ ≈ 8.0
H-6~7.05Doublet of DoubletsJ ≈ 8.0, 1.5
-OCH₃~3.90Singlet-
-OH~5.50Broad Singlet-

Note: The chemical shift of the hydroxyl proton can vary significantly depending on concentration, temperature, and solvent.

Interpretation of ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The triplet for H-5 arises from coupling to its two ortho neighbors, H-4 and H-6. H-4 and H-6 appear as doublet of doublets due to both ortho and meta coupling. The methoxy group protons appear as a sharp singlet, and the hydroxyl proton typically presents as a broad singlet that can exchange with deuterium in the presence of D₂O.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm)
C-1 (C-CN)~110
C-2 (C-OCH₃)~150
C-3 (C-OH)~145
C-4~118
C-5~125
C-6~115
-CN~117
-OCH₃~56
Interpretation of ¹³C NMR Spectrum

The spectrum is expected to show eight distinct signals. The carbons directly attached to the electronegative oxygen atoms (C-2 and C-3) are significantly deshielded and appear at higher chemical shifts. The nitrile carbon (-CN) and the carbon to which it is attached (C-1) also have characteristic chemical shifts. The methoxy carbon appears as a distinct signal in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient.

  • Background Correction : A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3500-3200Broad, Medium
C-H stretch (aromatic)3100-3000Medium
C-H stretch (methoxy)2950-2850Medium
C≡N stretch (nitrile)2240-2220Sharp, Medium-Strong
C=C stretch (aromatic)1600-1450Medium
C-O stretch (aryl ether)1275-1200Strong
C-O stretch (phenol)1260-1180Strong
Interpretation of IR Spectrum

The most prominent and diagnostic peaks in the IR spectrum would be the broad O-H stretching band of the phenolic hydroxyl group, the sharp and intense C≡N stretching vibration of the nitrile group, and the strong C-O stretching bands. The presence of these key absorptions provides strong evidence for the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for MS Data Acquisition
  • Ionization Method : Electron Ionization (EI) is a common method for volatile and thermally stable compounds. For less stable compounds, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : The mass spectrum is recorded over a suitable m/z range, typically from 50 to 500 amu.

Expected Mass Spectrum Data

The molecular ion peak ([M]⁺) in the EI mass spectrum is expected at an m/z of 149, corresponding to the molecular weight of this compound.

Interpretation of Fragmentation Pattern

The fragmentation of substituted benzonitriles in EI-MS can be complex. Key expected fragmentation pathways for this compound include:

  • Loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z 134.

  • Loss of carbon monoxide (-CO) from the phenol group, which is a common fragmentation for phenols, would lead to a fragment at m/z 121.

  • Loss of the entire methoxy group (-OCH₃) would result in a fragment at m/z 118.

  • Loss of HCN from the molecular ion is a characteristic fragmentation of benzonitriles, leading to a fragment at m/z 122.[3]

The relative intensities of these fragment ions provide a unique fingerprint for the molecule.

Visualization of Molecular Structure and Workflow

Molecular Structure of this compound

Caption: 2D structure of this compound.

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of an organic compound.

Conclusion

References

  • Rap, D., et al. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 25(4), 2765-2775. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzonitrile, 3-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzonitrile. Retrieved from [Link]

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Solubility and stability of 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2-methoxybenzonitrile

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key intermediate in pharmaceutical and fine chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to offer a deep-dive into the causality behind experimental design and interpretation. We will explore the theoretical underpinnings of the compound's physicochemical behavior, present detailed, field-proven protocols for kinetic and thermodynamic solubility assessment, and outline a robust strategy for stability evaluation through forced degradation studies, in alignment with ICH guidelines. The insights herein are designed to empower research teams to anticipate challenges, optimize formulation strategies, and accelerate the development timeline by building a foundational understanding of this molecule's core properties.

Introduction: The "Why" of Physicochemical Profiling

In the landscape of drug discovery and development, an early and thorough understanding of a molecule's fundamental physicochemical properties is not merely a regulatory checkbox; it is the cornerstone of a successful development program. Properties like solubility and stability dictate a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to low bioavailability and erratic in-vivo exposure, while instability can compromise safety, efficacy, and shelf-life.[1]

This compound presents a unique structural motif, combining a phenolic hydroxyl group, a methoxy group, and a nitrile moiety on an aromatic scaffold. Each of these functional groups contributes to its overall physicochemical profile, creating a molecule with specific liabilities and opportunities that must be systematically characterized. This guide provides the strategic framework and detailed methodologies to perform this characterization, ensuring that subsequent development efforts are built on a solid foundation of chemical knowledge.

Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is essential before embarking on detailed solubility and stability studies.

PropertyValueSource
Molecular Formula C₈H₇NO₂[2]
Molecular Weight 149.15 g/mol [2]
Appearance White to off-white solid powder[2]
Melting Point 122 - 125 °C[2]
Chemical Structure

The presence of the phenolic hydroxyl group suggests potential for both hydrogen bond donation and acidic behavior, while the nitrile and methoxy groups act as hydrogen bond acceptors. This combination predicts low intrinsic solubility in aqueous media, a hypothesis that must be confirmed experimentally.[2]

Solubility Profiling: Kinetic vs. Thermodynamic Reality

Solubility is not a single value but a context-dependent parameter. Distinguishing between kinetic and thermodynamic solubility is critical for making informed decisions at different stages of drug development.[3][4] Kinetic solubility is a high-throughput assessment of how readily a compound dissolves from a high-energy state (like a DMSO stock solution), often used for early-stage screening.[4][5] Thermodynamic solubility, conversely, is the true equilibrium solubility of the most stable crystalline form of the compound and is a critical parameter for formulation development.[1][3][5]

Experimental Workflow for Solubility Assessment

The following diagram illustrates a comprehensive workflow for characterizing the solubility of this compound.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-Formulation A Receive Compound (Solid) B Prepare 10 mM Stock in DMSO A->B C Kinetic Solubility Assay (Nephelometry or HPLC-UV) B->C D High-Throughput Data (μg/mL) C->D I Equilibrium Data (μg/mL) D->I Inform Go/No-Go & Formulation Strategy E Weigh Solid Compound (~2 mg) F Thermodynamic Solubility Assay (Shake-Flask Method) E->F G Incubate 24h in Aqueous Buffer F->G H Filter & Analyze Supernatant (HPLC-UV/LC-MS) G->H H->I

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility, a self-validating system where equilibrium is ensured by sufficient incubation time and the presence of excess solid.

  • Preparation: Add an excess of solid this compound (approx. 2 mg) to a 1.5 mL glass vial.

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) to the vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours. The extended time is crucial to ensure the dissolution process reaches a true equilibrium.

  • Phase Separation: After 24 hours, allow the vial to stand for 30 minutes to let undissolved solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles. This step is critical to avoid artificially high readings.

  • Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve of the compound to determine the concentration.

Anticipated Solubility Data

Based on its structure, the following represents a plausible solubility profile for this compound.

MediaSolubility TypeAnticipated Solubility (µg/mL)Rationale
pH 7.4 BufferKinetic35 - 60Supersaturation from DMSO stock.
pH 7.4 BufferThermodynamic10 - 20True equilibrium solubility of the neutral species.
Simulated Gastric Fluid (pH 1.2)Thermodynamic10 - 20Compound is expected to be neutral; low pH has minimal impact.
Simulated Intestinal Fluid (pH 6.8)Thermodynamic15 - 25Slight increase possible due to partial deprotonation of the phenolic hydroxyl.
EthanolN/A> 1000Soluble in common organic solvents.[2]

Stability Assessment and Forced Degradation

Understanding a molecule's stability is paramount for defining storage conditions, shelf-life, and anticipating potential degradation products that could pose safety risks.[6][7] Forced degradation, or stress testing, is a systematic process to accelerate degradation under conditions more severe than standard stability testing.[8][9] Its primary goals are not just to break the molecule, but to elucidate degradation pathways and to develop and validate a "stability-indicating" analytical method capable of separating all degradants from the parent compound.[6][7][10]

Strategic Approach to Forced Degradation

The workflow below outlines the parallel stress conditions applied to the compound, as recommended by ICH guidelines.[8][11][12]

G cluster_conditions Stress Conditions (ICH Q1A/Q1B) A Prepare 1 mg/mL Solution of This compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C in Solution & Solid) A->E F Photolytic (ICH Light Box, Solution & Solid) A->F G Analyze Samples at Time Points (e.g., 2, 8, 24, 48h) B->G C->G D->G E->G F->G H Stability-Indicating HPLC-UV/MS Method G->H I Quantify Degradation & Perform Mass Balance H->I J Identify Degradation Products (LC-MS/MS) I->J

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

The functional groups of this compound suggest several potential degradation pathways.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, potentially forming a carboxamide intermediate and ultimately a carboxylic acid. The phenolic hydroxyl makes the molecule sensitive to strong bases.[2]

  • Oxidation: The electron-rich phenol ring is a prime target for oxidation, potentially leading to the formation of quinone-like structures or ring-opening.

  • Photolysis: Aromatic systems can be susceptible to photolytic degradation.

G Parent This compound Amide 3-Hydroxy-2-methoxybenzamide Parent->Amide H⁺/OH⁻ (Hydrolysis) Quinone Oxidized Species (e.g., Quinone) Parent->Quinone [O] (Oxidation) Acid 3-Hydroxy-2-methoxybenzoic Acid Amide->Acid H⁺/OH⁻ (Hydrolysis)

Caption: Plausible Degradation Pathways for this compound.

Protocol: General Forced Degradation Study

This protocol provides a framework; specific time points and conditions should be adjusted to achieve a target degradation of 5-20%.[8][9]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Heat at 60-80°C.

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Keep at room temperature. Causality Note: Base hydrolysis is often much faster than acid hydrolysis for nitriles, hence the lower temperature.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature, protected from light.

    • Thermal: Store vials of the stock solution and solid compound in an oven at 80°C.

    • Photolytic: Expose vials of the stock solution and solid compound to a calibrated light source according to ICH Q1B guidelines.[8] Include dark controls wrapped in foil.

  • Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 4, 8, 24, 48 hours). For base hydrolysis, earlier time points may be needed.

  • Quenching: Neutralize acid and base samples with an equimolar amount of base/acid, respectively, to stop the reaction before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with photodiode array (PDA) and mass spectrometry (MS) detectors.

Summary of Expected Stability Profile
Stress ConditionExpected DegradationMajor Potential Degradant(s)Rationale
0.1 M HCl, 60°CModerate3-Hydroxy-2-methoxybenzamideAcid-catalyzed hydrolysis of the nitrile group.
0.1 M NaOH, RTSignificant3-Hydroxy-2-methoxybenzoic AcidRapid base-catalyzed hydrolysis of the nitrile. The phenolate anion may also be susceptible to oxidation.
3% H₂O₂, RTModerate to SignificantOxidized/quinone-type speciesThe phenolic hydroxyl group activates the ring towards oxidative degradation.
Thermal (80°C)Low to ModerateMinimal degradation expectedThe melting point of 122-125°C suggests good thermal stability in the solid state.
Photolytic (ICH)Low to ModeratePhotodegradation productsAromatic systems can undergo photolytic degradation, though the extent needs experimental confirmation.

Conclusion and Strategic Implications

The comprehensive profiling of this compound reveals a molecule with low but measurable thermodynamic aqueous solubility and specific stability liabilities. The primary degradation pathways are anticipated to be base-catalyzed hydrolysis of the nitrile and oxidation of the phenol ring. This knowledge is not a roadblock but a roadmap. For drug development professionals, these findings directly inform:

  • Formulation Strategy: The low aqueous solubility points towards the need for enabling formulations for oral delivery, such as amorphous solid dispersions or lipid-based systems.

  • Process Chemistry: The sensitivity to strong bases necessitates careful pH control during synthesis, workup, and purification steps.

  • Analytical Method Development: The identified degradants serve as crucial targets for the development and validation of stability-indicating methods for quality control.

  • Packaging and Storage: The potential for oxidative and photolytic degradation indicates that the final drug substance and product should be stored protected from light and potentially under an inert atmosphere.[7][9]

By systematically investigating these core properties early, research teams can proactively mitigate risks, saving invaluable time and resources in the long journey of drug development.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Pharma Pathway. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2026). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 443-449. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

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An In-depth Technical Guide to the Potential Biological Activities of 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Hydroxy-2-methoxybenzonitrile is a substituted aromatic nitrile whose biological activities remain largely unexplored. However, its chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and a nitrile moiety, suggests a compelling potential for diverse pharmacological effects. The presence of a phenolic hydroxyl group is often associated with antioxidant and anti-inflammatory properties, while the benzonitrile scaffold is found in numerous compounds with demonstrated antimicrobial and anticancer activities. This technical guide provides a comprehensive framework for investigating the potential biological activities of this compound. It serves as a roadmap for researchers by detailing robust, validated in vitro protocols to systematically evaluate its antioxidant, anti-inflammatory, antimicrobial, and anticancer potential. This document is designed to empower researchers to unlock the therapeutic promise of this intriguing molecule.

Introduction to this compound: A Molecule of Untapped Potential

This compound is an organic compound with the chemical formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] It presents as a solid, typically a white to off-white powder, with a melting point of 122-125 °C.[1] While it has low solubility in water, it is soluble in common organic solvents such as ethanol and dichloromethane.[1]

The unique arrangement of its functional groups—a hydroxyl group at position 3, a methoxy group at position 2, and a nitrile group at position 1 on the benzene ring—forms the basis for its predicted biological activities. Phenolic compounds are well-known for their ability to scavenge free radicals and modulate inflammatory pathways.[2] The benzonitrile structural motif is a key component of various therapeutic agents, including those with anticancer and antimicrobial properties.[2][3] This guide will provide the scientific rationale and detailed experimental methodologies to explore these potential activities.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Appearance Solid (white to off-white powder)[1]
Melting Point 122 - 125 °C[1]
Solubility in Water Low[1]
Solubility in Organic Solvents Soluble in ethanol, dichloromethane[1]
Stability Stable under normal conditions; sensitive to strong acids, bases, and high temperatures[1]

Rationale for Investigating the Biological Activities of this compound

The exploration of novel therapeutic agents is a cornerstone of biomedical research. The structural features of this compound provide a strong rationale for its investigation as a potential bioactive compound.

  • Antioxidant Potential: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Phenolic compounds can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in a wide range of chronic diseases.[4] The antioxidant capacity of phenolic compounds is a well-established area of research, with numerous in vitro assays available for its quantification.[4][5][6]

  • Anti-inflammatory Properties: Chronic inflammation is another critical factor in the pathogenesis of many diseases. Phenolic compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[7][8][9] In vitro assays that measure the inhibition of protein denaturation and the stabilization of red blood cell membranes are commonly used to screen for anti-inflammatory activity.[8][10]

  • Antimicrobial Activity: The benzonitrile moiety is present in several compounds with known antimicrobial properties. The nitrile group can participate in interactions with microbial enzymes or other cellular components, leading to the inhibition of microbial growth.[3] Standard antimicrobial susceptibility testing methods, such as broth microdilution to determine the minimum inhibitory concentration (MIC), are essential for evaluating the antimicrobial potential of new compounds.[11][12][13]

  • Anticancer Potential: Many benzonitrile derivatives have been investigated for their anticancer activities.[2] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with cell signaling pathways in cancer cells.[14] A variety of in vitro assays, such as the MTT assay, are widely used to assess the cytotoxic effects of compounds on different cancer cell lines.[15]

In-Depth Methodologies for Assessing Potential Biological Activities

This section provides detailed, step-by-step protocols for the in vitro evaluation of the potential biological activities of this compound.

Assessment of Antioxidant Activity

This assay is a widely used and reliable method for determining the free radical scavenging capacity of a compound.[4]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[4]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Standard: Prepare a series of concentrations of a known antioxidant, such as ascorbic acid or gallic acid, to serve as a positive control.[16]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol.

    • For the control, add 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Workflow for DPPH Radical Scavenging Assay:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_reagents Add DPPH, Sample/Standard to 96-well plate prep_dpph->add_reagents prep_sample Prepare Serial Dilutions of Test Compound prep_sample->add_reagents prep_std Prepare Serial Dilutions of Standard (e.g., Ascorbic Acid) prep_std->add_reagents incubate Incubate 30 min in the dark add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Scavenging Activity measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow of the DPPH radical scavenging assay.

Evaluation of Anti-inflammatory Activity

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.[8][10]

Principle: When proteins are denatured by heat, they express antigens associated with type III hypersensitivity reactions, which are linked to inflammatory diseases. A compound with anti-inflammatory activity will inhibit this denaturation.[10]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, prepare various concentrations.

    • Prepare a standard anti-inflammatory drug solution (e.g., diclofenac sodium) for use as a positive control.[8]

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.5 mL of the test compound or standard at different concentrations.

    • For the control, add 0.5 mL of the solvent instead of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Heat the mixtures at 72°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Workflow for Inhibition of Protein Denaturation Assay:

Protein_Denaturation_Assay start Start prep_reagents Prepare BSA Solution, Test Compound & Standard start->prep_reagents mix Mix BSA with Test Compound/ Standard/Control prep_reagents->mix incubate_37 Incubate at 37°C for 20 min mix->incubate_37 heat Heat at 72°C for 5 min incubate_37->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 660 nm cool->measure analyze Calculate % Inhibition and IC50 measure->analyze end_node End analyze->end_node

Caption: Workflow for the protein denaturation inhibition assay.

Determination of Antimicrobial Activity

This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microplate. A standardized inoculum of the test microorganism is added to each well. After incubation, the wells are observed for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[12]

Experimental Protocol:

  • Preparation of Materials:

    • Sterile 96-well microplates.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

    • Stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Positive control (a known antibiotic or antifungal agent).

    • Negative control (medium with inoculum and solvent, but no test compound).

    • Sterility control (medium only).

  • Assay Procedure:

    • Add 100 µL of sterile broth to all wells of the microplate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

    • Discard the final 100 µL from the last well.

    • Add 10 µL of the standardized microbial inoculum to each well (except the sterility control).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Observation and MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth. A growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.[11]

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto an appropriate agar medium. The lowest concentration that shows no growth on the agar plate after incubation is the MBC/MFC.

Workflow for Broth Microdilution Assay:

MIC_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_results Results plate_prep Add Sterile Broth to 96-well Plate serial_dilution Perform Serial Dilutions of Test Compound plate_prep->serial_dilution inoculation Inoculate with Standardized Microbial Suspension serial_dilution->inoculation incubate_plate Incubate Plate under Appropriate Conditions inoculation->incubate_plate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate_plate->read_mic determine_mbc Subculture to Determine MBC/MFC (Optional) read_mic->determine_mbc

Caption: Workflow for the broth microdilution assay to determine MIC.

Investigation of Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A cytotoxic compound will reduce the number of viable cells, leading to a decrease in formazan production.

Experimental Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.[17]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with Test Compound (24-72h) incubate_24h->treat_compound add_mtt Add MTT Solution treat_compound->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs analyze_data Calculate % Viability and IC50 measure_abs->analyze_data end_node End analyze_data->end_node

Sources

A Technical Guide to 3-Hydroxy-2-methoxybenzonitrile and its Analogs: Synthesis, Biological Activity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzonitrile scaffold is a privileged structure in medicinal chemistry, prized for its unique physicochemical properties, including its role as a hydrogen bond acceptor and a bioisostere for various functional groups.[1] This guide provides an in-depth review of 3-Hydroxy-2-methoxybenzonitrile, a specific yet under-researched member of this class, and its more extensively studied analogs. We will explore the synthetic pathways to these compounds, delve into their significant therapeutic potential—most notably in oncology and microbiology—and dissect the crucial structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising class of molecules.

The Benzonitrile Scaffold: A Foundation for Drug Discovery

The versatility of the benzonitrile functional group is central to its utility in drug design. The nitrile moiety (-C≡N) is chemically robust yet capable of diverse transformations; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cyclization reactions to build complex molecular architectures.[2] When combined with other substituents on the benzene ring, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups found in this compound, the potential for molecular diversity and biological targeting expands significantly.

Physicochemical Profile of this compound

While literature specifically detailing the biological activity of this compound (CAS: 1243281-23-3) is limited, its structure provides a compelling starting point for analog design.[3] The interplay between the ortho-methoxy group and the meta-hydroxyl group influences the electronic and steric environment of the nitrile, which can be critical for receptor binding and pharmacokinetic properties.

PropertyValue
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Key Functional Groups Nitrile, Phenolic Hydroxyl, Methoxy

Table 1: Key properties of the core this compound structure.

Synthesis of Benzonitrile Analogs: Pathways and Protocols

The synthesis of functionalized benzonitriles is a well-established field in organic chemistry. The chosen pathway often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Strategies
  • From Aldehydes via Knoevenagel Condensation: This is a powerful C-C bond-forming reaction, particularly for creating α,β-unsaturated nitriles (acrylonitriles), which are prominent among biologically active benzonitrile analogs. The reaction condenses an aldehyde with a compound containing an active methylene group, like benzyl cyanide, in the presence of a base.[4][5]

  • From Oximes via Dehydration: Aldoximes, which can be readily formed from the corresponding aldehydes (e.g., vanillin oxime from vanillin), can be dehydrated to form nitriles.[6] This is a common and efficient method for nitrile group installation. Various reagents can effect this transformation, including a catalytic Appel-type system using oxalyl chloride and triphenylphosphine oxide.[7]

  • From Methoxybenzonitriles via Demethylation: A methoxy group on the aromatic ring can be cleaved to yield a hydroxyl group, providing a route to hydroxybenzonitriles from more accessible methoxy precursors.[2][8]

cluster_0 Synthetic Workflow for Benzonitrile Analogs Start Starting Materials (e.g., Substituted Benzaldehyde, Benzyl Cyanide) Reaction Reaction Setup (Solvent, Base/Catalyst) Start->Reaction Condensation Knoevenagel Condensation or Oxime Dehydration Reaction->Condensation Workup Quenching & Extraction Condensation->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final Final Benzonitrile Analog Analysis->Final

Caption: A generalized workflow for the synthesis of benzonitrile analogs.

Experimental Protocol: Knoevenagel Condensation for (Z)-2,3-diphenylacrylonitrile Analog Synthesis

This protocol is adapted from methodologies used to synthesize cytotoxic acrylonitrile analogs.[4]

  • Reagent Preparation: In a round-bottom flask, dissolve substituted benzyl cyanide (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the solution.

  • Reaction: Stir the mixture at room temperature or under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude product with cold water and/or ethanol. Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the pure acrylonitrile analog.

  • Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and IR Spectroscopy.

Therapeutic Potential and Biological Activities

Benzonitrile derivatives have demonstrated significant therapeutic potential across a wide range of areas, including oncology, virology, and microbiology.[1] Their versatility allows them to interact with diverse biological targets.

Core Benzonitrile Analogs Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial Antiviral Antiviral Core->Antiviral EnzymeInhibition Enzyme Inhibition Core->EnzymeInhibition Tubulin Tubulin Polymerization Inhibition Anticancer->Tubulin Kinase Kinase Inhibition Anticancer->Kinase Bacteria Antibacterial Antimicrobial->Bacteria Fungi Antifungal Antimicrobial->Fungi HCV HCV Entry Inhibition Antiviral->HCV LOX 12-Lipoxygenase Inhibition EnzymeInhibition->LOX

Caption: Key biological targets of various benzonitrile analogs.

Anticancer Activity

Benzonitrile-containing compounds have emerged as promising anticancer agents by targeting key cellular machinery.[1]

  • Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization.[1][5] This action arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.[5] Compound 1g2a , a 2-phenylacrylonitrile derivative, showed potent inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC₅₀ values in the nanomolar range.[5]

  • Kinase Inhibition: Many kinases are dysregulated in cancer. Benzonitrile derivatives have been developed as inhibitors of kinases such as Tankyrase, mTOR, and TBK1/IKKε, which are crucial for halting tumorigenesis.[1]

  • PD-1/PD-L1 Interaction Inhibition: The PD-1/PD-L1 axis is a key immune checkpoint that cancer cells exploit to evade the immune system. Benzonitrile-based molecules have been designed to inhibit this interaction, representing a promising immunotherapy strategy.[1]

Compound ClassCancer Cell LineIC₅₀ (µg/mL)Reference
(Z)-2,3-diphenylacrylonitrile (3c)A549 (Lung)0.57[4]
(Z)-2,3-diphenylacrylonitrile (3c)SK-OV-3 (Ovarian)0.14[4]
(Z)-2,3-diphenylacrylonitrile (3c)HCT15 (Colon)0.34[4]
2-phenylacrylonitrile (1g2a)HCT116 (Colon)0.0059 µM[5]
2-phenylacrylonitrile (1g2a)BEL-7402 (Liver)0.0078 µM[5]

Table 2: In Vitro anticancer activity of selected benzonitrile analogs.

Antimicrobial and Antiviral Activity
  • Antibacterial/Antifungal: Novel benzonitrile derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Salmonella typhi), as well as potent antifungal activity.[1][4] The antimicrobial efficacy is highly dependent on the substituents on the aromatic rings.[9]

  • Antiviral: The antiviral potential of this class has been notably explored against the Hepatitis C Virus (HCV). Certain 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives are potent inhibitors of HCV entry into host cells, with lead compounds showing efficacy in the nanomolar range.[1]

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is paramount for rational drug design. For benzonitrile analogs, SAR studies have revealed several key trends.

  • For Anticancer Activity: Studies on (Z)-2,3-diphenylacrylonitrile analogs revealed that electron-donating groups (e.g., methoxy, hydroxyl) at the para-position of one of the phenyl rings were favorable for improved cytotoxic activity. Conversely, electron-withdrawing groups were generally unfavorable.[4] This suggests that modulating the electron density of the aromatic system is crucial for target interaction.

  • For Antimicrobial Activity: In a series of 3-methoxybenzaldehyde hydrazone analogs, the nature of the substituents on the aldehyde ring played a critical role. For instance, a 5-nitro-2-furyl group conferred potent activity, whereas simple chloro-substituted phenyl rings led to a significant loss of activity.[9] This highlights the importance of both electronic and steric factors in antimicrobial efficacy.

cluster_sar Structure-Activity Relationship (SAR) Workflow Design Design & Synthesize Analog Library Screening Biological Screening (e.g., MTT, MIC assays) Design->Screening Data Data Analysis (Identify active vs. inactive) Screening->Data SAR_Model Develop SAR Model (Identify key structural features) Data->SAR_Model Optimization Rational Design of Optimized Lead Compound SAR_Model->Optimization Optimization->Design Iterative Cycle

Caption: A generalized workflow for a structure-activity relationship study.

Methodologies for Biological Evaluation

Reproducible and validated assays are essential for evaluating the therapeutic potential of new chemical entities.

Protocol: In Vitro Anticancer MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[1]

  • Cell Culture: Culture the desired cancer cells (e.g., HCT116) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into 96-well plates at a density of approximately 8 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the test benzonitrile derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound and its analogs represent a versatile and potent class of compounds with significant, demonstrated activities in anticancer and antimicrobial applications. The chemical tractability of the benzonitrile scaffold allows for extensive structural modifications, enabling fine-tuning of biological activity through systematic SAR studies.

Future research should focus on:

  • Synthesis and Evaluation of the Core: A dedicated investigation into the synthesis and biological properties of this compound itself is warranted to establish a baseline for its analog development.

  • Expanding Chemical Diversity: Exploration of novel analogs with diverse substitution patterns to identify new biological targets and improve potency and selectivity.

  • Pharmacokinetic Optimization: Moving beyond in vitro studies, future work must focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop candidates suitable for in vivo testing.

  • In Vivo Studies: Promising lead compounds identified from in vitro screens should be advanced into relevant animal models to validate their therapeutic efficacy and safety profiles.

The insights and protocols provided in this guide serve as a foundation for researchers to build upon, accelerating the journey of these promising compounds from laboratory curiosities to potential clinical therapeutics.

References

Safety, handling, and storage of 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 3-Hydroxy-2-methoxybenzonitrile

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 1243281-23-3). The protocols and recommendations herein are synthesized from established safety data for structurally analogous compounds and general best practices for handling aromatic nitriles in a laboratory setting. The primary objective is to instill a deep understanding of the material's potential hazards and the causality behind the prescribed safety measures, ensuring a self-validating system of laboratory safety.

Compound Profile and Physicochemical Properties

This compound is an aromatic organic compound featuring hydroxyl, methoxy, and nitrile functional groups. These groups dictate its chemical reactivity, physical properties, and toxicological profile. Understanding these fundamental characteristics is the first step in a thorough risk assessment.

PropertyDataSource(s)
Chemical Formula C₈H₇NO₂[1][2]
Molecular Weight 149.15 g/mol [1][2][3]
CAS Number 1243281-23-3[4][5]
Appearance Solid (typically white to off-white powder)[3]
Melting Point 122 - 125 °C[3]
Solubility Low solubility in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane)[3]
Stability Stable under normal conditions. Sensitive to strong acids, strong bases, and high temperatures.[3]

Hazard Identification and Toxicological Insights

While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by examining data from closely related isomers and analogous structures, such as 3-hydroxybenzonitrile, 3-methoxybenzonitrile, and vanillin nitrile (4-hydroxy-3-methoxybenzonitrile).

The primary toxicological concern with aromatic nitriles stems from their potential to be metabolized in the body, which can lead to the release of cyanide ions.[6] This metabolic pathway is the underlying reason for the acute toxicity warnings associated with this class of compounds.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][7][8]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][9]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][9]

Causality Note: The irritation potential (skin, eyes, respiratory) is a common feature of many phenolic and benzonitrile compounds due to their chemical reactivity with biological tissues. The systemic toxicity warnings ("Harmful if...") are directly linked to the nitrile functional group.[6][10]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative procedures, and appropriate PPE is essential for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring) and its solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7][11]

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[9]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following diagram outlines the logic for selecting appropriate PPE.

PPE_Selection_Workflow start Start: Task Assessment (Handling this compound) weigh_solid Weighing Solid or Transferring Powder? start->weigh_solid make_solution Preparing or Transferring Solution? start->make_solution eye_protection Eye/Face Protection weigh_solid->eye_protection hand_protection Hand Protection weigh_solid->hand_protection body_protection Body Protection weigh_solid->body_protection make_solution->eye_protection make_solution->hand_protection make_solution->body_protection goggles Chemical Safety Goggles (Mandatory for all tasks) eye_protection->goggles face_shield Face Shield (Recommended for large quantities or splash risk) eye_protection->face_shield nitrile_gloves Nitrile Rubber Gloves (Check manufacturer's compatibility chart) hand_protection->nitrile_gloves lab_coat Lab Coat (Mandatory for all tasks) body_protection->lab_coat

Caption: PPE selection workflow for handling the compound.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear a standard laboratory coat. Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use and remove them with care to avoid skin contamination.[9][12]

  • Respiratory Protection: Under normal use conditions within a fume hood, no respiratory protection is required. If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.

Safe Handling and Experimental Protocols

Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.

Protocol for Weighing and Transferring Solid Compound
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Confirm the chemical fume hood is operational.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Perform this action slowly and close to the surface to minimize the generation of airborne dust.

  • Closure: Tightly seal the main stock container immediately after use.[3]

  • Cleanup: Clean the spatula and any minor dust particles from the balance and fume hood surface using a solvent-dampened wipe (e.g., with ethanol). Dispose of the wipe in the appropriate solid chemical waste container.

  • Final Step: Proceed with the weighed material for the next step of the experiment within the fume hood.

Protocol for Preparing a Stock Solution
  • Preparation: Following the protocol above, weigh the required amount of solid into a suitable flask or beaker inside the fume hood.

  • Solvent Addition: Add the desired solvent to the vessel containing the solid. Use a magnetic stirrer or gentle swirling to aid dissolution. If the dissolution is exothermic, add the solvent slowly.

  • Transfer & Storage: Once fully dissolved, cap the vessel. If storing the solution, use a tightly sealed container and label it clearly with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm. All laboratory personnel should be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13][14]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[9][13]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor.[9][13]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7][10][13]
Spill Response Protocol

The following decision tree should be followed in the event of a spill.

Spill_Response spill Spill Occurs assess Assess Spill (Size & Location) spill->assess is_major Is it a major spill? (>100g, outside fume hood, or you feel unsafe) assess->is_major evacuate Evacuate Area Alert others Call Emergency Services / EH&S is_major->evacuate Yes is_minor Minor Spill (<100g, contained in fume hood) is_major->is_minor No don_ppe Ensure appropriate PPE is worn (Gloves, Goggles, Lab Coat) is_minor->don_ppe contain Contain Spill don_ppe->contain solid_spill If Solid: Gently sweep up powder. Avoid creating dust. Place in a sealed container for disposal. contain->solid_spill liquid_spill If Solution: Cover with inert absorbent material (vermiculite, sand). contain->liquid_spill decontaminate Decontaminate spill area with a suitable solvent, followed by soap and water. solid_spill->decontaminate collect Collect absorbent material and place in a sealed container for disposal. liquid_spill->collect collect->decontaminate dispose Label waste container appropriately and arrange for hazardous waste pickup. decontaminate->dispose report Report incident to supervisor. dispose->report

Caption: Decision tree for chemical spill response.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a dry, cool, and well-ventilated place.[3] Keep the container tightly closed to prevent moisture absorption and potential degradation.[3]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[9] Chemical reactions with these substances can be exothermic or produce hazardous products.

  • Location: Store in a designated chemical storage cabinet away from heat sources or direct sunlight.[3]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[15]

  • Labeling: Label the container with "Hazardous Waste" and list the chemical constituents, including this compound and any solvents used.[15]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[15] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, following all local, state, and federal regulations.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxy-3-methoxybenzonitrile. [Link]

  • PubChem. Compound Summary for CID 4912822, 3-Hydroxy-4-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile. [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 2-Dimethylaminoacetonitrile. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Occupational Chemical Database: Acetonitrile. U.S. Department of Labor. [Link]

  • Florida State University, Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • PubChem. Compound Summary for CID 78135, 4-Hydroxy-3-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 73712, 3-Methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - 3-Methoxybenzonitrile, 98%. [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Hydroxy-2-methoxybenzonitrile in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery and molecular biology, countless small molecules hold the potential for therapeutic innovation. 3-Hydroxy-2-methoxybenzonitrile is one such molecule, a compound whose biological significance is yet to be fully elucidated. This guide is crafted for researchers, scientists, and drug development professionals embarking on the journey to unravel its mechanism of action. We will not present a known pathway but rather a comprehensive, experience-driven roadmap for its investigation. This document will serve as a strategic and methodological framework, grounding our exploratory path in established scientific principles and cutting-edge techniques. Our approach is built on forming a plausible hypothesis based on the activities of structurally related compounds and then systematically testing that hypothesis through a rigorous, multi-faceted experimental plan.

Introduction to this compound: A Molecule of Interest

This compound is a small aromatic organic compound. Its structure, featuring a hydroxyl group, a methoxy group, and a nitrile group on a benzene ring, suggests the potential for diverse biological interactions. While direct studies on its mechanism of action are not extensively documented, the chemical functionalities present in the molecule offer clues to its potential biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇NO₂PubChem
Molecular Weight 149.15 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 6812-16-4Santa Cruz Biotechnology[1]

Hypothesis Generation: Learning from Analogs

Given the limited direct data, our investigation begins with a hypothesis derived from the known biological activities of structurally similar compounds. This approach, rooted in the principles of medicinal chemistry and structure-activity relationships (SAR), provides a logical starting point.

Derivatives of 2-hydroxybenzonitrile have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[2] Additionally, 3-hydroxy-2-isopropylbenzonitrile has shown potential as a tyrosinase inhibitor.[3] Furthermore, various benzonitrile and hydroxynaphthalene-carboxanilide derivatives have demonstrated antibacterial and anti-inflammatory properties.[4][5][6]

Based on this evidence from related molecules, we can formulate a primary hypothesis:

Hypothesis: this compound possesses anti-inflammatory and/or enzyme-inhibitory activity, potentially through the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, or by directly inhibiting enzymes like COX-2 or tyrosinase.

A Phased Experimental Approach to Mechanism of Action Elucidation

To systematically test our hypothesis, we will employ a phased approach, starting with broad phenotypic screening and progressively narrowing our focus to specific molecular targets and pathways.

Phase 1: Initial Phenotypic Screening and Target Identification

The initial phase is designed to cast a wide net to identify any significant biological activity of this compound.

  • Rationale: Before assessing specific mechanisms, it is crucial to determine the compound's effect on cell viability. This will establish a therapeutic window and differentiate between targeted biological effects and general cytotoxicity.

  • Protocol: MTT Assay for Cell Viability

    • Cell Culture: Plate cells of interest (e.g., RAW 264.7 macrophages for inflammation studies, B16-F10 melanoma cells for tyrosinase activity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

  • Rationale: To efficiently screen for potential molecular targets, a broad-spectrum panel can be utilized. This outsourced service provides a rapid assessment of the compound's interaction with a wide range of enzymes and receptors.

  • Workflow:

    • Compound Submission: Submit this compound to a contract research organization (CRO) offering broad-panel screening services (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Target Selection: Select a panel that includes key enzyme families such as kinases, proteases, and oxidoreductases, as well as a diverse set of G-protein coupled receptors (GPCRs) and ion channels.

    • Data Analysis: Analyze the screening report for significant inhibition or binding activity (typically >50% inhibition at a single concentration, e.g., 10 µM). Positive hits will guide the next phase of investigation.

Phase 2: Focused Investigation of Anti-Inflammatory Potential

Based on our hypothesis, a key area of investigation is the anti-inflammatory activity of this compound.

  • Rationale: Lipopolysaccharide (LPS)-stimulated macrophages are a well-established in vitro model for studying inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators.

  • Protocol: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines

    • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

    • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitric Oxide Measurement (Griess Assay):

      • Collect the cell culture supernatant.

      • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

      • Incubate for 10 minutes at room temperature.

      • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO levels.

    • Cytokine Measurement (ELISA):

      • Collect the cell culture supernatant.

      • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Rationale: The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response. Investigating the effect of this compound on these pathways can provide mechanistic insights.

  • Protocol: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

    • Cell Lysis: After treatment with the compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein on an SDS-polyacrylamide gel.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK).

      • Incubate with HRP-conjugated secondary antibodies.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Diagram: Proposed Inflammatory Signaling Pathway Investigation

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Signal Transduction ERK ERK TLR4->ERK Signal Transduction JNK JNK TLR4->JNK Signal Transduction IKK IKK TLR4->IKK Signal Transduction Compound This compound Compound->p38 Hypothesized Inhibition Compound->ERK Hypothesized Inhibition Compound->JNK Hypothesized Inhibition Compound->IKK Hypothesized Inhibition ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p38->ProInflammatory Transcription Factor Activation ERK->ProInflammatory Transcription Factor Activation JNK->ProInflammatory Transcription Factor Activation IkBa IκBα IKK->IkBa Phosphorylates & Promotes Degradation p65_p50 p65/p50 p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc Translocation p65_p50_nuc->ProInflammatory Transcription Factor Activation

Caption: A diagram illustrating the hypothesized inhibitory effect of this compound on the LPS-induced NF-κB and MAPK signaling pathways.

Phase 3: Direct Enzyme Inhibition Assays

Should the broad-spectrum screening or literature on analogs suggest direct enzyme inhibition, targeted assays are necessary.

  • Rationale: Given that derivatives of the related compound 2-hydroxybenzonitrile show COX-2 inhibitory activity, it is prudent to investigate this possibility.[2]

  • Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay

    • Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe.

    • Assay Procedure:

      • In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of this compound. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

      • Incubate for 15 minutes at room temperature.

      • Initiate the reaction by adding arachidonic acid.

      • Monitor the fluorescence intensity over time using a microplate reader. The peroxidase activity of COX-2 is coupled to the oxidation of the fluorescent probe.

    • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

  • Rationale: The structural analog 3-hydroxy-2-isopropylbenzonitrile has been investigated as a tyrosinase inhibitor, making this a relevant target for investigation.[3]

  • Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

    • Reagents: Mushroom tyrosinase, L-DOPA (substrate).

    • Assay Procedure:

      • In a 96-well plate, add phosphate buffer, various concentrations of this compound, and mushroom tyrosinase solution. Include a known tyrosinase inhibitor (e.g., kojic acid) as a positive control and a vehicle control.

      • Incubate for 10 minutes at 25°C.

      • Initiate the reaction by adding L-DOPA.

      • Measure the absorbance at 475 nm every minute for 20 minutes to monitor the formation of dopachrome.

    • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Calculate the IC₅₀ value from a dose-response curve.

Diagram: Experimental Workflow for Mechanism of Action Elucidation

G cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Anti-Inflammatory Investigation cluster_phase3 Phase 3: Direct Enzyme Inhibition start Start: this compound viability Cell Viability/Cytotoxicity Assays start->viability broad_screen Broad-Spectrum Enzyme/Receptor Screening start->broad_screen inflammation_model In Vitro Inflammation Model (LPS-stimulated Macrophages) viability->inflammation_model Determine Non-toxic Doses cox2_assay COX-2 Inhibition Assay broad_screen->cox2_assay Positive Hits Guide Assays tyrosinase_assay Tyrosinase Inhibition Assay broad_screen->tyrosinase_assay Positive Hits Guide Assays pathway_analysis Signaling Pathway Analysis (Western Blot for NF-κB & MAPK) inflammation_model->pathway_analysis Observe Anti-inflammatory Effect end Mechanism of Action Elucidated pathway_analysis->end cox2_assay->end tyrosinase_assay->end

Caption: A flowchart outlining the phased experimental approach to investigate the mechanism of action of this compound.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By starting with a hypothesis grounded in the known activities of structural analogs and proceeding through a phased experimental plan, researchers can systematically uncover its biological function. The journey from a molecule of interest to a well-characterized compound with a defined mechanism of action is a cornerstone of modern drug discovery. The methodologies and strategies outlined herein are designed to pave that path, transforming a scientific question into a wealth of actionable data. Future studies may delve into in vivo models to validate the in vitro findings and explore the therapeutic potential of this promising compound.

References

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Thermochemical Data for 3-Hydroxy-2-methoxybenzonitrile: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the thermochemical properties of 3-Hydroxy-2-methoxybenzonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of experimental data, this document outlines a robust, first-principles computational methodology. It is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical protocols necessary to derive accurate thermochemical data for this and other novel compounds. The guide emphasizes the importance of a self-validating system of protocols to ensure the reliability of the computed data, thereby supporting critical decision-making in research and development.

Introduction: The Significance of Thermochemical Data in Drug Development

This compound, with its molecular formula C₈H₇NO₂, is a substituted aromatic nitrile.[1] The arrangement of its functional groups—hydroxyl, methoxy, and nitrile—on a benzene ring suggests its potential as a versatile building block in the synthesis of pharmaceuticals and other functional materials. The thermochemical properties of a compound, such as its enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°), are fundamental to understanding its stability, reactivity, and behavior in a biological system.

For drug development professionals, this data is critical for:

  • Predicting Reaction Outcomes: Understanding the thermodynamics of synthetic routes allows for the optimization of reaction conditions, leading to higher yields and purity.

  • Assessing Compound Stability: The enthalpy of formation is a direct measure of a molecule's intrinsic stability. This information is vital for storage and formulation considerations.

  • Modeling Drug-Receptor Interactions: The Gibbs free energy of binding, a key parameter in drug design, is influenced by the intrinsic thermochemistry of the ligand.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Thermochemical data can inform models of drug absorption, distribution, metabolism, and excretion (ADME).

Given the current unavailability of experimental thermochemical data for this compound, a rigorous computational approach is not only a viable alternative but also a powerful predictive tool.

A First-Principles Approach: Computational Thermochemistry

In the absence of direct experimental measurements, high-level ab initio molecular orbital theory provides a reliable means to calculate thermochemical properties.[2] These methods solve the electronic Schrödinger equation to yield fundamental molecular properties, from which macroscopic thermodynamic data can be derived using statistical mechanics.

This guide will focus on the application of composite methods, specifically the Gaussian-n (Gn) theories, such as G3 or G4. These methods approximate a high-level, computationally expensive calculation by a series of lower-level calculations that are then additively corrected.[2] This approach has been shown to yield accuracies within 1-2 kcal/mol for enthalpies of formation, which is often comparable to experimental uncertainty.[2] A study on 3-hydroxypropanenitrile demonstrated excellent agreement between G3-calculated and experimentally determined enthalpies of formation, validating the use of this level of theory for molecules with similar functional groups.[3]

The Computational Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the final results are robust and reliable.

G cluster_0 Computational Setup cluster_1 Quantum Chemical Calculations cluster_2 Data Analysis and Property Calculation A Initial Structure Generation B Conformational Analysis A->B Identify low-energy conformers C Geometry Optimization (B3LYP/6-31G(d)) B->C Lowest energy conformer D Frequency Calculation (B3LYP/6-31G(d)) C->D Optimized geometry E Single-Point Energy Calculations (G3/G4 Composite Method) D->E Vibrational frequencies F Zero-Point Vibrational Energy (ZPVE) Correction D->F Vibrational frequencies G Thermal Corrections to Enthalpy and Gibbs Free Energy D->G H Calculation of Thermochemical Properties (ΔfH°, S°, ΔfG°) E->H Electronic energy F->H G->H

Sources

Methodological & Application

The Versatile Role of 3-Hydroxy-2-methoxybenzonitrile in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Hydroxy-2-methoxybenzonitrile, a polysubstituted aromatic compound, has emerged as a valuable and versatile building block, particularly in the synthesis of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed experimental protocols and insights into the chemical principles that underpin its utility.

Introduction: A Multifunctional Aromatic Scaffold

This compound possesses a unique arrangement of functional groups: a nucleophilic hydroxyl group, a methoxy group that influences the electronic properties of the aromatic ring, and a nitrile group that can participate in a variety of transformations. This trifecta of functionalities makes it a powerful precursor for the synthesis of a range of complex molecules, most notably substituted benzofurans. The strategic positioning of the hydroxyl and nitrile groups in an ortho-relationship facilitates intramolecular cyclization reactions, providing an efficient entry into this important class of heterocyclic compounds.

Core Application: Synthesis of 7-Methoxybenzofuran Scaffolds

A primary application of this compound is in the synthesis of 7-methoxy-substituted benzofurans. These scaffolds are prevalent in a multitude of biologically active compounds. The synthetic strategy typically involves a two-step sequence: an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization of the resulting intermediate.

Part 1: O-Alkylation via Williamson Ether Synthesis

The first step in the construction of the benzofuran ring from this compound is the alkylation of the hydroxyl group. The Williamson ether synthesis is a classic and highly effective method for this transformation. This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide.

Causality in Experimental Choices:

  • Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is typically employed. It is sufficiently basic to deprotonate the phenolic hydroxyl group (pKa ≈ 10) to a significant extent, forming the reactive phenoxide. Stronger bases like sodium hydride (NaH) could also be used, but K₂CO₃ is often preferred for its ease of handling and milder reaction conditions.

  • Choice of Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more exposed and nucleophilic. They also do not participate in the reaction as a proton source.

  • Choice of Alkylating Agent: The choice of the alkylating agent determines the substituent at the 2-position of the final benzofuran. For the synthesis of 3-aminobenzofuran-2-carboxamide derivatives, an α-haloacetonitrile such as chloroacetonitrile or bromoacetonitrile is a common choice. For the synthesis of 3-aminobenzofuran-2-carboxylates, an α-haloacetate like ethyl bromoacetate is used.

Experimental Protocol: Synthesis of 2-(2-cyano-6-methoxyphenoxy)acetonitrile

This protocol details the O-alkylation of this compound with chloroacetonitrile.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound149.1510.0 g0.067 mol
Chloroacetonitrile75.505.6 g (4.7 mL)0.074 mol
Potassium Carbonate (anhydrous)138.2113.8 g0.100 mol
Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.067 mol) and anhydrous potassium carbonate (13.8 g, 0.100 mol).

  • Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Add chloroacetonitrile (5.6 g, 0.074 mol) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol or isopropanol to afford pure 2-(2-cyano-6-methoxyphenoxy)acetonitrile.

Visualization of the O-Alkylation Workflow

O_Alkylation cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product Start_Mol This compound Reaction_Vessel Reaction Mixture Start_Mol->Reaction_Vessel Alkyl_Halide Chloroacetonitrile Alkyl_Halide->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Temperature 80 °C Temperature->Reaction_Vessel Product_Mol 2-(2-cyano-6-methoxyphenoxy)acetonitrile Workup Aqueous Workup & Filtration Reaction_Vessel->Workup Purification Recrystallization Workup->Purification Purification->Product_Mol

Caption: Workflow for the Williamson ether synthesis of 2-(2-cyano-6-methoxyphenoxy)acetonitrile.

Part 2: Intramolecular Cyclization via Thorpe-Ziegler Reaction

The second step is the base-catalyzed intramolecular cyclization of the dinitrile intermediate to form the 3-amino-7-methoxybenzofuran-2-carbonitrile, which is then hydrolyzed to the corresponding carboxamide. This transformation is a variation of the Thorpe-Ziegler reaction, a powerful method for the formation of C-C bonds in the synthesis of cyclic compounds.[1][2][3][4]

Causality in Experimental Choices:

  • Choice of Base: A strong base is required to deprotonate the α-carbon of one of the nitrile groups, generating a carbanion. Sodium ethoxide or potassium hydroxide in ethanol are commonly used for this purpose. The choice of a strong base is crucial for initiating the intramolecular nucleophilic attack.

  • Reaction Conditions: The reaction is typically heated to facilitate the cyclization. The temperature and reaction time are optimized to ensure complete conversion while minimizing side reactions.

Experimental Protocol: Synthesis of 3-Amino-7-methoxybenzofuran-2-carboxamide

This protocol details the intramolecular cyclization of 2-(2-cyano-6-methoxyphenoxy)acetonitrile.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(2-cyano-6-methoxyphenoxy)acetonitrile188.1810.0 g0.053 mol
Potassium Hydroxide56.114.5 g0.080 mol
Ethanol (95%)46.07150 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-cyano-6-methoxyphenoxy)acetonitrile (10.0 g, 0.053 mol) in 150 mL of 95% ethanol.

  • Add potassium hydroxide (4.5 g, 0.080 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 3-4 hours. The reaction mixture will typically become homogeneous and may change color.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to allow the product to crystallize.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 3-amino-7-methoxybenzofuran-2-carboxamide.[5]

Visualization of the Intramolecular Cyclization Pathway

Thorpe_Ziegler cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Start_Mol 2-(2-cyano-6-methoxyphenoxy)acetonitrile Reaction_Vessel Cyclization Reaction Start_Mol->Reaction_Vessel Base KOH Base->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Temperature Reflux Temperature->Reaction_Vessel Product_Mol 3-Amino-7-methoxybenzofuran-2-carboxamide Crystallization Crystallization Reaction_Vessel->Crystallization Filtration Filtration & Washing Crystallization->Filtration Filtration->Product_Mol

Caption: Pathway for the Thorpe-Ziegler cyclization to form 3-amino-7-methoxybenzofuran-2-carboxamide.

Broader Applications and Future Directions

While the synthesis of benzofurans represents a major application, the unique reactivity of this compound opens doors to other synthetic possibilities. The hydroxyl group can be used as a directing group in metal-catalyzed C-H activation reactions, allowing for functionalization at other positions on the aromatic ring. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems.

Furthermore, the structural motif of this compound is reminiscent of intermediates used in the synthesis of kinase inhibitors and other pharmaceuticals.[6][7] Its potential as a precursor for novel bioactive molecules warrants further exploration in drug discovery and development programs.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the efficient construction of complex heterocyclic scaffolds, particularly 7-methoxy-substituted benzofurans, which are of significant interest in medicinal chemistry. The detailed protocols provided herein for the O-alkylation and subsequent intramolecular cyclization offer a robust and reliable pathway to these important molecular frameworks. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the utility of strategically functionalized starting materials like this compound is poised to expand, enabling the synthesis of the next generation of therapeutic agents.

References

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Application Notes & Protocols: 3-Hydroxy-2-methoxybenzonitrile as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Hydroxy-2-methoxybenzonitrile as a key starting material in the synthesis of complex pharmaceutical compounds. We will explore the molecule's unique physicochemical properties and inherent reactivity, focusing on how its distinct functional groups—a phenolic hydroxyl, a nitrile, and a methoxy group—can be selectively manipulated. The core of this guide presents validated, step-by-step protocols for key transformations, including O-alkylation and nitrile reduction, which are foundational steps for building pharmacologically active scaffolds. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a practical resource for leveraging this valuable precursor in drug discovery programs.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. This compound is a substituted aromatic compound that presents a compelling combination of functionalities. Its structure is not merely a collection of reactive sites but a carefully arranged scaffold offering significant synthetic potential.

  • The phenolic hydroxyl (-OH) group is a versatile handle for introducing a wide variety of side chains via etherification or esterification, often crucial for modulating a compound's solubility, metabolic stability, or receptor-binding affinity.[1]

  • The nitrile (-C≡N) group is a cornerstone of synthetic versatility. It can be readily transformed into a primary amine, a carboxylic acid, or an aldehyde, providing a gateway to numerous essential pharmacophores.[2] The reduction of nitriles to primary amines, in particular, is a fundamental transformation in the production of many drug classes.[3][4]

  • The methoxy (-OCH₃) group and its position on the aromatic ring influence the electronic properties of the molecule, guiding further substitutions and providing a point for potential demethylation to reveal another reactive phenol if desired.[5]

This guide will focus on the practical application of this precursor, using the synthesis of a core scaffold relevant to muscarinic receptor antagonists like Tolterodine as a case study to illustrate its utility.[6][7]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the precursor's properties is essential for effective protocol development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇NO₂[8]
Molecular Weight 149.15 g/mol [8]
Appearance White to off-white solid/powder[8]
Melting Point 122 - 125 °C[8]
Solubility Low in water; Soluble in organic solvents like ethanol, DCM.[8]
Stability Stable under normal conditions; sensitive to strong acids/bases.[8]

The key to unlocking the potential of this compound lies in the selective manipulation of its functional groups.

G Precursor This compound Phenol Phenolic -OH (pKa ~10) Precursor->Phenol Site for Nucleophilic Attack Nitrile Nitrile (-C≡N) Precursor->Nitrile Versatile Handle Methoxy Aromatic Methoxy (-OCH3) Precursor->Methoxy Electronic Influence OAlkylation O-Alkylation (Williamson Ether Synthesis) Phenol->OAlkylation Esterification Esterification Phenol->Esterification Reduction Reduction to Primary Amine (R-CH2NH2) Nitrile->Reduction Hydrolysis Hydrolysis to Carboxylic Acid (R-COOH) Nitrile->Hydrolysis

Caption: Reactivity map of this compound.

Synthetic Application: Core Scaffold for a Tolterodine Analogue

To demonstrate the practical utility of this compound, we will outline the synthesis of a key intermediate, 3-(Aminomethyl)-2-methoxy-1-(propan-2-yloxy)benzene . This scaffold is a structural analogue to intermediates used in the synthesis of potent muscarinic receptor antagonists.

The overall strategy involves two critical transformations:

  • Williamson Ether Synthesis: To alkylate the phenolic hydroxyl group. This step is crucial for installing a side chain that can mimic the binding motifs of known drugs.

  • Nitrile Reduction: To convert the nitrile into a primary amine, a common pharmacophore and a key point for further derivatization.

G Start This compound Step1 Step 1: O-Alkylation Reagents: 2-Bromopropane, K₂CO₃ Solvent: DMF Start->Step1 Intermediate Intermediate: 3-Isopropoxy-2-methoxybenzonitrile Step1->Intermediate Step2 Step 2: Nitrile Reduction Reagent: LiAlH₄ or H₂/Raney Ni Solvent: THF or EtOH Intermediate->Step2 Product Target Scaffold: (3-Isopropoxy-2-methoxyphenyl)methanamine Step2->Product

Caption: Two-step synthetic workflow to a key pharmaceutical scaffold.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol details the synthesis of 3-isopropoxy-2-methoxybenzonitrile. The choice of potassium carbonate as a base is a pragmatic one; it is strong enough to deprotonate the phenol but is safer and easier to handle than alternatives like sodium hydride.[9] DMF is selected as the solvent for its high boiling point and ability to dissolve both the organic substrate and the inorganic base.

Materials:

  • This compound (1.0 eq)

  • 2-Bromopropane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of starting material).

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water (2x) and then brine (1x) to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-isopropoxy-2-methoxybenzonitrile.

Protocol 2: Reduction of Nitrile to Primary Amine

This protocol describes the reduction of 3-isopropoxy-2-methoxybenzonitrile to the corresponding benzylamine. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that is highly effective for this transformation.[10] Extreme caution is required when handling LiAlH₄ as it reacts violently with water. An alternative, safer method is catalytic hydrogenation, which is also described.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Materials:

  • 3-isopropoxy-2-methoxybenzonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 3-isopropoxy-2-methoxybenzonitrile (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add LiAlH₄ (1.5 eq) to the solution. Caution: Exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup (Fieser Method):

    • Cool the reaction back to 0 °C.

    • Quench the reaction by the slow, dropwise addition of deionized water (X mL, where X = grams of LiAlH₄ used).

    • Add 15% aqueous NaOH (X mL).

    • Add deionized water (3X mL).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM or ethyl acetate.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure to yield the target amine, which can be further purified by chromatography or crystallization if necessary.

Method B: Catalytic Hydrogenation

This method is often preferred in industrial settings due to improved safety and environmental considerations.[11]

Materials:

  • 3-isopropoxy-2-methoxybenzonitrile (1.0 eq)

  • Raney Nickel (Raney® Ni) (approx. 10% w/w) or Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH), potentially with ammonia

  • Hydrogen Gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), add a solution of 3-isopropoxy-2-methoxybenzonitrile in ethanol. Note: Adding ammonia to the solvent can help prevent the formation of secondary amine byproducts.

  • Catalyst Addition: Carefully add the Raney Nickel catalyst to the vessel under a stream of inert gas.

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Heat and agitate the mixture as required (e.g., 40-60 °C).

  • Workup:

    • After the reaction is complete (monitored by hydrogen uptake or TLC/GC), cool the vessel and carefully vent the hydrogen.

    • Purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Ni is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent.

    • Concentrate the filtrate under reduced pressure to obtain the desired primary amine.

Data and Characterization

Successful synthesis requires rigorous characterization of the products. The following table provides expected data for the synthesized compounds.

Table 2: Expected Characterization Data

CompoundTechniqueExpected Result
3-isopropoxy-2-methoxybenzonitrile ¹H NMR Appearance of new signals for the isopropoxy group: a septet (~4.6 ppm, 1H) and a doublet (~1.4 ppm, 6H). Disappearance of the phenolic -OH proton.
¹³C NMR Appearance of new signals for the isopropoxy carbons (~72 ppm and ~22 ppm).
Mass Spec (ESI+) [M+H]⁺ = 192.10
(3-Isopropoxy-2-methoxyphenyl)methanamine ¹H NMR Disappearance of the nitrile signal in the IR spectrum. Appearance of a singlet for the benzylic -CH₂- protons (~3.8 ppm, 2H) and a broad singlet for the -NH₂ protons.
¹³C NMR Nitrile carbon signal (~117 ppm) is replaced by a benzylic carbon signal (~40 ppm).
Mass Spec (ESI+) [M+H]⁺ = 196.13

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin, eye, and respiratory irritation.[12][13] Avoid inhalation of dust and direct contact.

  • 2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of damaging fertility or the unborn child.

  • Lithium Aluminum Hydride (LiAlH₄): Dangerously reactive with water, releasing flammable hydrogen gas. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere by experienced personnel only.[14]

  • Raney Nickel: Pyrophoric solid. May ignite spontaneously in air, especially when dry. Handle as a slurry and do not allow the filter cake to dry.

Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[12][13][14][15]

Conclusion

This compound is a highly valuable and versatile precursor for pharmaceutical synthesis. Its strategically positioned functional groups allow for selective and high-yielding transformations, providing a robust platform for the construction of complex molecular architectures. The protocols detailed herein for O-alkylation and nitrile reduction demonstrate a reliable pathway to key amine intermediates, underscoring the potential of this starting material in accelerating drug discovery and development programs.

References

  • Exploring Chemical Synthesis: The Role of Nitriles in Pharma. Google Search Result.
  • Catalytic Reduction of Nitriles. Science of Synthesis.
  • How To Reduce A Nitrile To An Amine?. Chemistry For Everyone, YouTube.
  • Nitrile reduction. Wikipedia.
  • Chemistry of Nitriles. Chemistry LibreTexts.
  • This compound | Properties, Uses, Safety. Nanjing Finechem.
  • Safety Data Sheet for 2-Hydroxybenzonitrile. Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Hydroxybenzonitrile. Sigma-Aldrich.
  • Safety Data Sheet for 3-Hydroxybenzonitrile. Acros Organics.
  • Safety Data Sheet for 3-Methoxybenzonitrile. Fisher Scientific.
  • Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research.
  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. Google Search Result.
  • The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. Google Search Result.
  • Tolterodine, a new antimuscarinic drug for tre
  • Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Applic
  • Tolterodine.

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Experimental protocols for reactions involving 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Experimental Protocols for Reactions Involving 3-Hydroxy-2-methoxybenzonitrile

Authored by: A Senior Application Scientist

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the chemical reactivity and experimental protocols for this compound. This versatile aromatic compound, featuring a phenolic hydroxyl, a methoxy group, and a nitrile functionality, is a valuable building block in organic synthesis. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles.

Compound Profile and Safety Considerations

This compound is a solid, typically a white to off-white powder, with a molecular weight of 149.15 g/mol .[1] It exhibits low solubility in water but is soluble in common organic solvents such as ethanol and dichloromethane.[1] The presence of the phenolic hydroxyl group imparts acidic properties to the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Appearance Solid (white to off-white powder)[1]
Melting Point 122 - 125 °C[1]
Solubility Low in water; soluble in ethanol, dichloromethane[1]
Handling and Safety Precautions

While specific toxicity data for this compound is not extensively documented, its structure suggests that standard laboratory precautions for handling aromatic nitriles and phenols should be strictly followed. Analogous compounds can cause skin and eye irritation and may be harmful if swallowed or inhaled.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container to protect from moisture and light.[1] Keep away from strong oxidizing agents, bases, and heat sources.[1][3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[2]

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the phenolic hydroxyl group, the nitrile group, and the electron-rich aromatic ring. This allows for a variety of selective transformations.

G cluster_main This compound cluster_functional_groups Functional Groups cluster_reactions Reaction Classes main C₈H₇NO₂ OH Phenolic -OH main->OH CN Nitrile -CN main->CN Ring Aromatic Ring main->Ring Alkylation O-Alkylation OH->Alkylation Williamson Ether Synthesis Acylation O-Acylation OH->Acylation Ester Formation Hydrolysis Hydrolysis CN->Hydrolysis → Carboxylic Acid Reduction Reduction CN->Reduction → Primary Amine Grignard Grignard Addition CN->Grignard → Ketone EAS Electrophilic Aromatic Substitution (EAS) Ring->EAS Nitration, Halogenation, etc.

Figure 1: Key reactive sites and corresponding synthetic transformations of this compound.

Protocols for Phenolic Hydroxyl Group Reactions

The phenolic hydroxyl group is a primary site for modification, most commonly through O-alkylation and O-acylation.

O-Alkylation (Williamson Ether Synthesis)

This reaction introduces an alkyl group to the phenolic oxygen, forming an ether. The mechanism involves deprotonation of the phenol to form a highly nucleophilic phenoxide, which then attacks an alkyl halide in an Sₙ2 reaction.[6]

Principle: A base is used to deprotonate the acidic phenolic proton. An aprotic polar solvent like DMF or acetone is ideal as it solvates the cation of the base without hindering the nucleophilicity of the phenoxide anion.

Protocol 1: O-Alkylation using Potassium Carbonate

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Anhydrous potassium carbonate (K₂CO₃), finely powdered

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of nitrile). Add anhydrous potassium carbonate (2.0 eq).

    • Alkylating Agent Addition: Add the alkyl halide (1.2 eq) dropwise to the stirring suspension at room temperature.

    • Reaction: Heat the mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The starting material should show a lower Rf value than the less polar ether product.

    • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.

    • Purification: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Final Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-alkoxy-3-hydroxybenzonitrile.

  • Characterization (Example: O-methylation):

    • ¹H NMR: Expect the appearance of a new singlet around 3.9-4.0 ppm corresponding to the new O-CH₃ group, and the disappearance of the broad phenolic -OH proton signal.

    • IR Spectroscopy: The broad O-H stretch (around 3200-3600 cm⁻¹) present in the starting material will be absent in the product.[7]

O-Acylation (Esterification)

O-acylation introduces an acyl group to form a phenyl ester. This is typically achieved using an acyl chloride or anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Protocol 2: O-Acylation using Acetyl Chloride

  • Materials:

    • This compound

    • Acetyl chloride (or acetic anhydride)

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

    • Base and Acylating Agent Addition: Add pyridine (1.5 eq) to the solution. Then, add acetyl chloride (1.2 eq) dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

    • Purification: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Final Purification: The resulting crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocols for Nitrile Group Transformations

The nitrile group is a versatile functional handle that can be converted into amines, carboxylic acids, or ketones.[8]

Hydrolysis to a Carboxylic Acid

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[9][10] Basic hydrolysis is often preferred for substrates with acid-sensitive groups.

Protocol 3: Basic Hydrolysis of the Nitrile Group

  • Materials:

    • This compound

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol/Water mixture (e.g., 1:1)

    • Concentrated Hydrochloric acid (HCl)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and 20% aqueous NaOH (5-10 eq of NaOH).

    • Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 8-24 hours. Ammonia gas will evolve. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Cool the reaction mixture to room temperature. If any ethanol remains, remove it via rotary evaporation.

    • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl. The carboxylic acid product should precipitate out of the solution.

    • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Reduction to a Primary Amine

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the nitrile to a primary amine.[8][9]

Protocol 4: Reduction of the Nitrile Group with LiAlH₄

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents

  • Procedure:

    • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add LiAlH₄ (2.0-3.0 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C.

    • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. Caution: The reaction is exothermic. The phenolic proton will react first to produce H₂ gas.

    • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours.

    • Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. Stir vigorously until a white, granular precipitate forms.

    • Isolation: Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the filtrates and dry over anhydrous Na₂SO₄.

    • Purification: Concentrate the solvent under reduced pressure to yield the crude amine, which can be further purified by column chromatography or conversion to an HCl salt.

Figure 2: Workflow diagram for the LiAlH₄ reduction of the nitrile group to a primary amine.

Protocols for Aromatic Ring Reactions

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strong ortho, para-directing activators.[11][12] Due to steric hindrance from the methoxy group at position 2, electrophilic attack is most likely to occur at positions 4 and 6.

Figure 3: Analysis of substituent directing effects for electrophilic aromatic substitution.

Protocol 5: Aromatic Nitration

  • Materials:

    • This compound

    • Fuming nitric acid (HNO₃)

    • Acetic acid

    • Ice

  • Procedure:

    • Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid in a flask and cool to 0-5 °C in an ice-salt bath.

    • Nitrating Agent Addition: Slowly add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.

    • Reaction: Stir the reaction at low temperature for 1-2 hours.

    • Work-up: Carefully pour the reaction mixture onto crushed ice. A solid precipitate of the nitrated product should form.

    • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The product can be purified by recrystallization from ethanol.

References

  • This compound | Properties, Uses, Safety, Supplier China. (n.d.). Nanjing Finechem Holding Co.,Limited.
  • PubChem. (n.d.). 3-Hydroxy-4-methoxybenzonitrile. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet.
  • FM33076 - Safety Data Sheet. (2023, August 2). Company Name.
  • The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. (n.d.). Manufacturer Website.
  • Sigma-Aldrich. (2024, September 9). Safety Data Sheet.
  • 3-Methoxy-4-Hydroxybenzonitrile. (2024, April 9). ChemBK.
  • Safety Data Sheet. (2024, March 29). Supplier.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methylbenzonitrile. (n.d.). Benchchem.
  • Electrophilic Aromatic Substitution. (n.d.). Course Hero.
  • 5 Major Electrophilic Aromatic Substitution Reactions. (n.d.). Jasperse, Ch. 17 Notes.
  • 1243281-23-3|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Reactions of Nitriles. (n.d.). Chemistry Steps.
  • Chemistry of Nitriles. (2025, January 19). LibreTexts.
  • Electrophilic aromatic substitution. (n.d.). Wikipedia.
  • Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols. (n.d.). Benchchem.
  • Application Notes and Protocols for the Acylation of Phenols using 3-Hydroxy-4-methoxybenzoyl chloride. (n.d.). Benchchem.
  • Electrophilic Aromatic Substitution. (n.d.). Chapter 18.
  • A Comparative Spectroscopic Analysis of 3-Hydroxy-2-isopropylbenzonitrile Against Analytical Standards. (n.d.). Benchchem.
  • 3-Hydroxy-2-methoxybenzaldehyde. (n.d.). SpectraBase.

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Application Notes and Protocols for the Quantitative Analysis of 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 3-Hydroxy-2-methoxybenzonitrile

This compound is an aromatic organic compound characterized by a benzonitrile core substituted with hydroxyl and methoxy groups. As a functionalized nitrile, it serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The precise positioning of the hydroxyl and methoxy groups influences its reactivity and potential impurity profile, making its accurate quantification a critical aspect of quality control in drug development and manufacturing.

The presence of impurities, including positional isomers (e.g., 3-hydroxy-4-methoxybenzonitrile or 4-hydroxy-3-methoxybenzonitrile), unreacted starting materials, or by-products, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, robust and validated analytical methods are paramount to ensure the identity, purity, and strength of this key starting material.

This comprehensive guide provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust starting points for method development and validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a selective and sensitive analytical method.

PropertyValue/InformationSource
Molecular Formula C₈H₇NO₂Inferred from structure
Molecular Weight 149.15 g/mol [5]
Appearance Likely a solid at room temperature[6]
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water.General chemical principles
Key Functional Groups Phenolic hydroxyl (-OH), Methoxy (-OCH₃), Nitrile (-C≡N)Chemical Structure
Stability Stable under normal conditions, but may be sensitive to strong acids, bases, and high temperatures.[7][7]

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

Reverse-phase HPLC with UV detection is the workhorse of pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of compounds. For this compound, its aromatic nature and conjugated system provide a strong chromophore, making UV detection highly suitable.

Causality in Method Design:
  • Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which will retain the moderately polar this compound via reversed-phase interactions.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic solvent elutes the analyte from the column, and the ratio is optimized to achieve a suitable retention time and separation from potential impurities. The addition of a small amount of acid (like formic or phosphoric acid) can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[8]

  • Detector: A UV detector set at a wavelength of maximum absorbance for the analyte ensures high sensitivity. A photodiode array (PDA) detector can be used to confirm peak purity and identity by analyzing the entire UV spectrum.

Detailed Experimental Protocol: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard 1. Prepare Standard Stock (1 mg/mL in Diluent) WorkingStd 2. Create Working Standards (Calibration Curve) Standard->WorkingStd Inject 5. Inject Blank, Standards, & Sample WorkingStd->Inject Sample 3. Prepare Sample Solution (e.g., 0.5 mg/mL in Diluent) Sample->Inject Equilibrate 4. Equilibrate System (with Mobile Phase) Equilibrate->Inject Separate 6. Chromatographic Separation (C18 Column) Inject->Separate Detect 7. UV Detection Separate->Detect Integrate 8. Integrate Peak Areas Detect->Integrate Calibrate 9. Generate Calibration Curve Integrate->Calibrate Quantify 10. Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC-UV Quantification.

1. Instrumentation and Reagents:

  • System: HPLC with a quaternary or binary pump, autosampler, column thermostat, and a UV-Visible or Diode Array Detector (DAD).

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic Acid (reagent grade)

    • This compound reference standard (>99% purity)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid. The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determine the λmax by scanning the reference standard (typically between 254 nm and 280 nm).

  • Run Time: Approximately 10-15 minutes, ensuring elution of the main peak and any late-eluting impurities.

3. Preparation of Solutions:

  • Diluent: Mobile Phase (Acetonitrile:Water, 60:40 v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (e.g., 0.01 - 0.2 mg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform duplicate injections of each calibration standard.

  • Inject the sample solution in duplicate.

  • After the analysis, process the chromatograms to determine the peak areas.

5. Calculation of Purity:

  • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is typically desired.

  • Using the peak area of the sample, calculate the concentration of this compound in the sample solution using the regression equation.

  • Calculate the purity of the sample as a percentage (% w/w).

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is an exceptionally powerful technique for identifying and quantifying volatile and semi-volatile compounds. It offers superior specificity compared to HPLC-UV due to the mass fragmentation patterns generated. For this compound, the polar hydroxyl group can cause peak tailing and poor chromatographic performance. Therefore, derivatization is often necessary to improve its volatility.

Causality in Method Design:
  • Derivatization: Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[9] BSTFA reacts with the acidic proton of the phenolic hydroxyl group to form a non-polar trimethylsilyl (TMS) ether. This TMS-derivative is more volatile and thermally stable, resulting in sharper, more symmetrical peaks.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is ideal for separating the derivatized analyte from other non-polar impurities.[10]

  • Ionization: Electron Ionization (EI) at 70 eV is standard, as it produces reproducible fragmentation patterns that can be compared against mass spectral libraries for confident identification of impurities.[11]

Detailed Experimental Protocol: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis PrepareSample 1. Prepare Sample Solution (in dry solvent) AddReagent 2. Add Derivatizing Agent (e.g., BSTFA) PrepareSample->AddReagent React 3. Heat to React (e.g., 60°C for 30 min) AddReagent->React Inject 4. Inject Derivatized Sample React->Inject Separate 5. GC Separation (Capillary Column) Inject->Separate Ionize 6. Electron Ionization (EI) Separate->Ionize Detect 7. Mass Detection (Scan/SIM) Ionize->Detect Identify 8. Identify Peaks (Library Search) Detect->Identify Quantify 9. Quantify Impurities (% Area Normalization) Identify->Quantify

Caption: Workflow for GC-MS Impurity Profiling.

1. Instrumentation and Reagents:

  • System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Reagents:

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Solvent: Anhydrous acetonitrile or pyridine.

    • This compound reference standard.

2. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

  • Add 1 mL of anhydrous acetonitrile (or pyridine).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection.

3. GC-MS Conditions (Starting Point):

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 450 amu.

4. Data Analysis:

  • Identification: Identify the main peak corresponding to the TMS-derivatized this compound. Identify impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST/Wiley).

  • Quantification: For impurity profiling, area percent normalization is a common approach. The purity is calculated as the area of the main peak divided by the total area of all integrated peaks. For quantitative analysis of specific impurities, a separate calibration curve with a certified reference standard of that impurity would be required.

Method Validation: A Trustworthy and Self-Validating System

A protocol is only as reliable as its validation.[12] According to ICH Q2(R2) guidelines, the objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4] For the quantification of this compound, the following parameters must be rigorously evaluated.

Validation_Parameters Validation Analytical Method Validation (ICH Q2) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Core Parameters for Method Validation.

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][13]The analyte peak should be free from interference at its retention time. Peak purity analysis (using a PDA detector) should pass.
Linearity To demonstrate a direct proportional relationship between the analyte concentration and the analytical response over a defined range.[13]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results obtained by the method to the true value. Assessed using spike/recovery studies.Mean recovery between 98.0% and 102.0%.[14]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay): RSD ≤ 2.0% for ≥ 6 replicates. Intermediate Precision (Inter-assay): RSD ≤ 2.0% across different days, analysts, or equipment.[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.[8]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[8]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).[13]System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within predefined limits.

Conclusion

The HPLC-UV and GC-MS methods detailed in this guide provide a comprehensive framework for the robust quantification and impurity profiling of this compound. The HPLC method is ideal for routine quality control, offering precise and accurate assay values. The GC-MS method provides an orthogonal technique with high specificity, essential for identifying unknown impurities and confirming the structural identity of the analyte. Adherence to the validation principles outlined by the ICH is critical to ensure that the chosen method is reliable, reproducible, and fit for its intended purpose in a regulated drug development environment.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharma Knowledge Centre. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

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The Untapped Potential of 3-Hydroxy-2-methoxybenzonitrile in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Hydroxy-2-methoxybenzonitrile, a substituted aromatic compound, presents a compelling yet underexplored platform for the development of novel functional materials. While direct applications in material science are not extensively documented, a thorough analysis of its constituent functional groups—a reactive phenolic hydroxyl, a nitrile moiety, and a methoxy group on a benzene ring—reveals significant potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the prospective applications of this compound in material science, complete with detailed theoretical protocols and workflow visualizations. By drawing parallels with its well-studied isomers and related compounds, we aim to unlock the innovative possibilities held within this versatile molecule.

Physicochemical Properties: The Foundation for Application

A foundational understanding of this compound's properties is crucial for its application in material synthesis. These characteristics dictate its reactivity, solubility, and stability under various processing conditions.

PropertyValueReference
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 122-125 °C[1]
Solubility Low in water; Soluble in organic solvents like ethanol and dichloromethane[1]
Stability Stable under normal conditions; sensitive to strong acids, bases, and high temperatures[1]

Prospective Applications in Polymer Science

The bifunctional nature of this compound, possessing both a hydroxyl and a nitrile group, makes it a prime candidate for several roles in polymer science.

As a Monomer for High-Performance Polymers

The phenolic hydroxyl group can participate in step-growth polymerization reactions to form polyesters and polycarbonates. The presence of the nitrile and methoxy groups on the aromatic ring can impart unique properties to the resulting polymer, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.

This protocol outlines the theoretical synthesis of a polyester using this compound as a diol-like monomer in conjunction with a dicarboxylic acid.

Principle: The phenolic hydroxyl group of this compound reacts with a dicarboxylic acid via esterification to form a polyester. The reaction is typically carried out at elevated temperatures under an inert atmosphere to drive off the water byproduct and promote polymerization.[2]

Materials:

  • This compound

  • Terephthaloyl chloride (or another suitable dicarboxylic acid chloride)

  • Pyridine (as an acid scavenger)

  • Anhydrous N,N-Dimethylformamide (DMF) (as a solvent)

  • Methanol (for polymer precipitation)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, magnetic stirrer)

Protocol:

  • Preparation: In a flame-dried three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve this compound (1 equivalent) and pyridine (2.2 equivalents) in anhydrous DMF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous DMF via a dropping funnel over 30 minutes with vigorous stirring.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 12-24 hours under a continuous nitrogen purge.

  • Isolation: Cool the viscous solution to room temperature and pour it into a large excess of methanol with constant stirring to precipitate the polyester.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride, and then dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Workflow Diagram:

polyester_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve this compound and pyridine in anhydrous DMF init Cool to 0°C and add terephthaloyl chloride solution prep->init Stirring poly Heat to 80-100°C for 12-24h under Nitrogen init->poly Heating iso Precipitate polymer in methanol poly->iso Cooling pur Filter, wash, and dry the polyester iso->pur Filtration

Fig. 1: Workflow for polyester synthesis.
As a Functional Additive in Polymer Formulations

Phenolic compounds are well-known for their antioxidant properties.[1][3] The hydroxyl group in this compound can act as a radical scavenger, thereby protecting polymers from oxidative degradation caused by heat, light, and mechanical stress.[4]

Principle: During polymer degradation, free radicals are formed which initiate a chain reaction leading to the breakdown of the polymer matrix. Phenolic antioxidants donate a hydrogen atom to these radicals, neutralizing them and terminating the degradation cascade.[4]

Protocol for Incorporation as an Antioxidant:

  • Selection of Polymer Matrix: Choose a polymer susceptible to oxidation, such as polypropylene or polyethylene.

  • Concentration Determination: Determine the optimal concentration of this compound, typically ranging from 0.1% to 1.0% by weight of the polymer.

  • Compounding:

    • Melt Blending: For thermoplastics, mix the polymer pellets with the powdered this compound and any other additives. Process the mixture in a twin-screw extruder at a temperature above the polymer's melting point to ensure homogeneous dispersion.

    • Solution Casting: For polymers that are soluble, dissolve both the polymer and this compound in a common solvent. Cast the solution onto a flat surface and allow the solvent to evaporate, forming a film.

  • Characterization: Evaluate the effectiveness of the additive by subjecting the polymer to accelerated aging tests (e.g., UV exposure, thermal aging) and measuring changes in mechanical properties (tensile strength, elongation) and color.

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

The nitrile group of this compound can serve as a coordination site for metal ions, making it a potential organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[5] MOFs are highly porous materials with applications in gas storage, separation, and catalysis.[6][7]

Principle: MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The nitrile group can coordinate to metal centers, and the overall geometry of the this compound molecule will influence the resulting framework structure.[7]

Protocol for MOF Synthesis (Solvothermal Method):

Materials:

  • This compound (as the organic linker)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF) or Diethylformamide (DEF) (as the solvent)

  • Teflon-lined stainless steel autoclave

Protocol:

  • Precursor Solution: In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) and this compound (0.5 mmol) in the chosen solvent (e.g., 10 mL of DMF).

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Assembly: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and place it in a programmable oven.

  • Crystallization: Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and hold for 24-72 hours. The exact temperature and time will need to be optimized for crystal growth.

  • Isolation: After cooling the autoclave to room temperature, decant the mother liquor and wash the resulting crystals with fresh DMF, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.

  • Activation: To remove the solvent molecules from the pores of the MOF, activate the crystals by heating under vacuum.

Logical Relationship Diagram:

mof_synthesis_logic cluster_components Components cluster_process Synthesis Process linker This compound (Organic Linker) dissolve Dissolution & Mixing linker->dissolve metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal->dissolve solvent Solvent (e.g., DMF) solvent->dissolve solvothermal Solvothermal Reaction (Heating in Autoclave) dissolve->solvothermal crystallization Crystal Formation solvothermal->crystallization activation Activation (Solvent Removal) crystallization->activation product Porous MOF Material activation->product

Fig. 2: Logical flow of MOF synthesis.

Characterization of Synthesized Materials

A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the novel materials derived from this compound.

TechniquePurpose for PolymersPurpose for MOFs
FTIR Spectroscopy Confirmation of ester/carbonate linkages; verification of functional group incorporation.[8][9]Confirmation of linker incorporation and coordination to the metal center.
NMR Spectroscopy Determination of polymer structure and composition.[10]To confirm the structure of the organic linker within the framework after digestion.
Gel Permeation Chromatography (GPC) Determination of molecular weight and molecular weight distribution.[10]N/A
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting point (Tm).[10]To study the thermal stability and phase transitions.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and degradation temperature.[9]To determine thermal stability and solvent loss upon activation.
Powder X-ray Diffraction (PXRD) N/ATo confirm the crystalline structure and phase purity.
Gas Sorption Analysis N/ATo measure the surface area and porosity.

Safety and Handling

As with any chemical research, proper safety protocols must be followed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][11]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

While direct, peer-reviewed applications of this compound in material science are yet to be widely published, its chemical structure strongly suggests a high potential for innovation. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to explore its use in creating novel polymers with tailored properties and functional metal-organic frameworks. The unique combination of hydroxyl, methoxy, and nitrile functionalities offers a rich playground for synthetic chemists and material scientists to design the next generation of advanced materials.

References

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[4] US Masterbatch. What are Phenolic Antioxidants for Polymers? Benefits and Applications. (2025-12-24). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUHK850hD0VvfBR--Brwbh7QDW5P1NCkF3ip_prcT8sAAK1n-BB_zUiN_KRuon8t9GR0Jz8sbuWVLx5izcV1mjBn74L5_Mo8HZ7oMqIokBGoxbxGIxqTi2_Kfc16BRr9eft9Aw1Vp-_f7WOGhhvDg-kwq8Ph08I9ai2IxHp7awvSKGaKzV22m4EWy_2x0yBJ6Du_W5eaVFXxXpqWVvtdZlOBoQ-w==]

[11] Fisher Scientific. SAFETY DATA SHEET: 3-Methoxybenzonitrile. (2025-12-19). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn4uNwoHE4idYCBpaeMdj5HNsJrYVzTkQjC4Fw1nZE2qATBsE-8CvC5qWi7mpzP632nHN4Dr4rSIydEHCpJDVLWMifFZDFSgkTCjuL82gnGboB7rulHw9xZ8-pmN_ZVHJS9E_7N1OkBQNwd2j1IGjKGejUhK0ncyt_VIpspwRqAuXOo4QQ3T5rTiYs89sn-GFx-SOyDvufyJmrTHZ9FokPtFeY4CTsyvkDXzifSK9qOfPrUKZUpkko5JbxHsNIzXKO9OZ7vWry2p3p-xMX2jlGNWqbH1U=]

[12] Bio-Active Co., Ltd. Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkmBYnvVFc2I_7NTnsKctLL-7b-r4wDN52fenhhHKVE04u4Duk0j42BqiU4on8bzClVnrf2oX_xN8PSVdzjOuA4sP2Idn9dtTNFYIzlvLqfbOIxUzjR-0phdgnU8eaDIKaCKrs0g80h5fQt0BXLeSJjvq1xql_D_zbKD_EIq-4t4XYNlt_FWvBrsxqnyfGKsDL]

[6] Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. (2024-11-25). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFX--dHvnaPK-U2skT99HCCIUB-BpCcOjp_td7sTs4cJ88C32Y3VuT92Td0B1NOUHU-707xda2uFNFALLnu6K3tl07J9Cdmx51VkUMH1ur0iErNfiKuYMI-0iaO169bTTSSP1fAT_9Sz9q3Ax9bEo2S0LNPjvR3bg=]

[7] Karagiaridi, O., Bury, W., Sarjeant, A. A., Hupp, J. T., & Farha, O. K. (2014). Synthesis and characterization of functionalized metal-organic frameworks. Journal of visualized experiments : JoVE, (91), 52094. [URL: https://www.jove.com/v/52094/synthesis-characterization-functionalized-metal-organic]

[8] ResearchGate. Synthesis and characterization of novel bio‐based epoxy polymers derived from natural phenolic compound. [URL: https://www.researchgate.net/publication/325042459_Synthesis_and_characterization_of_novel_bio-based_epoxy_polymers_derived_from_natural_phenolic_compound]

[9] Raj, M., & Raj, L. (2016). Synthesis and Characterization of Composite Material Based on Modified Phenolic Resin. American Journal of Applied Chemistry, 4(3), 84. [URL: https://www.sciencepublishinggroup.com/journal/paperinfo?journalid=125&doi=10.11648/j.ajac.20160403.13]

[5] ACS Fall 2025 - American Chemical Society. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. [URL: https://www.acs.org/meetings/abstract/submit/fall-2025/present/inorg/3273873.html]

[10] Measurlabs. Polymer Characterization Technique Overview. (2024-08-15). [URL: https://measurlabs.com/materials/polymer-characterization-technique-overview/]

[2] Science Info. Synthesis of Polyester: Important Polymerization Reaction. (2023-04-06). [URL: https://www.scienceinfo.com/synthesis-of-polyester/]

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3-Hydroxy-2-methoxybenzonitrile: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with diverse biological activities is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available building blocks, 3-hydroxy-2-methoxybenzonitrile stands out as a particularly versatile and strategic starting material. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic nitrile moiety, and a directing methoxy group on an aromatic core provides a powerful platform for the construction of a wide array of complex heterocyclic systems.

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging this compound in the synthesis of novel benzofurans, chromones, quinolines, and other intricate heterocyclic frameworks. The methodologies described herein are grounded in established chemical principles, offering both reliability and adaptability for the synthesis of diverse compound libraries.

Chemical Properties and Reactivity Profile

This compound is a white to off-white solid with a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] Its reactivity is primarily dictated by the interplay of its three key functional groups:

  • Phenolic Hydroxyl Group: This group is nucleophilic and can readily undergo O-alkylation, O-acylation, and participate in various cyclization reactions. Its acidity allows for deprotonation under basic conditions, further enhancing its nucleophilicity.

  • Nitrile Group: The cyano group is a versatile functional handle. It can act as an electrophile, participate in cycloadditions, and be hydrolyzed to a carboxylic acid or reduced to an amine. In the context of heterocycle synthesis, it is a key participant in cyclization reactions such as the Thorpe-Ziegler reaction.

  • Methoxy Group: The electron-donating methoxy group influences the electronic properties of the benzene ring, activating it towards electrophilic aromatic substitution and directing incoming electrophiles. Its steric bulk can also influence the regioselectivity of certain reactions.

This unique combination of functional groups allows for a diverse range of synthetic transformations, making this compound an ideal starting point for the construction of various heterocyclic scaffolds.

Application in the Synthesis of Benzofurans

Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as an excellent precursor for the synthesis of functionalized benzofurans, particularly 3-aminobenzofuran derivatives, through a Thorpe-Ziegler type cyclization.

Protocol 1: Synthesis of 3-Amino-4-methoxybenzofuran-2-carboxamide

This protocol adapts the well-established method of synthesizing 3-aminobenzofurans from o-hydroxybenzonitriles.[2][3] The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group with an α-haloacetamide, followed by a base-mediated intramolecular Thorpe-Ziegler cyclization.

Reaction Scheme:

Benzofuran Synthesis cluster_reagents start This compound intermediate 2-((2-Cyano-6-methoxyphenoxy)methyl)acetamide start->intermediate O-Alkylation reagent1 2-Chloroacetamide, K2CO3, Acetone product 3-Amino-4-methoxybenzofuran-2-carboxamide intermediate->product Thorpe-Ziegler Cyclization reagent2 NaOEt, EtOH, Reflux

Figure 1: Synthesis of 3-Amino-4-methoxybenzofuran-2-carboxamide.

Step-by-Step Protocol:

  • O-Alkylation:

    • To a solution of this compound (1.49 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol) and 2-chloroacetamide (1.03 g, 11 mmol).

    • Stir the reaction mixture at reflux for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to obtain 2-((2-cyano-6-methoxyphenoxy)methyl)acetamide.

  • Thorpe-Ziegler Cyclization:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) under an inert atmosphere.

    • Add the 2-((2-cyano-6-methoxyphenoxy)methyl)acetamide (2.06 g, 10 mmol) to the sodium ethoxide solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • Pour the mixture into ice-water (100 mL) and collect the precipitated solid by filtration.

    • Wash the solid with water and dry under vacuum. Recrystallize from ethanol/water to afford pure 3-amino-4-methoxybenzofuran-2-carboxamide.

Causality and Experimental Choices:

  • Base Selection: Potassium carbonate is a suitable base for the O-alkylation as it is strong enough to deprotonate the phenol without hydrolyzing the nitrile or amide functionalities. For the cyclization, a stronger base like sodium ethoxide is required to deprotonate the α-carbon to the nitrile, initiating the Thorpe-Ziegler reaction.

  • Solvent Choice: Acetone is a good solvent for the Sₙ2 reaction in the O-alkylation step. Ethanol is the solvent of choice for the cyclization as it is the conjugate acid of the ethoxide base.

  • Reaction Monitoring: TLC is crucial for determining the completion of each step, preventing the formation of side products due to prolonged reaction times or excessive heat.

Application in the Synthesis of Chromones

Chromones are a class of benzopyran derivatives that are widespread in nature and exhibit a broad spectrum of pharmacological activities. The synthesis of chromones often starts from o-hydroxyaryl ketones. While this compound is not a ketone, it can be envisioned as a precursor to a suitable intermediate for chromone synthesis. A plausible strategy involves the initial conversion of the nitrile group to a methyl ketone via a Grignard reaction followed by cyclization.

Proposed Protocol 2: Synthesis of 8-Methoxy-7-hydroxy-4H-chromen-4-one

This proposed protocol outlines a two-step synthesis of a substituted chromone from this compound.

Proposed Reaction Scheme:

Chromone_Synthesis start This compound intermediate 1-(3-Hydroxy-2-methoxyphenyl)ethan-1-one start->intermediate Grignard Reaction reagent1 1. MeMgBr, THF 2. H3O+ product 8-Methoxy-7-hydroxy-4H-chromen-4-one intermediate->product Cyclization reagent2 DMF-DMA, Toluene, Reflux

Figure 2: Proposed synthesis of a substituted chromone.

Step-by-Step Protocol (Proposed):

  • Synthesis of 1-(3-Hydroxy-2-methoxyphenyl)ethan-1-one:

    • To a solution of this compound (1.49 g, 10 mmol) in dry THF (50 mL) under an inert atmosphere, add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 4.0 mL, 12 mmol) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Cyclization to the Chromone:

    • A mixture of 1-(3-hydroxy-2-methoxyphenyl)ethan-1-one (1.66 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.1 mL, 15 mmol) in dry toluene (30 mL) is refluxed for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield 8-methoxy-7-hydroxy-4H-chromen-4-one.

Justification for the Proposed Protocol:

  • The Grignard reaction is a standard method for converting nitriles to ketones.

  • The subsequent cyclization with DMF-DMA is a known method for the synthesis of chromones from o-hydroxyacetophenones, proceeding through an enaminone intermediate.[4]

Application in the Synthesis of Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and powerful method for the synthesis of quinolines, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6][7][8][9] To utilize this compound in a Friedländer-type synthesis, it must first be converted into a suitable o-aminobenzaldehyde or o-aminoketone derivative. This can be achieved through reduction of the nitrile to an aldehyde and subsequent functional group manipulations.

Proposed Protocol 3: Synthesis of 8-Methoxy-7-hydroxyquinoline

This proposed multi-step protocol illustrates a potential pathway to a substituted quinoline.

Proposed Reaction Scheme:

Quinoline_Synthesis start This compound intermediate1 3-Hydroxy-2-methoxybenzaldehyde start->intermediate1 Reduction reagent1 1. DIBAL-H, Toluene 2. H3O+ intermediate2 3-Hydroxy-2-methoxy-6-nitrobenzaldehyde intermediate1->intermediate2 Nitration reagent2 HNO3, H2SO4 intermediate3 6-Amino-3-hydroxy-2-methoxybenzaldehyde intermediate2->intermediate3 Reduction reagent3 H2, Pd/C, EtOH product 8-Methoxy-7-hydroxyquinoline intermediate3->product Friedländer Annulation reagent4 Acetaldehyde, NaOH, EtOH

Figure 3: Proposed synthesis of a substituted quinoline.

Step-by-Step Protocol (Proposed):

  • Reduction to Aldehyde:

    • Dissolve this compound (1.49 g, 10 mmol) in dry toluene (50 mL) and cool to -78 °C under an inert atmosphere.

    • Add diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene, 12 mL, 12 mmol) dropwise.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Allow the mixture to warm to room temperature and filter through a pad of Celite.

    • Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate to give 3-hydroxy-2-methoxybenzaldehyde.

  • Nitration:

    • To a solution of 3-hydroxy-2-methoxybenzaldehyde (1.52 g, 10 mmol) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash, dry, and concentrate the organic layer to obtain 3-hydroxy-2-methoxy-6-nitrobenzaldehyde.

  • Reduction of Nitro Group:

    • Dissolve the nitrobenzaldehyde (1.97 g, 10 mmol) in ethanol (50 mL) and add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).

    • Filter the catalyst and concentrate the filtrate to get 6-amino-3-hydroxy-2-methoxybenzaldehyde.

  • Friedländer Annulation:

    • To a solution of the aminobenzaldehyde (1.67 g, 10 mmol) in ethanol (30 mL), add acetaldehyde (0.53 mL, 12 mmol) and a catalytic amount of sodium hydroxide.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction, neutralize with dilute HCl, and extract with ethyl acetate.

    • Wash, dry, and concentrate the organic layer. Purify the residue by column chromatography to yield 8-methoxy-7-hydroxyquinoline.

Justification for the Proposed Protocol:

  • DIBAL-H is a standard reagent for the selective reduction of nitriles to aldehydes.

  • The directing effects of the hydroxyl and methoxy groups would favor nitration at the position para to the hydroxyl group.

  • Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines.

  • The final step is a classic Friedländer condensation.

Multi-Component Synthesis of Dihydropyrans

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product.[1][10][11][12][13] 3-Hydroxy-2-methoxybenzaldehyde, which can be synthesized from the title compound as described in Protocol 3, is an excellent substrate for MCRs to generate diverse heterocyclic libraries.

Protocol 4: Synthesis of 2-Amino-8-methoxy-4H-chromene-3-carbonitrile Derivatives

This protocol is based on the well-documented multi-component reaction of salicylaldehydes, malononitrile, and a C-H activated compound, catalyzed by a base.[1][10][12]

Reaction Scheme:

MCR_Chromene_Synthesis cluster_reagents start1 3-Hydroxy-2-methoxybenzaldehyde product Substituted 2-Amino-8-methoxy-4H-chromene-3-carbonitrile start1->product start2 Malononitrile start2->product start3 Active Methylene Compound (e.g., Dimedone) start3->product Multi-component Reaction reagents Piperidine, EtOH, Reflux

Figure 4: Multi-component synthesis of a substituted chromene.

Step-by-Step Protocol:

  • Preparation of 3-Hydroxy-2-methoxybenzaldehyde: Synthesize this intermediate from this compound as described in step 1 of Protocol 3.

  • Multi-Component Reaction:

    • To a solution of 3-hydroxy-2-methoxybenzaldehyde (1.52 g, 10 mmol) in ethanol (30 mL), add malononitrile (0.66 g, 10 mmol) and an active methylene compound (e.g., dimedone, 1.40 g, 10 mmol).

    • Add a catalytic amount of piperidine (0.1 mL).

    • Stir the reaction mixture at reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 2-amino-8-methoxy-4H-chromene-3-carbonitrile derivative.

Causality and Experimental Choices:

  • Catalyst: A basic catalyst like piperidine is required to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile, as well as the subsequent Michael addition of the active methylene compound.

  • Reaction Sequence: The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

  • Efficiency: MCRs are highly atom-economical and offer a rapid route to complex molecules from simple starting materials.

Data Summary

ProtocolStarting MaterialTarget HeterocycleKey ReactionsProposed/Established
1This compound3-Amino-4-methoxybenzofuran-2-carboxamideO-Alkylation, Thorpe-Ziegler CyclizationEstablished (Adapted)
2This compound8-Methoxy-7-hydroxy-4H-chromen-4-oneGrignard Reaction, CyclizationProposed
3This compound8-Methoxy-7-hydroxyquinolineReduction, Nitration, Reduction, Friedländer AnnulationProposed
43-Hydroxy-2-methoxybenzaldehydeSubstituted 2-Amino-8-methoxy-4H-chromene-3-carbonitrileMulti-component ReactionEstablished (Adapted)

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. Its unique substitution pattern allows for the strategic construction of benzofurans, chromones, quinolines, and other complex scaffolds through both established and novel synthetic routes. The protocols and proposed synthetic pathways detailed in this guide are intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of new chemical space and the development of next-generation bioactive molecules. The adaptability of these methods, coupled with the ready availability of the starting material, positions this compound as a key player in the ongoing pursuit of innovative heterocyclic chemistry.

References

  • Shaabani, A., Soleimani, E., & Badri, Z. (2007). A new multicomponent reaction: a fast and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold. Tetrahedron Letters, 48(33), 5873-5876.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.
  • Wu, J., Xia, H.-G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129.
  • Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III)
  • Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778-9780.
  • Yadav, J. S., Reddy, B. V. S., Sreedhar, P., Rao, R. S., & Nagaiah, K. (2004). Silver Phosphotungstate: A Novel and Recyclable Heteropoly Acid for Friedländer Quinoline Synthesis. Synthesis, 2004(14), 2381-2385.
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  • Li, A.-H., Beard, D. J., Coate, H., Honda, A., Kadalbajoo, M., Kleinberg, A., ... & Mulvihill, M. J. (2010). A Practical Synthesis of the Potent, Orally Active, Multi-Kinase Inhibitor (R)-1-(4-(4-Ethylpiperazin-1-yl) phenyl)-3-(4-(trifluoromethoxy) phenyl) urea (BMS-690514). Synthesis, 2010(10), 1629-1632.
  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., ... & Volante, R. P. (2003). A Concise, Efficient, and General Synthesis of 3-Substituted Indoles. The Journal of Organic Chemistry, 68(2), 467-477.
  • Bañón-Caballero, A., Guillena, G., & Nájera, C. (2013). Organocatalytic Asymmetric Friedel–Crafts Alkylation of Indoles with Nitroalkenes in Water. The Journal of Organic Chemistry, 78(11), 5349-5356.
  • Behera, M., Pradhan, S., & Behera, A. K. (2020). Peroxy-Benzoic Acid Mediated Domino C(sp²) Hydroxylation/Annulation of Enaminones for the Synthesis of 3-Hydroxy Chromones. The Journal of Organic Chemistry, 85(15), 9877-9886.
  • Zare, A., & Moosavi-Zare, A. R. (2018). Multi-component reactions in the synthesis of heterocyclic compounds. Current Organic Chemistry, 22(12), 1159-1199.
  • Al-Mourabit, A., & Potier, P. (2001). Thorpe–Ziegler reaction: aza-Thorpe–Ziegler cyclization of N-cyanomethyl-N-alkyl-2-amino-nitriles. A new route to substituted 2-aminoimidazoles. Tetrahedron Letters, 42(5), 967-969.

Sources

Application Note: A Scalable Two-Step Synthesis and Purification Protocol for 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Hydroxy-2-methoxybenzonitrile is a valuable substituted aromatic nitrile that serves as a key building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its specific arrangement of hydroxyl, methoxy, and nitrile functional groups provides a unique electronic and steric profile for further chemical transformations. This application note presents a detailed, scalable, and reliable two-step protocol for the synthesis of this compound starting from the commercially available precursor, 3-hydroxy-2-methoxybenzaldehyde.

The described methodology focuses on practical application in a research and development setting, emphasizing safety, efficiency, and high purity of the final product. The synthesis proceeds through the formation of an intermediate aldoxime, which is subsequently dehydrated to the target nitrile. Furthermore, this guide provides comprehensive protocols for two distinct purification strategies—recrystallization and flash column chromatography—to accommodate varying levels of initial purity and scale. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.

The Synthetic Rationale & Mechanism

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis.[1][2] The chosen pathway involves two distinct, high-yielding steps, avoiding the use of highly toxic cyanide salts often employed in alternative nitrile syntheses.[3][4]

Step 1: Aldoxime Formation. The synthesis commences with the condensation reaction between 3-hydroxy-2-methoxybenzaldehyde and hydroxylamine hydrochloride. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield the corresponding 3-hydroxy-2-methoxybenzaldehyde oxime. This reaction is typically performed in a protic solvent and is often quantitative.

Step 2: Aldoxime Dehydration. The intermediate oxime is then dehydrated to form the nitrile functional group. Various dehydrating agents can accomplish this transformation.[5] This protocol utilizes formic acid, which serves as both the solvent and the catalyst for the dehydration, providing an efficient and straightforward procedure that drives the reaction to completion.[6]

Scalable Synthesis Protocol

This protocol is designed for a representative scale and can be adjusted proportionally for larger or smaller quantities.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMolesEquiv.Notes
3-Hydroxy-2-methoxybenzaldehydeC₈H₈O₃152.1510.0 g65.7 mmol1.0Starting Material
Hydroxylamine HydrochlorideNH₂OH·HCl69.495.0 g72.0 mmol1.1
Formic Acid (≥95%)CH₂O₂46.03100 mL--Solvent & Reagent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~400 mL--Extraction Solvent
Brine (Saturated NaCl)NaCl(aq)-~100 mL--Washing Solution
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--Drying Agent
Equipment
  • 500 mL Round-Bottom Flask

  • Reflux Condenser

  • Magnetic Stirrer and Stir Bar

  • Heating Mantle with Temperature Control

  • 500 mL Separatory Funnel

  • Rotary Evaporator

  • Standard Glassware (Beakers, Graduated Cylinders)

  • Thin Layer Chromatography (TLC) Plates (Silica gel 60 F₂₅₄)

Experimental Procedure

CAUTION: All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, is mandatory.[7][8]

  • Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 3-hydroxy-2-methoxybenzaldehyde (10.0 g, 65.7 mmol).

  • Reagent Addition: Add formic acid (100 mL) followed by hydroxylamine hydrochloride (5.0 g, 72.0 mmol).

  • Heating to Reflux: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting aldehyde should be consumed, and a new, less polar spot corresponding to the nitrile should appear.

  • Cooling and Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching: Carefully and slowly pour the cooled reaction mixture into a 1 L beaker containing 400 mL of ice-cold water. Stir for 15-20 minutes. A precipitate of the crude product may form.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product into ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts. Wash the combined organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual formic acid and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Purification Strategies & Protocols

The choice of purification method depends on the purity of the crude product obtained and the desired final purity. For many applications, a single recrystallization is sufficient. For higher purity requirements, or if significant impurities are present, flash column chromatography is recommended.[9][10]

Visualization of the Purification Workflow

Purification_Workflow crude Crude Product assess Assess Purity (TLC/¹H NMR) crude->assess recryst Recrystallization assess->recryst >90% Pure column Flash Column Chromatography assess->column <90% Pure or Multiple Impurities final Pure Product (>98%) recryst->final column->final

Caption: Decision workflow for the purification of crude this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique that purifies solid compounds based on differences in solubility between the desired compound and impurities.[11][12] The ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures.

  • Solvent Selection: Based on the polar nature of the target molecule, a mixed solvent system is often effective. A good starting point is an Isopropanol/Water or Ethyl Acetate/Hexane system. Perform small-scale solubility tests to determine the optimal solvent and ratio.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Induce Crystallization: Remove the flask from the heat source. If using a mixed system, add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent system used for recrystallization).

  • Drying: Dry the crystals under vacuum to remove all residual solvent. Determine the melting point and yield of the pure product.

Protocol 2: Purification by Flash Column Chromatography

For mixtures with significant impurities, flash column chromatography provides superior separation based on the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (eluent).[13]

  • TLC Analysis: Determine an appropriate eluent system using TLC. A system that provides a retention factor (Rƒ) of ~0.3 for the target compound is ideal. A gradient of Ethyl Acetate in Hexane (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) is a common choice for molecules of this polarity.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 10% EtOAc in Hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Overall Experimental Workflow

The entire process, from starting materials to the final, purified product, is a sequential workflow that requires careful execution at each stage.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start_mat 3-Hydroxy-2-methoxybenzaldehyde + Hydroxylamine HCl reaction Reflux in Formic Acid (3-4 hours) start_mat->reaction workup Aqueous Work-up & Extraction with EtOAc reaction->workup crude Crude Product Isolation (Rotary Evaporation) workup->crude purify Recrystallization or Column Chromatography crude->purify dry Drying Under Vacuum purify->dry analysis Characterization (¹H NMR, ¹³C NMR, MP, LC-MS) dry->analysis final_product Pure this compound analysis->final_product

Caption: Overall workflow for the synthesis, purification, and analysis of the target compound.

Safety & Handling

  • 3-Hydroxy-2-methoxybenzaldehyde (o-vanillin): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][14]

  • Benzonitrile Derivatives: Acutely toxic if swallowed, in contact with skin, or if inhaled.[7][15] Handle with extreme care.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Engineering Controls: A well-ventilated chemical fume hood is essential for all steps of this procedure.[6]

  • Waste Disposal: All organic and acidic waste must be collected in appropriately labeled containers for disposal according to institutional guidelines.

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  • Wiley Online Library. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from Wiley Online Library. [Link]

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Application Notes: Strategic Use of 3-Hydroxy-2-methoxybenzonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzonitriles are foundational scaffolds in medicinal chemistry, prized for their versatility in constructing complex heterocyclic systems that constitute the core of many targeted therapeutics. This guide focuses on the strategic application of 3-Hydroxy-2-methoxybenzonitrile (CAS No. 1243281-23-3), a structurally distinct but underutilized isomer, in the synthesis of kinase inhibitors. While its isomers, 3-hydroxy-4-methoxybenzonitrile and 4-hydroxy-3-methoxybenzonitrile, are well-documented precursors for blockbuster drugs like Gefitinib and Bosutinib, the unique ortho-methoxy, meta-cyano arrangement of the title compound presents distinct synthetic opportunities and challenges.[1][2][3] By analyzing established synthetic routes for analogous compounds, this document provides robust, logically derived protocols for leveraging this compound to create quinoline and quinazoline-based kinase inhibitor cores. We explain the causality behind key experimental choices, from regioselective nitration to cyclization strategies, offering a predictive framework for researchers in drug discovery.

Introduction: The Strategic Value of the Substituted Benzonitrile Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5][6] Small molecule kinase inhibitors that compete with ATP at the enzyme's active site have revolutionized treatment paradigms. The design of these inhibitors often relies on rigid, heterocyclic scaffolds that can present specific pharmacophores into the adenine-binding region of the kinase domain.

The this compound molecule offers three key functional groups for synthetic elaboration:

  • Phenolic Hydroxyl (-OH): A versatile handle for introducing side chains via O-alkylation or for activation as a triflate for cross-coupling reactions. These side chains are often crucial for targeting the solvent-exposed region of the kinase, enhancing potency and selectivity.

  • Nitrile (-CN): A key electrophilic group that can participate in cyclization reactions to form nitrogen-containing heterocycles like quinolines and quinazolines.[7] It also serves as a potent hydrogen bond acceptor, capable of interacting with key residues in the kinase hinge region.

  • Methoxy (-OCH₃): This group modulates the electronic properties of the aromatic ring and provides steric influence, which can be exploited to control the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution.[8]

The unique 1,2,3-substitution pattern of this compound distinguishes it from its more commonly cited isomers, demanding a tailored synthetic approach.

sub This compound oh Phenolic -OH (Nucleophilic Handle) sub->oh Position 3 cn Nitrile (-CN) (Cyclization Precursor / H-Bond Acceptor) sub->cn Position 1 ome Methoxy (-OCH3) (Electronic/Steric Director) sub->ome Position 2 alkylation O-Alkylation oh->alkylation coupling Cross-Coupling (e.g., Suzuki) oh->coupling via Triflate cyclization Heterocycle Formation (e.g., Quinoline) cn->cyclization inhibitor Kinase Inhibitor Scaffold alkylation->inhibitor coupling->inhibitor cyclization->inhibitor

Caption: Functional group analysis of this compound.

Proposed Synthetic Strategy: Building a Quinoline Core

Drawing inspiration from the synthesis of Src/Abl inhibitors like Bosutinib, a robust strategy for converting this compound into a versatile quinoline intermediate involves a multi-step sequence of alkylation, nitration, reduction, and cyclization.[3]

start This compound step1 Step 1: O-Alkylation (e.g., with 1-bromo-3-chloropropane) start->step1 intermediate1 Intermediate A 3-((3-chloropropyl)oxy)-2-methoxybenzonitrile step1->intermediate1 step2 Step 2: Regioselective Nitration (HNO3 / H2SO4) intermediate1->step2 intermediate2 Intermediate B Nitro-substituted Benzonitrile step2->intermediate2 step3 Step 3: Reduction of Nitro Group (e.g., Fe / NH4Cl) intermediate2->step3 intermediate3 Intermediate C Amino-substituted Benzonitrile step3->intermediate3 step4 Step 4: Gould-Jacobs Cyclization (e.g., with DEM / heat) intermediate3->step4 product 4-Hydroxyquinoline Core (Kinase Inhibitor Scaffold) step4->product

Caption: Proposed workflow for synthesizing a quinoline kinase inhibitor scaffold.

Detailed Protocols and Scientific Rationale

Protocol 1: O-Alkylation of this compound

Principle: This initial step attaches a flexible linker to the phenolic oxygen. The linker often contains a terminal electrophile (like a chloride) that is preserved for a subsequent nucleophilic substitution reaction late in the synthesis, allowing for the introduction of solubilizing groups (e.g., N-methylpiperazine or morpholine), a common feature in modern kinase inhibitors.[7]

Materials:

  • This compound

  • 1-bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or N₂), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq). The K₂CO₃ acts as a mild base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. It is preferred over stronger bases like NaH for its ease of handling and lower risk of side reactions.

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the stirring suspension. The more reactive bromide end of the alkylating agent will preferentially react with the phenoxide.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product, 3-((3-chloropropyl)oxy)-2-methoxybenzonitrile , can be purified by column chromatography on silica gel.

Protocol 2: Regioselective Nitration

Principle: Introduction of a nitro group is a classic method for installing a precursor to an amine, which is essential for the subsequent cyclization step. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

Causality of Regioselectivity:

  • -O-Alkyl and -OCH₃ groups: Both are strongly activating, ortho, para-directing groups.

  • -CN group: A strongly deactivating, meta-directing group.[9][10][11]

In the intermediate from Protocol 1, the positions ortho and para to the two activating ether groups will be the most nucleophilic. The position C4 is para to the -OCH₃ group and ortho to the -O-Alkyl group. The position C6 is para to the -O-Alkyl group. The C4 position is likely the most activated site for nitration.

Materials:

  • 3-((3-chloropropyl)oxy)-2-methoxybenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

Procedure:

  • In a flask cooled in an ice-salt bath (0 to -5 °C), add the benzonitrile intermediate from Protocol 1 (1.0 eq).

  • Slowly add concentrated H₂SO₄ while maintaining the low temperature. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[12]

  • Prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to a separate portion of concentrated H₂SO₄ at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not rise above 5 °C. The control of temperature is critical to prevent over-nitration and side reactions.

  • After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • The precipitated solid product is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum. This yields the nitrated intermediate, predicted to be predominantly 4-nitro-3-((3-chloropropyl)oxy)-2-methoxybenzonitrile .

Data Tables for Characterization

The following table provides predicted and exemplary data for the key intermediates. Researchers should use this as a guide for validating their synthetic outcomes.

Compound NameMolecular FormulaMolecular WeightPredicted ¹H NMR Key Shifts (δ, ppm)
This compoundC₈H₇NO₂149.15~7.2-7.4 (m, 3H, Ar-H), ~6.0 (s, 1H, -OH), 3.9 (s, 3H, -OCH₃)
3-((3-chloropropyl)oxy)-2-methoxybenzonitrileC₁₁H₁₂ClNO₂225.67~7.3-7.5 (m, 3H, Ar-H), 4.2 (t, 2H, -OCH₂-), 3.9 (s, 3H, -OCH₃), 3.8 (t, 2H, -CH₂Cl), 2.3 (quint, 2H, -CH₂CH₂CH₂-)
4-nitro-3-((3-chloropropyl)oxy)-2-methoxybenzonitrileC₁₁H₁₁ClN₂O₄270.67~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), 4.3 (t, 2H, -OCH₂-), 4.0 (s, 3H, -OCH₃), 3.8 (t, 2H, -CH₂Cl), 2.4 (quint, 2H, -CH₂CH₂CH₂-)

Concluding Remarks

While not as prevalent in the literature as its isomers, this compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols detailed in this guide, derived from established chemical principles and analogous syntheses, provide a solid foundation for its use in drug discovery programs.[1][3] The unique substitution pattern offers the potential to explore new chemical space and develop inhibitors with novel intellectual property. Subsequent steps following the formation of the amino-benzonitrile would focus on cyclization to the desired heterocyclic core, chlorination, and final coupling with a substituted aniline to complete the pharmacophore, mirroring the successful strategies used to create many FDA-approved kinase inhibitors.

References

  • Diemoz, K. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Smith, K., et al. (2023).
  • Ningbo Pharmchem. (n.d.). The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis.
  • Hammond, G. S., & Douglas, K. J. (1959). Aromatic Nitration. III. The ortho to para Ratio in Nitration of Benzonitrile. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • BenchChem. (n.d.).
  • Chemistry Steps. (n.d.).
  • MDPI. (n.d.).
  • Ningbo Pharmchem. (n.d.).
  • BenchChem. (n.d.). synthesis of 3-Hydroxy-2-isopropylbenzonitrile step-by-step protocol.
  • Wang, L., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Semantic Scholar.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Organic Chemistry Portal. (n.d.).
  • Biosynth. (n.d.). 3-Methoxybenzonitrile | 1527-89-5 | FA106364.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methoxybenzonitrile 98 4421-08-3.
  • BenchChem. (n.d.).
  • Wright, L., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed.
  • Reddy, S., et al. (2015).
  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. PubMed.
  • Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
  • Nelson, R. K., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed.
  • Isobe, T., et al. (2007). Design and synthesis of rho kinase inhibitors (III). PubMed.
  • Google Patents. (n.d.). EP0121701A1 - Process for the production of o-substituted oximes.
  • Google Patents. (n.d.).

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Troubleshooting & Optimization

Troubleshooting low yields in 3-Hydroxy-2-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Key Intermediate

Welcome to the technical support guide for the synthesis of 3-Hydroxy-2-methoxybenzonitrile. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured as a series of frequently asked questions that address specific experimental hurdles, explaining the underlying chemical principles to empower your research.

This compound is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, most commonly achieved by converting the aldehyde group of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) into a nitrile, appears straightforward but contains critical steps where yields can be significantly compromised. This guide will focus primarily on this two-step pathway—oxime formation followed by dehydration—and will also touch upon the Sandmeyer reaction as an alternative route.

Troubleshooting Guide: Question & Answer Forum

Q1: My overall yield for the conversion of o-vanillin to this compound is consistently low. Where should I focus my troubleshooting efforts?

A1: Low overall yield in this two-step synthesis is typically rooted in one of three areas: incomplete conversion during the oximation step, degradation of the intermediate or product during the dehydration step, or mechanical losses during work-up and purification.

  • Oximation Efficiency: The initial conversion of o-vanillin to 2-hydroxy-3-methoxybenzaldoxime is the foundation of the synthesis. Incomplete reaction here carries unreacted aldehyde into the next step, complicating the reaction and purification. Ensure your stoichiometry, pH, and reaction time are optimized.

  • Dehydration Conditions: This is the most critical and often lowest-yielding step. The dehydration of the aldoxime to the nitrile is an elimination reaction that is highly sensitive to the choice of reagent and temperature. Overly harsh conditions or excessive heat can lead to the formation of dark, polymeric tars and other side products instead of the desired nitrile.[1]

  • Product Purity & Isolation: The final product is a phenol, making its solubility pH-dependent. Improper pH control during aqueous work-up can lead to significant loss of product in the aqueous phase. Furthermore, impurities formed during dehydration can make final purification by recrystallization or chromatography challenging.

The logical workflow for troubleshooting this synthesis is outlined below.

G Start Low Overall Yield Detected Check_Step1 Analyze Oximation Step (Step 1) via TLC/LCMS Start->Check_Step1 Step1_OK Reaction Complete (>95%)? Check_Step1->Step1_OK Troubleshoot_Step1 Optimize Oximation: - Check Reagent Stoichiometry - Adjust pH (Neutral/Slightly Basic) - Increase Reaction Time Step1_OK->Troubleshoot_Step1 No Check_Step2 Analyze Dehydration Step (Step 2) Step1_OK->Check_Step2 Yes Troubleshoot_Step1->Check_Step1 Step2_OK Clean Reaction Profile? Check_Step2->Step2_OK Troubleshoot_Step2 Optimize Dehydration: - Lower Reaction Temperature - Screen Dehydrating Agents - Ensure Anhydrous Conditions Step2_OK->Troubleshoot_Step2 No Check_Workup Review Work-up & Purification Step2_OK->Check_Workup Yes Troubleshoot_Step2->Check_Step2 Workup_OK High Mass Recovery? Check_Workup->Workup_OK Troubleshoot_Workup Optimize Isolation: - Control pH During Extraction - Optimize Recrystallization Solvent - Develop Chromatography Method Workup_OK->Troubleshoot_Workup No End Yield Optimized Workup_OK->End Yes Troubleshoot_Workup->Check_Workup

Caption: Troubleshooting workflow for low-yield synthesis.

Q2: The conversion of o-vanillin to its oxime is incomplete. How can I drive this reaction to completion?

A2: The formation of an aldoxime from an aldehyde and a hydroxylamine salt (e.g., hydroxylamine hydrochloride, NH₂OH·HCl) is a condensation reaction that is highly pH-sensitive. The key is to liberate free hydroxylamine (NH₂OH) in situ while maintaining a pH that is optimal for nucleophilic attack on the aldehyde's carbonyl carbon.

  • Causality of pH: The reaction requires free hydroxylamine to act as a nucleophile. If the solution is too acidic, the hydroxylamine exists as the protonated, non-nucleophilic ammonium salt (NH₃OH⁺). If the solution is too basic, the rate of reaction can decrease, and side reactions of the phenolic aldehyde may occur. The optimal pH is typically in the neutral to slightly basic range (pH 6-8).

  • Role of the Base: A base, such as sodium acetate, sodium carbonate, or pyridine, is added to neutralize the HCl released from the hydroxylamine salt.[1] Using a stoichiometric amount of a mild base is crucial. For example, using sodium acetate as a buffer provides a controlled pH environment.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of both hydroxylamine hydrochloride and the base relative to the o-vanillin.

    • Monitor pH: If possible, check the pH of the reaction mixture. If you are not using a buffered system, consider adding the base portion-wise.

    • Temperature and Time: While the reaction often proceeds well at room temperature, gentle heating (e.g., 40-50°C) can increase the rate. Monitor the reaction by TLC until the o-vanillin spot is consumed.

Q3: The dehydration of my 2-hydroxy-3-methoxybenzaldoxime results in a dark-colored tar and very low yields of the nitrile. What is causing this decomposition?

A3: This is the most common failure point. The formation of a dark, intractable mixture indicates product decomposition or polymerization, which is almost always caused by excessively high temperatures or an inappropriate dehydrating agent. The phenolic hydroxyl group and the methoxy group on the aromatic ring make the system electron-rich and sensitive to harsh, acidic conditions often employed for dehydration.

  • Mechanism of Failure: Strong acids and high heat can promote unwanted side reactions. For instance, acetic anhydride, a common dehydrating agent, can acetylate the phenolic hydroxyl group, and at high temperatures (>100-120°C), can lead to complex side reactions and polymerization.[1]

  • Critical Role of Temperature: This is an elimination reaction, and controlling the temperature is paramount to favor the desired pathway over decomposition. Many successful nitrile syntheses from aldoximes are run at or below room temperature, or with very controlled heating.

Dehydrating AgentTypical Temperature (°C)Key Considerations
Acetic Anhydride50 - 110Can acetylate phenol. Temperature control is critical.
Trifluoroacetic Anhydride (TFAA)0 - 25Highly reactive. Often used with a base like pyridine or triethylamine.
Thionyl Chloride (SOCl₂)0 - 40Reaction can be vigorous. Produces HCl and SO₂ gas.
Phosphorus Pentoxide (P₂O₅)25 - 80Heterogeneous reaction. Can be difficult to control.
Burgess Reagent25 - 60Mild and effective, but more expensive.

Troubleshooting Strategy:

  • Lower the Temperature: If using acetic anhydride, try running the reaction at a lower temperature (e.g., 60-80°C) for a longer period.

  • Change the Reagent: Switch to a milder or more modern dehydrating agent. Using TFAA with triethylamine in an appropriate solvent like THF or DCM at 0°C is often a high-yielding method.

  • Ensure Anhydrous Conditions: The oxime intermediate must be thoroughly dried before the dehydration step. Water can consume the dehydrating agent and lead to side reactions.[1]

G cluster_main Desired Pathway: Dehydration cluster_side Side Reaction Pathway Oxime 2-Hydroxy-3-methoxy benzaldoxime Nitrile 3-Hydroxy-2-methoxy benzonitrile Oxime->Nitrile Controlled Temp. Mild Reagent Decomposition Polymerization / Tar Oxime_side 2-Hydroxy-3-methoxy benzaldoxime Oxime_side->Decomposition High Temp. Harsh Reagent

Caption: Competing reaction pathways during oxime dehydration.

Q4: I am attempting this synthesis via a Sandmeyer reaction and getting poor yields. What are the most likely failure points?

A4: The Sandmeyer reaction, which converts an aryl amine to a nitrile via a diazonium salt intermediate, is powerful but technically demanding.[2][3] Low yields typically arise from two critical areas: decomposition of the diazonium salt or inefficient displacement by the cyanide nucleophile.

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazotization step (reacting the amine with nitrous acid, generated from NaNO₂ and a strong acid) must be performed at 0-5°C.[4] If the temperature rises, the diazonium salt will decompose, often violently, releasing nitrogen gas and forming a phenol as a major byproduct.

  • Inefficient Cyanation: The displacement of the diazonium group with cyanide is catalyzed by copper(I) cyanide (CuCN).[5]

    • Purity of CuCN: The quality of the copper(I) cyanide is crucial. It should be fresh and free from copper(II) impurities.

    • Neutralization: The diazonium salt solution is strongly acidic. Before adding it to the CuCN solution, the excess acid should be carefully neutralized (e.g., with sodium carbonate) while keeping the temperature low. Failure to do so can lead to the generation of highly toxic HCN gas.

    • Side Reactions: Undesired reactions, such as reduction of the diazonium salt or formation of biaryl compounds, can compete with the desired cyanation.[5]

Safety First: The Sandmeyer cyanation involves highly toxic reagents (alkali cyanides, HCN gas). All work must be performed in a certified chemical fume hood with appropriate personal protective equipment and access to a cyanide antidote kit.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-methoxybenzaldoxime
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ortho-vanillin (1.0 eq) in ethanol (5-10 mL per gram of o-vanillin).

  • Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a minimal amount of warm water.

  • Reaction: Add the aqueous hydroxylamine/acetate solution to the stirred ethanolic solution of o-vanillin at room temperature.

  • Monitoring: Stir the mixture for 2-4 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), checking for the disappearance of the starting aldehyde. The product, being more polar, will have a lower Rf value.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath. The oxime product will often precipitate as a white solid. If it does not, slowly add cold water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum. The product is typically of sufficient purity for the next step.

Protocol 2: Dehydration to this compound (Acetic Anhydride Method)
  • Setup: Place the dried 2-hydroxy-3-methoxybenzaldoxime (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add acetic anhydride (2.0-3.0 eq) to the flask.

  • Heating: Heat the mixture in an oil bath to 80-90°C. Caution: Do not overheat, as this is the most common cause of failure.

  • Monitoring: Stir at this temperature for 1-2 hours. Monitor the reaction by TLC for the formation of the new, less polar nitrile product.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. Stir vigorously for 30-60 minutes to hydrolyze the excess acetic anhydride. The crude product should precipitate.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with water, then with a cold, dilute sodium bicarbonate solution to remove acetic acid, and finally with water again.

  • Purification: Dry the crude solid. The final product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

References

  • : Discusses the formylation of guaiacol, a potential starting point for o-vanillin synthesis.

  • : Provides a general overview of the Sandmeyer reaction, including the cyanation variant.

  • : Details the mechanism and utility of the Sandmeyer reaction, highlighting the role of copper catalysis.

  • : An educational resource outlining the mechanism and scope of the Sandmeyer reaction.

  • : A concise summary of the Sandmeyer reaction.

  • : Discusses the reactivity of a related benzonitrile.

  • : Discusses the chemical and physical stability of vanillin, a related compound.

  • : Provides insights into the stability of vanillin derivatives, relevant to potential side reactions.

  • : Details various protocols and literature references for the Sandmeyer reaction.

  • : Describes methods for the demethylation of methoxybenzonitriles to produce hydroxybenzonitriles.

  • : Reviews the reactivity of vanillin, including its aldehyde group.

  • : Demonstrates electrophilic aromatic substitution on a related molecule, highlighting directing group effects.

  • : Investigates the thermal decomposition of vanillin, which is relevant to managing reaction temperatures.

  • : Outlines the synthesis of guaiacol and its conversion to vanillin.

  • : Provides data on the stability of vanillin under high-temperature aqueous conditions.

  • : A troubleshooting guide for a similar synthesis that highlights common issues like temperature control and side reactions.

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Hydroxy-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this valuable intermediate.

Introduction

This compound, also known as 3-hydroxy-o-anisnitrile, is a key building block in organic synthesis. Its proper synthesis is crucial for the development of various pharmaceutical compounds. A common and effective route to this compound involves the dehydration of an oxime intermediate, which is itself derived from a commercially available starting material like o-vanillin (2-hydroxy-3-methoxybenzaldehyde)[1][2]. This guide will focus on optimizing the critical step of converting the aldehyde to the nitrile via an oxime, a process that, while established, presents several challenges that can impact yield and purity.

The overall transformation can be visualized as a two-step process starting from o-vanillin.

Reaction_Workflow Start o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Step1 Step 1: Oximation Start->Step1 Hydroxylamine Hydrochloride, Base (e.g., Sodium Acetate) Intermediate 3-Hydroxy-2-methoxybenzaldoxime Step1->Intermediate Step2 Step 2: Dehydration Intermediate->Step2 Dehydrating Agent (e.g., Acetic Anhydride, Phosgene) Product This compound Step2->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing diagnostic approaches and actionable solutions.

Problem 1: Low Yield of 3-Hydroxy-2-methoxybenzaldoxime (Intermediate)

Symptoms:

  • After reacting o-vanillin with hydroxylamine hydrochloride, the isolated product mass is significantly lower than the theoretical yield.

  • TLC analysis of the crude product shows a significant amount of unreacted o-vanillin.

Possible Causes & Solutions:

  • Incomplete Reaction: The oximation reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture for 1-2 hours is often sufficient[3]. Also, ensure that the hydroxylamine hydrochloride and the base (e.g., sodium acetate) are used in a slight molar excess (1.1 to 1.5 equivalents) to drive the reaction to completion[4].

  • Incorrect pH: The reaction is sensitive to pH. The liberation of HCl from hydroxylamine hydrochloride needs to be neutralized for the reaction to proceed efficiently.

    • Solution: Ensure an appropriate amount of a mild base, such as sodium acetate, is used to buffer the reaction mixture[4][5]. The base reacts with the liberated HCl, preventing the medium from becoming too acidic, which can hinder the reaction.

  • Product Loss During Workup: The oxime product might be lost during the isolation process.

    • Solution: After cooling the reaction mixture, the oxime usually precipitates. Ensure the mixture is sufficiently cooled in an ice bath to maximize precipitation before filtration. Wash the collected crystals with a minimal amount of ice-cold water to remove inorganic salts without dissolving a significant amount of the product[3].

Problem 2: Low Yield of this compound (Final Product)

Symptoms:

  • Following the dehydration step, the yield of the final nitrile product is low.

  • TLC or GC-MS analysis indicates the presence of the oxime intermediate and potentially other byproducts.

Possible Causes & Solutions:

  • Inefficient Dehydration: The chosen dehydrating agent may not be effective under the reaction conditions.

    • Solution: Acetic anhydride is a commonly used and effective dehydrating agent for this conversion. Ensure it is used in sufficient excess and that the reaction is heated to reflux to drive the dehydration. Alternative dehydrating agents like phosgene or thionyl chloride can also be effective but require more stringent handling precautions[6][7]. A variety of dehydrating agents can be employed for the conversion of oximes to nitriles[8].

  • Side Reactions: The phenolic hydroxyl group can be acetylated by acetic anhydride, leading to an undesired byproduct.

    • Solution: While some acetylation of the phenol is possible, the primary reaction at elevated temperatures is the dehydration of the oxime. Subsequent workup with a basic solution (e.g., sodium hydroxide) will hydrolyze the acetylated phenol back to the desired hydroxyl group.

  • Thermal Decomposition: Prolonged heating at high temperatures could lead to decomposition of the starting material or product.

    • Solution: Monitor the reaction progress using TLC. Once the oxime has been consumed, proceed with the workup. Avoid unnecessarily long reaction times at high temperatures.

Problem 3: Impurities in the Final Product

Symptoms:

  • The isolated this compound is off-color (not a white or off-white solid).

  • NMR or melting point analysis indicates the presence of impurities. The melting point of pure this compound is in the range of 122-125 °C[9].

Possible Causes & Solutions:

  • Incomplete Reaction or Side Products: As mentioned, unreacted oxime or acetylated byproducts can be present.

    • Solution: A thorough workup is crucial. After the reaction, quenching with water and then basifying the solution will help to hydrolyze acetylated byproducts. Extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing with brine and drying will remove most water-soluble impurities.

  • Contamination from Starting Materials: Impurities in the initial o-vanillin can carry through the synthesis.

    • Solution: Use high-purity o-vanillin as the starting material. If necessary, purify the starting material by recrystallization before use.

  • Purification Issues: The crude product may require further purification.

    • Solution: Recrystallization is an effective method for purifying the final product. A suitable solvent system, such as ethanol/water or toluene, can be used. Column chromatography on silica gel can also be employed for high-purity requirements.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants for the oximation step?

A1: For the conversion of o-vanillin to its oxime, it is recommended to use a slight molar excess of hydroxylamine hydrochloride and a base. A common ratio is 1 equivalent of o-vanillin, 1.1 to 1.2 equivalents of hydroxylamine hydrochloride, and 1.5 to 2.0 equivalents of a base like sodium acetate. This ensures the complete consumption of the aldehyde and effective buffering of the reaction medium[4][5].

Q2: Which dehydrating agent is most suitable for converting the oxime to the nitrile?

A2: Acetic anhydride is a widely used, effective, and relatively safe choice for this dehydration on a laboratory scale. It acts as both the dehydrating agent and the solvent in many procedures. Other reagents such as thionyl chloride, phosphorus pentoxide, or phosgene are also effective but are more hazardous and require specialized handling[6][7]. The choice of reagent often depends on the scale of the reaction and the available safety infrastructure.

Q3: How can I effectively monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring both the oximation and dehydration steps. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, intermediate, and product. The spots can be visualized under a UV lamp. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of each component in the reaction mixture.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Hydroxylamine hydrochloride: Can be corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic anhydride: Is corrosive and has a strong, irritating odor. Always handle it in a well-ventilated fume hood.

  • Solvents: Use flammable organic solvents with care, away from ignition sources.

  • Heating: When refluxing, use a heating mantle and a condenser to prevent the escape of solvent vapors.

Q5: Can this procedure be scaled up for larger quantities?

A5: Yes, this synthesis is amenable to scale-up. However, careful consideration of heat management is crucial, as both the oximation and dehydration reactions can be exothermic. For larger-scale reactions, controlled addition of reagents and efficient stirring are necessary to maintain a safe and consistent reaction temperature. A thorough risk assessment should be conducted before attempting a large-scale synthesis.

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of this compound from o-vanillin.

Part 1: Synthesis of 3-Hydroxy-2-methoxybenzaldoxime
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-vanillin (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.5 eq) in a suitable solvent such as aqueous ethanol[4].

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the o-vanillin spot by TLC.

  • Workup: Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the oxime.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of ice-cold water and then dry them under vacuum. The product should be a white to off-white solid.

Part 2: Synthesis of this compound
  • Reaction Setup: Place the dried 3-hydroxy-2-methoxybenzaldoxime (1.0 eq) in a round-bottom flask equipped with a reflux condenser. Add an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Reaction: Heat the mixture to reflux. The reaction is usually complete within 1-3 hours. Monitor the disappearance of the oxime by TLC.

  • Workup: Carefully pour the cooled reaction mixture into a beaker of ice water to quench the excess acetic anhydride.

  • Hydrolysis and Extraction: Make the aqueous solution basic by the slow addition of a sodium hydroxide solution to hydrolyze any acetylated byproducts. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Summary

The following table summarizes the effect of different bases on the yield of the intermediate oxime, as reported in similar syntheses.

BaseMolar EquivalentsReaction Time (h)Approximate Yield (%)
Sodium Acetate1.51.5~90%
Pyridine2.02~85%
Sodium Bicarbonate2.03~75%

Note: Yields are approximate and can vary based on specific reaction conditions and workup procedures.

Logical Relationships in Optimization

The optimization of this synthesis involves balancing several interconnected factors.

Optimization_Logic cluster_oximation Oximation Step cluster_dehydration Dehydration Step Base Base Choice & Amount Yield_Oxime Oxime Yield & Purity Base->Yield_Oxime Time_Temp_Oxime Reaction Time & Temp Time_Temp_Oxime->Yield_Oxime Dehydrating_Agent Dehydrating Agent Yield_Oxime->Dehydrating_Agent Purity of intermediate affects dehydration efficiency Yield_Nitrile Nitrile Yield & Purity Dehydrating_Agent->Yield_Nitrile Time_Temp_Dehydration Reaction Time & Temp Time_Temp_Dehydration->Yield_Nitrile

Caption: Interdependencies in the optimization of the synthesis.

References

  • Wikipedia. ortho-Vanillin. [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031–1034.
  • Google Patents. US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene.
  • Google Patents. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • ResearchGate. Dehydration of oxime to nitriles. [Link]

  • YouTube. Testing my hydroxylamine | Synthesis of Vanillin oxime. [Link]

  • YouTube. Vanillyl Oxime : organic synthesis. [Link]

  • Google Patents. US6958418B2 - Process for preparing vanillylamine hydrochloride.

Sources

Identifying and minimizing byproducts in 3-Hydroxy-2-methoxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Hydroxy-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on the identification and minimization of common byproducts.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common reactions performed with this compound?

This compound is a versatile intermediate. Its bifunctional nature, containing both a phenolic hydroxyl group and a nitrile group, allows for a variety of chemical transformations. The most common reactions include:

  • O-Alkylation/O-Acylation: The phenolic hydroxyl group is readily alkylated or acylated to form ethers and esters, respectively. These reactions are fundamental in modifying the molecule's properties for applications in pharmaceuticals and materials science.[1][2]

  • Nitrile Group Transformations: The nitrile group can undergo hydrolysis to form amides or carboxylic acids, reduction to amines, or participate in cycloaddition reactions.[1][3][4] These transformations are crucial for building more complex molecular scaffolds.

FAQ 2: What are the primary byproducts I should be aware of when working with this compound?

The formation of byproducts is highly dependent on the specific reaction being performed. However, some common classes of byproducts include:

  • Isomeric Products: In reactions involving the aromatic ring, such as electrophilic substitution, isomeric byproducts can be formed.

  • Over-alkylation/acylation Products: In O-alkylation or O-acylation reactions, it's possible for the reactant to react at other positions if the conditions are not optimized, leading to di- or poly-substituted products.[5]

  • Hydrolysis Intermediates: During nitrile hydrolysis, the reaction can sometimes stop at the amide stage, resulting in a mixture of amide and carboxylic acid.[4]

  • C-Alkylated Products: In O-alkylation reactions of phenols, under certain conditions, C-alkylation can compete with the desired O-alkylation, leading to the formation of byproducts where the alkyl group is attached to the aromatic ring.[6]

Troubleshooting Guides

Guide 1: O-Alkylation Reactions (e.g., Williamson Ether Synthesis)

O-alkylation of the phenolic hydroxyl group in this compound is a common and important transformation. However, several side reactions can occur, reducing the yield and purity of the desired ether product.

Problem 1: Low yield of the desired O-alkylated product and formation of a significant amount of C-alkylated byproduct.
  • Causality: The phenoxide ion, formed under basic conditions, is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[6] The solvent plays a crucial role in directing the selectivity. Protic solvents can solvate the oxygen atom of the phenoxide, hindering its nucleophilicity and favoring C-alkylation.[6]

  • Troubleshooting Steps:

    • Solvent Selection: Switch to a polar aprotic solvent such as dimethylformamide (DMF) or acetone. These solvents do not solvate the phenoxide oxygen as strongly, thus favoring O-alkylation.[6]

    • Base Selection: Use a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH). Stronger bases can increase the propensity for side reactions.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

  • Experimental Protocol: Optimized O-Alkylation

    • Dissolve this compound (1 equivalent) in dry DMF.

    • Add potassium carbonate (1.5-2 equivalents) to the solution.

    • Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[7]

Problem 2: Formation of di-alkylated or other polysubstituted byproducts.
  • Causality: The use of a large excess of the alkylating agent or harsh reaction conditions can lead to further alkylation on the aromatic ring, especially if the ring is activated.[5]

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

  • Data Presentation: Effect of Alkylating Agent Stoichiometry on Product Distribution

Equivalents of Alkylating AgentDesired Mono-alkylated Product (%)Di-alkylated Byproduct (%)Unreacted Starting Material (%)
1.085<114
1.29253
2.07520<1

This table illustrates a hypothetical trend and emphasizes the importance of stoichiometry.

Guide 2: Nitrile Hydrolysis

The hydrolysis of the nitrile group in this compound can yield either the corresponding amide or carboxylic acid, depending on the reaction conditions.[4] Incomplete conversion or the formation of undesired products are common issues.

Problem 1: Incomplete hydrolysis, resulting in a mixture of the starting nitrile, amide intermediate, and the final carboxylic acid.
  • Causality: Nitrile hydrolysis is a two-step process, with the amide as an intermediate.[3][4] The reaction conditions (acid/base concentration, temperature, and reaction time) must be sufficiently forcing to drive the reaction to completion.

  • Troubleshooting Steps:

    • Reaction Conditions: For complete hydrolysis to the carboxylic acid, use more vigorous conditions.

      • Acidic Hydrolysis: Heat the nitrile under reflux with a strong acid like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4]

      • Alkaline Hydrolysis: Heat the nitrile under reflux with a concentrated solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification to obtain the carboxylic acid.[3][4]

    • Reaction Time: Increase the reaction time and monitor the progress by TLC or HPLC until the starting material and amide intermediate are no longer observed.

  • Experimental Protocol: Complete Hydrolysis to Carboxylic Acid (Acidic Conditions)

    • To a round-bottom flask, add this compound and a 6M solution of hydrochloric acid.

    • Heat the mixture to reflux and maintain for several hours (monitor by TLC).

    • Cool the reaction mixture to room temperature. The carboxylic acid product may precipitate.

    • Collect the solid by filtration, wash with cold water, and dry.

    • If the product does not precipitate, extract the aqueous solution with an organic solvent like ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude carboxylic acid.

    • Recrystallize the crude product from a suitable solvent for purification.[7]

Problem 2: Preferential formation of the amide instead of the carboxylic acid.
  • Causality: Milder reaction conditions will favor the formation of the amide as the final product.[8] This can be desirable if the amide is the target molecule.

  • Troubleshooting Steps to Isolate the Amide:

    • Controlled Conditions: Use milder conditions, such as heating with a dilute base or acid for a shorter period.[8]

    • Specific Reagents: Certain reagents, like hydrogen peroxide in the presence of a base, can selectively hydrate the nitrile to the amide with minimal over-hydrolysis.

Visualization of Key Processes

Workflow for O-Alkylation Troubleshooting

O_Alkylation_Troubleshooting cluster_byproducts Byproduct Analysis cluster_solutions Optimization Strategies start Start: O-Alkylation of This compound issue Issue Encountered: Low Yield / Byproducts start->issue c_alkylation C-Alkylated Byproduct issue->c_alkylation Cause: Ambident Nucleophile poly_alkylation Poly-alkylated Byproduct issue->poly_alkylation Cause: Excess Reagent solvent Change to Aprotic Solvent (e.g., DMF, Acetone) c_alkylation->solvent temp Lower Reaction Temperature c_alkylation->temp stoichiometry Adjust Stoichiometry (1.05-1.1 eq. Alkylating Agent) poly_alkylation->stoichiometry end_product Desired Product: High Yield & Purity solvent->end_product stoichiometry->end_product temp->end_product

Caption: Troubleshooting workflow for O-alkylation reactions.

Reaction Pathway for Nitrile Hydrolysis

Nitrile_Hydrolysis_Pathway start This compound amide 3-Hydroxy-2-methoxybenzamide (Amide Intermediate) start->amide Mild Conditions (e.g., dilute acid/base, shorter time) acid 3-Hydroxy-2-methoxybenzoic Acid (Carboxylic Acid) amide->acid Forcing Conditions (e.g., conc. acid/base, prolonged heating)

Caption: Reaction pathway for nitrile hydrolysis showing intermediates.

Analytical Methods for Byproduct Identification and Quantification

Accurate identification and quantification of byproducts are essential for optimizing reaction conditions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a reaction mixture, including the starting material, desired product, and any byproducts.[9][10][11][12] Developing a suitable HPLC method with a column that provides good resolution between isomers and other closely related compounds is crucial.[10][11][12]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight information for each component, aiding in the identification of unknown byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the desired product and any isolated byproducts.

Protocol: General HPLC Method Development for Reaction Monitoring
  • Column Selection: Start with a versatile reversed-phase column, such as a C18 or a biphenyl column, which can offer different selectivities for aromatic compounds.[10][11]

  • Mobile Phase: A typical mobile phase would consist of a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Gradient Elution: Begin with a gradient elution method to get a general idea of the retention times of all components. For example, a linear gradient from 10% to 90% organic solvent over 15-20 minutes.

  • Optimization: Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve baseline separation of all key components.

  • Quantification: Once a suitable method is developed, create a calibration curve using a known concentration of the desired product to quantify its yield and the percentage of byproducts in the reaction mixture.

References

  • Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. Retrieved from [Link]

  • CADs. (2024, May 29). Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Retrieved from [Link]

  • 5 Nitrile Hydrolysis Steps. (2025, April 18). Berkeley Learning Hub. Retrieved from [Link]

  • Process for the hydrolysis of nitriles. (1975). U.S. Patent No. 3,876,691. Google Patents.
  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]

  • What Is the Mechanism of Phenol Alkylation? (2024, March 20). Exporter China. Retrieved from [Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Hindered ether synthesis shocked to life. (2019, September 16). C&EN Global Enterprise. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011, April 9). PharmaXChange.info. Retrieved from [Link]

  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis of hindered phenols. (n.d.). Google Patents.
  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. (n.d.). PMC - NIH. Retrieved from [Link]

  • Process for the preparation of hydroxybenzonitriles. (1971). U.S. Patent No. 3,585,233. Google Patents.
  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.). Google Patents.
  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (n.d.). PMC - NIH. Retrieved from [Link]

  • Phenol alkylation process. (n.d.). Google Patents.
  • Exploring 3-Hydroxy-4-Methoxybenzonitrile: A Key Intermediate in Gefitinib Synthesis. (n.d.). LinkedIn. Retrieved from [Link]

  • 3-Hydroxy-4-methoxybenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. (n.d.). Pragolab. Retrieved from [Link]

  • 3-HYDROXY-4-METHOXYBENZONITRILE. (n.d.). precisionFDA. Retrieved from [Link]

  • Phenol alkylation process. (1958). U.S. Patent No. 2,831,898. Google Patents.
  • Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. (n.d.). IDEAS/RePEc. Retrieved from [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022, November 17). ResearchGate. Retrieved from [Link]

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (n.d.). PubMed. Retrieved from [Link]

Sources

Improving the purity of synthesized 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxy-2-methoxybenzonitrile

Welcome to the technical support guide for the synthesis and purification of this compound (CAS 1243281-23-3)[1]. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key chemical intermediate with high purity. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.

The purity of starting materials and intermediates is paramount in drug development and fine chemical synthesis, directly impacting the yield, safety, and efficacy of the final product[2]. This guide synthesizes field-proven insights and established chemical literature to address common purity-related issues encountered during the synthesis of this compound.

Part 1: Understanding the Chemistry: Common Synthetic Routes & Potential Impurities

To effectively troubleshoot purification, one must first understand the origin of the impurities. Impurities can be broadly categorized as unreacted starting materials, intermediate species, byproducts from side reactions, or residual reagents and solvents[3]. The nature of these impurities is intrinsically linked to the synthetic route employed. Below are common pathways to this compound and their associated impurity profiles.

  • From o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): A prevalent route involves the conversion of the aldehyde group of o-vanillin into a nitrile[4][5]. This is often a two-step process: formation of an aldoxime intermediate with hydroxylamine, followed by dehydration to the nitrile[6].

    • Potential Impurities:

      • Unreacted o-vanillin.

      • The aldoxime intermediate.

      • Byproducts from the dehydration step (e.g., from acetic anhydride, a common dehydrating agent)[7].

  • Selective Demethylation of 2,3-Dimethoxybenzonitrile: This route involves the cleavage of the methyl ether at the 3-position. Reagents like lithium chloride in a high-boiling solvent are sometimes used for such selective demethylations[8].

    • Potential Impurities:

      • Unreacted 2,3-dimethoxybenzonitrile.

      • Over-demethylated product (2,3-dihydroxybenzonitrile).

      • Isomeric product from demethylation at the 2-position (though less likely).

  • Reduction of 2-Methoxy-3-nitrobenzonitrile: The synthesis may proceed via a nitro-group reduction, which is then converted to the hydroxyl group, or a related transformation[9][10].

    • Potential Impurities:

      • Unreacted 2-methoxy-3-nitrobenzonitrile.

      • Partially reduced intermediates (e.g., nitroso or hydroxylamine species).

      • Byproducts from the reducing agent.

Visualizing the General Workflow

The overall process from synthesis to a highly pure final product can be visualized as follows:

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Start Starting Materials (e.g., o-Vanillin) Reaction Chemical Transformation (e.g., Nitrile Formation) Start->Reaction Workup Aqueous Workup & Crude Isolation Reaction->Workup Crude Crude Product (Mixture of compounds) Workup->Crude Yields Purify Purification Step (Recrystallization or Chromatography) Crude->Purify Pure Pure Crystalline Product Purify->Pure Analysis Purity & Identity Confirmation (HPLC, NMR, MP) Pure->Analysis Characterize

Caption: General workflow for synthesis and purification.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter. The solutions are based on fundamental chemical principles and established laboratory techniques.

Troubleshooting Logic Flow

Before diving into specific questions, consider this general troubleshooting framework:

cluster_impurities cluster_solutions Start Assess Crude Product (TLC, ¹H NMR, Appearance) Impurity_Type What is the main issue? Start->Impurity_Type Oily Product is an oil, not a solid Impurity_Type->Oily Appearance Colored Persistent Color Impurity_Type->Colored Appearance LowMP Low / Broad Melting Point Impurity_Type->LowMP Analysis SM_Present Starting Material or Intermediates Present Impurity_Type->SM_Present Analysis Sol_Oil Induce Crystallization or use Chromatography Oily->Sol_Oil Sol_Color Recrystallize with Activated Charcoal Colored->Sol_Color Sol_MP Impurity present. Recrystallize or Chromatograph. LowMP->Sol_MP Sol_SM Improve Workup (Acid/Base) or use Chromatography SM_Present->Sol_SM

Caption: A decision tree for troubleshooting common purity issues.

Frequently Asked Questions (FAQs)

Q1: My final product is a persistent, dark-colored oil instead of the expected off-white solid. What's the cause and how do I fix it?

A: This is a common issue, often caused by polymeric impurities or highly conjugated side products formed during the reaction, especially if heating was prolonged or excessive. An oily product indicates either high impurity levels preventing crystallization or that the product is simply not solid at room temperature due to these impurities.

  • Causality: The phenolic hydroxyl and nitrile groups can be susceptible to oxidation or side reactions under harsh conditions (e.g., strong base, high heat), leading to colored impurities.

  • Solution 1: Acid-Base Extraction: First, try an acid-base wash. Since your target compound has an acidic phenol group, it can be separated from neutral, non-acidic impurities. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or diethyl ether. Extract with an aqueous base (e.g., 1M NaOH or Na₂CO₃). The deprotonated phenoxide salt of your product will move to the aqueous layer, while many colored, non-acidic impurities remain in the organic layer. Separate the layers, wash the aqueous layer with fresh ether to remove any remaining neutral impurities, and then carefully re-acidify the aqueous layer with cold 1M HCl to a pH of ~1-2[8][11]. Your product should precipitate out. Collect the solid by vacuum filtration.

  • Solution 2: Treatment with Activated Charcoal: If the product precipitates but retains color, the issue is colored impurities co-precipitating. These can often be removed during recrystallization by adding a small amount of activated charcoal[12][13]. The charcoal adsorbs large, flat, conjugated molecules responsible for the color. Caution: Adding charcoal to a boiling solution can cause violent bumping[12]. Always cool the solution slightly before adding it. Use charcoal sparingly, as it can also adsorb your product, reducing the yield. After a brief heating period with the charcoal, perform a hot gravity filtration to remove it before allowing the solution to cool and crystallize[14].

  • Solution 3: Column Chromatography: If other methods fail, flash column chromatography is a highly effective, albeit more labor-intensive, solution[15]. A gradient of ethyl acetate in hexanes on a silica gel column will typically separate the moderately polar product from non-polar impurities (eluting first) and highly polar, colored baseline impurities (remaining on the column).

Q2: My ¹H NMR spectrum shows peaks corresponding to my starting material (e.g., o-vanillin or 2,3-dimethoxybenzonitrile). How can I remove it?

A: This indicates an incomplete reaction. The purification strategy depends on the nature of the starting material.

  • Causality: Reactions rarely proceed to 100% completion. Insufficient reaction time, incorrect stoichiometry, or catalyst deactivation can lead to leftover starting material.

  • Solution for o-Vanillin (Aldehyde): If o-vanillin is the contaminant, its aldehyde group makes it reactive towards bisulfite. You can attempt a sodium bisulfite wash during the workup to form a water-soluble adduct, though this is not always efficient. A more reliable method is flash column chromatography, as the polarity difference between the starting aldehyde and the final nitrile product is usually sufficient for good separation.

  • Solution for 2,3-Dimethoxybenzonitrile (Neutral Impurity): This starting material is a neutral ether and lacks the acidic phenolic proton of your product. This difference is ideal for separation by acid-base extraction, as described in Q1[8][11]. The neutral 2,3-dimethoxybenzonitrile will remain in the organic layer while your product is extracted into the aqueous base.

  • General Solution: Recrystallization: If the starting material has significantly different solubility characteristics from your product, recrystallization can be effective[14]. This requires careful solvent selection (see Part 3).

Q3: The melting point of my synthesized product is sharp, but lower than the literature value. Is it impure?

A: Yes. A sharp but low melting point is a classic indicator of a eutectic mixture, where a specific composition of two or more components melts at a lower temperature than either of the individual components. While the sharpness might be misleading, the depression from the literature value confirms the presence of impurities.

  • Causality: Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to break it down into a liquid.

  • Solution: This situation requires a purification method with high resolving power.

    • Recrystallization: Perform one or two careful recrystallizations. The goal is to leave the impurity behind in the mother liquor. Ensure slow cooling to promote the formation of pure crystals and avoid trapping impurities[14].

    • Column Chromatography: This is the preferred method if recrystallization fails to improve the melting point, as it provides superior separation based on polarity differences[15].

Q4: My reaction seems to work, but my final yield after purification is very low. What are the common loss points?

A: Low yield is a frustrating problem that can arise from issues in the reaction, workup, or purification stages.

  • Reaction Stage: Ensure your reagents are pure and anhydrous where necessary. Confirm that the reaction has gone to completion using Thin Layer Chromatography (TLC) before starting the workup.

  • Workup Stage: During acid-base extractions, ensure you are using the correct pH to fully protonate/deprotonate your compound. Incomplete phase separation or performing too few extractions can leave the product behind.

  • Purification Stage - Recrystallization:

    • Using too much solvent: This is the most common mistake. The goal is to create a saturated solution at high temperature. Using excessive solvent will prevent the product from crystallizing upon cooling[14].

    • Cooling too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap solvent. Allow the solution to cool slowly to room temperature before moving to an ice bath[12].

    • Premature crystallization: If the product crystallizes in the funnel during a hot gravity filtration, you will lose a significant amount of material. Use a stemless funnel and pre-heat it with hot solvent to prevent this[13].

  • Purification Stage - Chromatography:

    • Incorrect mobile phase: If the mobile phase is too polar, your compound may elute too quickly with poor separation. If it's not polar enough, the compound may not elute at all.

    • Irreversible adsorption: Highly acidic phenols can sometimes streak or bind irreversibly to silica gel. Adding a small amount of acetic acid (~0.5%) to the mobile phase can sometimes mitigate this issue.

Part 3: Detailed Purification Protocols

Here are step-by-step guides for the most effective purification techniques.

Protocol 1: Optimized Acid-Base Extraction Workup

This protocol is excellent for removing neutral or basic impurities from the acidic this compound.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and extract three times with 1 M sodium carbonate (Na₂CO₃) solution. The phenoxide salt of the product will move to the aqueous layer. Rationale: Sodium carbonate is a milder base than NaOH and can reduce the risk of base-catalyzed side reactions.

  • Back-Extraction: Combine the aqueous layers and wash once with a fresh portion of EtOAc to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 3 M HCl with stirring until the pH is ~1. A precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a small amount of cold hexanes to aid drying[11].

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product[14]. The key is selecting an appropriate solvent system.

A. Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Test small amounts of your crude product with the solvents listed in the table below.

Solvent SystemPolarityBoiling Point (°C)Comments
TolueneLow111Good for less polar impurities.
Ethanol/WaterHighVariableA versatile two-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy[16].
Isopropanol/WaterMediumVariableSimilar to ethanol/water, often provides good crystals[16].
Ethyl Acetate/HexanesMediumVariableA common two-solvent system. Dissolve in hot EtOAc, then add hexanes as the anti-solvent.

B. Step-by-Step Recrystallization Procedure (Single Solvent):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent[14].

  • Heating: Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves at the boiling point[13].

  • Decolorization (if needed): If the solution is colored, remove it from the heat, cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes[12].

  • Hot Filtration (if needed): If there are insoluble impurities or charcoal, perform a hot gravity filtration with fluted filter paper into a pre-warmed, clean flask[13].

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period[14]. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor[13].

  • Drying: Dry the pure crystals under vacuum.

Visualizing the Recrystallization Workflow

cluster_main A Dissolve Crude Solid in Minimum Hot Solvent B Add Charcoal (If Colored) A->B Optional C Hot Gravity Filter (If Insoluble Impurities) D Cool Slowly to Room Temp A->D If solution is clear & colorless B->C C->D E Cool in Ice Bath D->E F Vacuum Filter to Collect Crystals E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H

Caption: Step-by-step workflow for purification by recrystallization.

Protocol 3: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel)[15].

  • Stationary Phase: Silica gel is the standard choice for this moderately polar compound.

  • Mobile Phase Selection: Use TLC to find a suitable solvent system. A good system will give your product an Rf value of ~0.3. A gradient of 5% to 30% ethyl acetate in hexanes is a good starting point.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Run the column with the mobile phase, starting with low polarity and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Vertex AI Search. The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis.
  • Vertex AI Search.
  • Google Patents.
  • Google Patents.
  • MIT Digital Lab Techniques Manual.
  • Overly, K.
  • Vertex AI Search.
  • Benchchem. synthesis of 3-Hydroxy-2-isopropylbenzonitrile step-by-step protocol.
  • Vertex AI Search. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile.
  • PubChem - NIH. 2-Methoxy-3-nitrobenzonitrile | C8H6N2O3 | CID 14358310.
  • Wikipedia. ortho-Vanillin.
  • Benchchem. Application Notes and Protocols for the Purification of 3-Hydroxy-2-isopropylbenzonitrile.
  • PubChem - NIH. Vanillin | C8H8O3 | CID 1183.
  • Chemical Synthesis D
  • PubChem - NIH. Methyl 2-methoxy-3-nitrobenzonitrile | C9H8N2O3 | CID 90135039.
  • BLD Pharm. 121001-06-7|2-Methoxy-3-nitrobenzonitrile.
  • ECHEMI.
  • NINGBO INNO PHARMCHEM CO.,LTD. Vanillin (4 Hydroxy -3-Methoxy Benzaldehyde).
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • Google Patents. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Sigma-Aldrich. 2,3-Dimethoxybenzonitrile 98 5653-62-3.
  • ChemicalBook. 4-formyl-3-methoxybenzonitrile | 21962-45-8.
  • ResearchGate. How can I purify impure benzonitrile?.
  • Müller, P., et al. (2012). 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited. Acta Crystallographica Section E, 68(Pt 10), o2836.
  • ResearchGate. Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O.
  • ChemicalBook. 2,3-DIMETHOXYBENZONITRILE CAS#: 2024-83-1.
  • ResearchGate. Chemical structure of Vanillin (4-hydroxy-3-methoxybenzaldehyde).
  • SciSpace. Impurities in Pharmaceuticals- A Review. (2013-12-15).
  • Matrix Scientific. 1243281-23-3 Cas No. | this compound.
  • precisionFDA. 3-HYDROXY-4-METHOXYBENZONITRILE.
  • Wang, Z., et al. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 7(10), 3350-3357.
  • Santa Cruz Biotechnology. 2-Hydroxy-3-methoxybenzonitrile | CAS 6812-16-4.
  • Google Patents. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.

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Technical Support Center: Navigating the Scale-Up of 3-Hydroxy-2-methoxybenzonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 3-Hydroxy-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter during the scale-up of this valuable chemical intermediate. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and overcome common hurdles, ensuring a safe, efficient, and reproducible synthesis process.

I. Overview of the Synthetic Pathway

The most common and economically viable route to this compound at scale begins with ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde). The synthesis is typically a two-step process:

  • Oximation: The aldehyde functional group of o-vanillin is reacted with hydroxylamine (usually in the form of hydroxylamine hydrochloride) to form the corresponding aldoxime, 2-hydroxy-3-methoxybenzaldehyde oxime.

  • Dehydration: The aldoxime is then dehydrated to yield the desired nitrile, this compound.

While this pathway appears straightforward on paper, scaling up from the lab bench to pilot plant or full-scale production introduces a host of challenges related to reaction control, product purity, and operational safety.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration o-Vanillin o-Vanillin o-Vanillin_Oxime o-Vanillin_Oxime o-Vanillin->o-Vanillin_Oxime + NH2OH·HCl - H2O, HCl Hydroxylamine_Hydrochloride Hydroxylamine_Hydrochloride o-Vanillin_Oxime_2 o-Vanillin Oxime o-Vanillin_Oxime->o-Vanillin_Oxime_2 Intermediate Final_Product This compound o-Vanillin_Oxime_2->Final_Product Dehydrating Agent - H2O

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may face during the scale-up process.

A. Synthesis and Reaction Control

Question 1: During the oximation of o-vanillin, I'm observing poor conversion and the formation of unknown impurities. What could be the cause?

Answer: Several factors can contribute to incomplete conversion and side reactions during the oximation step at scale.

  • pH Control: The reaction of an aldehyde with hydroxylamine hydrochloride releases hydrochloric acid (HCl).[1] As the reaction proceeds, the accumulation of HCl can inhibit the reaction rate and potentially lead to decomposition of the starting material or product. On a lab scale, this is often managed with a stoichiometric amount of a weak base like sodium acetate.[1][2] During scale-up, localized pH drops can be more pronounced due to less efficient mixing.

    • Troubleshooting:

      • Implement a robust pH control system. A continuous or portion-wise addition of a base (e.g., sodium carbonate, sodium acetate) to maintain a slightly acidic to neutral pH is recommended.

      • Ensure efficient agitation to prevent localized areas of low pH.

  • Temperature Control: While the oximation reaction is not violently exothermic, the heat of reaction can accumulate in a large reactor, leading to increased byproduct formation. The starting material, o-vanillin, has a relatively low melting point (43-46°C), and excessive temperatures can lead to thermal degradation.[3]

    • Troubleshooting:

      • Ensure your reactor has adequate cooling capacity.

      • Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.

  • Byproduct Formation: A potential side reaction is the formation of azines from the reaction of the starting aldehyde with the already formed oxime, especially at elevated temperatures.[4]

    • Troubleshooting:

      • Maintain a moderate reaction temperature.

      • Ensure a slight excess of hydroxylamine to favor the formation of the oxime.

Question 2: The dehydration of the oxime to the nitrile is sluggish and gives a low yield. How can I optimize this step?

Answer: The dehydration of the aldoxime is a critical step and can be challenging to drive to completion efficiently and cleanly at scale.

  • Choice of Dehydrating Agent: A variety of dehydrating agents can be used, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide.[5] The choice of reagent will impact reaction conditions, work-up, and waste disposal. For industrial applications, cost-effective and easily handled reagents are preferred. Some modern methods even utilize catalytic systems to avoid stoichiometric amounts of harsh reagents.[6]

    • Troubleshooting:

      • Acetic Anhydride: A common and effective choice, but requires careful temperature control to prevent acetylation of the phenolic hydroxyl group.

      • Greener Alternatives: Explore solid acid catalysts or high-temperature water-based systems to minimize waste. Recent literature highlights the use of ionic liquids as recyclable catalysts and solvents, which can lead to near-quantitative yields and simplified separation.[6][7]

  • Thermal Stability: The product, this compound, is a phenolic compound and may be susceptible to degradation at high temperatures.[8][9] Prolonged exposure to harsh acidic conditions at elevated temperatures can lead to decomposition or polymerization.

    • Troubleshooting:

      • Optimize the reaction time and temperature to find a balance between a reasonable reaction rate and minimal product degradation.

      • Consider performing the reaction under reduced pressure to remove water and drive the equilibrium towards the product at a lower temperature.

ParameterOximationDehydration
Key Challenge pH and temperature controlDriving reaction to completion without degradation
Typical Reagents Hydroxylamine HCl, Sodium AcetateAcetic Anhydride, Thionyl Chloride, Catalytic methods
Scale-up Consideration Efficient mixing to avoid localized pH dropsChoice of a cost-effective and environmentally benign dehydrating agent
Potential Byproducts Azines, degradation productsAcetylated phenol, polymeric tars
B. Work-up and Purification

Question 3: My crude this compound is a dark, oily solid that is difficult to purify. What are the best strategies for purification at scale?

Answer: Purification is often a major bottleneck in scaling up production. The presence of phenolic and nitrile functional groups requires a well-designed purification strategy.

  • Initial Work-up:

    • Quenching: The reaction mixture from the dehydration step should be carefully quenched in water or an ice-water mixture to precipitate the crude product.

    • Neutralization: If strong acids were used, a neutralization step with a base like sodium bicarbonate is necessary.

  • Purification Methods:

    • Recrystallization: This is the most common and scalable method for purifying solid organic compounds.[10] The key is selecting an appropriate solvent system.

      • Solvent Selection: A co-solvent system like ethanol/water or isopropanol/water is often effective for phenolic compounds. Toluene or a mixture of acetone and a non-polar anti-solvent like hexane can also be explored.[10]

    • Distillation: Given the product's melting point of 122-125°C, it is a solid at room temperature, making distillation challenging.[8] However, if significant volatile impurities are present, a preliminary distillation of the crude material under high vacuum might be considered, although this is less common for this type of compound.

    • Chromatography: While essential for lab-scale purification, column chromatography is generally not economically viable for large-scale production of intermediates. It may be used for polishing final products if very high purity is required.

G Crude_Product Crude Oily Solid Dissolution Dissolve in minimal hot solvent (e.g., Ethanol) Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional, removes insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling (Room Temp -> Ice Bath) Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with cold solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: Recrystallization workflow for purification.

C. Safety and Handling

Question 4: What are the primary safety concerns when scaling up the production of this compound?

Answer: Safety is paramount during scale-up. A thorough risk assessment of each step is crucial.

  • Reactant Hazards:

    • o-Vanillin: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[3][11] Fine dust can form explosive mixtures with air.

    • Hydroxylamine Hydrochloride: This substance is corrosive, toxic, and a skin sensitizer. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[12] Importantly, it can be unstable at elevated temperatures and may pose an explosion risk.[13][14]

  • Reaction Hazards:

    • Exotherms: As mentioned, both the oximation and dehydration steps can be exothermic. Uncontrolled exotherms in large reactors can lead to runaway reactions, causing a rapid increase in temperature and pressure.

    • Gas Evolution: The oximation reaction releases HCl gas if not neutralized in situ. The dehydration step releases water vapor. Proper venting of the reactor is essential to prevent pressure buildup.

  • Product Hazards:

    • This compound: As a substituted benzonitrile, it should be handled with care. While specific toxicity data is limited, related phenolic nitriles are harmful if swallowed or in contact with the skin and are irritating to the eyes and respiratory system.[15]

  • Engineering Controls and PPE:

    • All operations should be conducted in a well-ventilated area, preferably in a closed system.

    • Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[16]

    • Emergency eyewash stations and safety showers must be readily accessible.[16]

SubstanceKey HazardsHandling Precautions
o-Vanillin Irritant (skin, eyes, respiratory), combustible dust[3][11][16]Avoid dust generation, use in a well-ventilated area, wear appropriate PPE.[16]
Hydroxylamine HCl Corrosive, toxic, skin sensitizer, potential carcinogen, explosion risk upon heating[12][13][14]Store in a cool, dry place away from heat. Handle with extreme care using appropriate PPE.
This compound Assumed to be harmful and an irritant based on similar compounds.[15]Avoid contact with skin and eyes. Use with adequate ventilation.

III. Final Recommendations for a Successful Scale-Up

  • Process Understanding is Key: Before any scale-up, thoroughly understand the reaction kinetics, thermodynamics, and potential side reactions at the lab scale.

  • Incremental Scale-Up: Move from the lab to a pilot plant before attempting full-scale production. This allows for the identification of unforeseen challenges in a more controlled environment.

  • Robust Engineering: Invest in high-quality reactors with efficient agitation and temperature control systems.

  • Safety First: Conduct a comprehensive Process Hazard Analysis (PHA) before scaling up. Ensure all personnel are trained on the specific hazards of the chemicals and processes involved.

By carefully considering these factors and proactively addressing potential challenges, you can significantly increase the likelihood of a successful, safe, and efficient scale-up of this compound production.

IV. References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - O-Vanillin 99%. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet o-Vanillin. Retrieved from [Link]

  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). Retrieved from [Link]

  • Burmeister, M., & Rauch, F. (n.d.). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. Journal of Science Education.

  • Chemistry World. (2016, February 21). New process draws poison from nitrile production. Retrieved from [Link]

  • Li, Z., Wang, T., Qi, X., Yang, Q., Gao, L., Zhang, D., Zhao, X., & Wang, Y. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(13), 3532-3541.

  • YouTube. (2022, January 21). Testing my hydroxylamine | Synthesis of Vanillin oxime. Retrieved from [Link]

  • YouTube. (2023, October 22). Vanillyl Oxime : organic synthesis. Retrieved from [Link]

  • Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Green Chemistry.

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

  • ResearchGate. (n.d.). Catalytic approaches to benzonitrile synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174002A - Method for preparing 2-hydroxybenzonitrile from ammonium salicylate as raw material. Retrieved from

  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid. Retrieved from

  • Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. J Nanomed Res, 7(3), 200-201.

  • Gotor-Fernández, V., & Gotor, V. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Catalysts, 11(8), 893.

  • University of Amsterdam. (2018, September 28). Promiscuous enzyme enables efficient and benign synthesis of nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Retrieved from [Link]

  • Barros, L., et al. (2021). Phenolic compounds: current industrial applications, limitations and future challenges. Food & Function, 12(4), 1497-1515.

  • Google Patents. (n.d.). CN102644091A - Method for preparing o-vanillin. Retrieved from

  • PubMed. (2021, January 7). Phenolic compounds: current industrial applications, limitations and future challenges. Retrieved from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles. Retrieved from

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034.

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methoxybenzonitrile. Retrieved from [Link]

  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. (n.d.). Retrieved from [Link]

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Technical Support Center: HPLC Analysis of 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxy-2-methoxybenzonitrile. Designed for researchers, analytical scientists, and drug development professionals, this document offers a systematic approach to diagnosing and resolving common chromatographic issues, ensuring the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why is it a significant problem when analyzing this compound?

A1: In an ideal chromatogram, peaks are symmetrical and follow a Gaussian distribution.[1][2] Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[3][4] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is generally considered indicative of a tailing issue.[3][5]

For a compound like this compound, peak tailing is detrimental for several reasons:

  • Inaccurate Quantification: Asymmetrical peaks are difficult for integration algorithms to process correctly, leading to errors in area calculation and, consequently, inaccurate quantification.[2]

  • Poor Resolution: Tailing can cause the peak to merge with adjacent peaks of impurities or other components, compromising resolution and making it difficult to accurately measure minor components.[2]

  • Reduced Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).[2]

Q2: I am observing significant peak tailing for this compound. What are the most likely chemical causes?

A2: The chemical structure of this compound contains a phenolic hydroxyl (-OH) group , which is the primary driver of peak tailing in reversed-phase HPLC. The issue stems from secondary-site interactions between the analyte and the stationary phase.[5]

The most common cause is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 or C8).[1][4][6] Here’s the mechanism:

  • Silanol Ionization: Above a pH of approximately 3.5, residual silanol groups on the silica surface become deprotonated and negatively charged (Si-O⁻).[7]

  • Analyte Interaction: The acidic phenolic group on your analyte can also ionize. These ionized analyte molecules can then engage in strong, undesirable ionic interactions with the negatively charged silanol sites.[6][8]

  • Mixed-Mode Retention: This creates a secondary retention mechanism in addition to the primary hydrophobic interaction.[4][5] Molecules that experience this stronger ionic interaction are retained longer, leading to a "tail" on the peak.[8]

The presence of trace metal impurities within the silica backbone can also activate nearby silanol groups, exacerbating these unwanted interactions.[4][8]

Visualizing the Problem: Analyte-Silanol Interaction

G Mechanism of Peak Tailing for Phenolic Compounds cluster_0 Reversed-Phase Stationary Phase (e.g., C18) cluster_1 Analyte: this compound Silica Silica Surface Si-OH (Protonated Silanol) Si-O⁻ (Ionized Silanol) C18 C18 Chains (Primary Hydrophobic Interaction) Analyte Phenolic Form (Ar-OH) Phenoxide Form (Ar-O⁻) Analyte:f1->Silica:f2 Unwanted Ionic Interaction (Causes Peak Tailing) Analyte:f0->C18 Desired Hydrophobic Interaction (Symmetrical Peak)

Caption: Unwanted ionic interactions between the analyte and ionized silanols.

Q3: My peak is tailing. How should I structure my troubleshooting approach?

A3: A systematic approach is crucial. Before making significant changes, perform quick checks like reviewing historical data to see if the problem is new or persistent.[3] If the issue is specific to your analyte and not all peaks, it's likely a chemical interaction problem. Follow this logical workflow:

  • Optimize the Mobile Phase: This is often the easiest and most effective first step. Focus on adjusting the pH to control the ionization of both the analyte and residual silanols.

  • Evaluate the Column: If mobile phase optimization is insufficient, the issue may lie with the column chemistry itself. The type and quality of the stationary phase are critical.

  • Check the HPLC System: If all peaks are tailing, the problem could be physical, such as extra-column volume (dead volume) in your system.[3]

  • Review Sample Preparation: The solvent used to dissolve the sample and the sample concentration can also impact peak shape.[2]

Systematic Troubleshooting Workflow

G start Peak Tailing Observed (Tf > 1.2) q1 Is Tailing Analyte-Specific? start->q1 p1 Optimize Mobile Phase q1->p1 Yes (Chemical Issue) p3 Check System & Sample Prep q1->p3 No (All Peaks Tailing) p1_1 Adjust pH to 2.5 - 3.0 (e.g., 0.1% Formic Acid) p1->p1_1 p1_2 Increase Buffer Strength (e.g., 20-50 mM Phosphate) p1_1->p1_2 p2 Evaluate Column p1_2->p2 resolved Peak Shape Resolved (Tf ≈ 1.0) p1_2->resolved If Resolved p1_3 Add Competing Base (Legacy) (e.g., Triethylamine) p2_1 Use End-Capped, High-Purity (Type B) Silica Column p2->p2_1 p2_2 Consider Polar-Embedded or Hybrid Phase Column p2_1->p2_2 p2_3 Replace Old or Contaminated Column p2_2->p2_3 p2_3->resolved If Resolved p3_1 Minimize Tubing Length/ID (Reduce Dead Volume) p3->p3_1 If Resolved p3_2 Ensure Sample Solvent is Weaker Than/Matches Mobile Phase p3_1->p3_2 If Resolved p3_3 Reduce Injection Volume/ Sample Concentration p3_2->p3_3 If Resolved p3_3->resolved If Resolved

Caption: A logical workflow for diagnosing and resolving peak tailing.

Q4: How does mobile phase pH specifically affect the peak shape of this compound?

A4: Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds like phenols.[2]

  • Low pH (pH 2.5 - 3.0): This is the recommended range. At this pH, the acidic silanol groups on the stationary phase are fully protonated (Si-OH), making them neutral.[6][9] This prevents the strong secondary ionic interactions with your analyte, significantly improving peak symmetry.[5][9] Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are commonly used to achieve this.[9]

  • Mid-Range pH (pH 4 - 7): This range should be avoided. Here, silanols are partially or fully ionized (Si-O⁻), creating active sites for secondary retention and causing severe tailing.

  • High pH (pH > 8): While a high pH could be used to deprotonate the analyte and keep it in a single ionic state, it also aggressively attacks the silica backbone of most standard columns, leading to rapid degradation and a short column lifetime.[10] This approach should only be attempted with specialized hybrid or polymer-based columns designed for high-pH stability.[4][8]

Q5: Which mobile phase additives can improve peak shape, and how do they work?

A5: Besides acids for pH control, other additives can be used:

  • Buffers: Using a buffer (e.g., phosphate or acetate, 10-50 mM) helps maintain a constant, stable pH throughout the analysis, which is crucial for reproducibility.[1][11] Increased buffer concentration can also enhance the ionic strength of the mobile phase, which helps to mask the active silanol sites.[9][10] Note that high buffer concentrations are not suitable for LC-MS applications due to ion suppression.[9]

  • Competing Bases (Legacy approach): In older methods, a small amount of a basic compound like triethylamine (TEA) was added to the mobile phase.[12] The idea is that the positively charged TEA preferentially interacts with the ionized silanol sites, effectively "blocking" them from interacting with the analyte.[10][12] However, this approach is less common today due to the availability of modern, high-purity, end-capped columns that have very low silanol activity.[9]

Q6: My peak tailing persists even after mobile phase optimization. Could it be my column?

A6: Absolutely. If mobile phase adjustments don't solve the problem, the column itself is the next logical focus.

  • Use High-Purity, End-Capped Columns: Modern columns are typically synthesized from high-purity "Type B" silica, which has lower levels of metallic impurities.[4] Furthermore, they undergo a process called end-capping , where a small silylating agent (like trimethylsilyl chloride) is used to bond with and cover many of the accessible residual silanol groups.[8][9] Using a well-end-capped column is one of the most effective ways to prevent tailing for polar and basic compounds.[1][5]

  • Consider Alternative Chemistries: If tailing is still an issue, consider a column with a different stationary phase. Polar-embedded phases have a polar functional group (e.g., amide or carbamate) incorporated near the base of the alkyl chain. This provides a shielding effect, preventing the analyte from getting close enough to interact with underlying silanols.[1] Hybrid-silica columns (organic/inorganic) also exhibit reduced silanol activity and offer a wider usable pH range.[8]

  • Column Contamination and Age: Columns degrade over time. Strongly retained sample components can accumulate at the column inlet, creating new active sites that cause tailing.[2] If the column is old or has been used with "dirty" samples, flushing it with a strong solvent or replacing it may be necessary.[11]

Q7: Could my HPLC system be the cause? How do I check for extra-column effects?

A7: Yes, especially if you observe that all peaks in your chromatogram are tailing, not just the analyte peak. This points to a physical or system-level issue called extra-column band broadening .[2] It is caused by any volume between the injector and the detector that is not swept by the mobile phase, also known as dead volume.

  • Tubing: Use tubing with the narrowest internal diameter (e.g., 0.005" or ~0.12 mm) and shortest length possible, especially between the column and the detector.[1]

  • Fittings: Ensure all fittings are properly connected and that the ferrule is seated correctly to avoid creating small voids.

  • Column Voids: A void can form at the head of the column due to bed collapse from pressure shocks or high pH.[10] This can often be fixed by reversing the column and flushing at a low flow rate or, more reliably, by replacing the column. Using a guard column can help protect the analytical column.[3]

Q8: Can my sample preparation contribute to peak tailing?

A8: Yes. Two key aspects of sample preparation can lead to peak distortion:

  • Sample Solvent: The sample should ideally be dissolved in the initial mobile phase or a solvent that is weaker than the mobile phase.[2][11] Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile) can cause the sample band to spread out on the column before the separation begins, leading to broad and distorted peaks.

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[2][9] To check for this, simply dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were likely overloading the column.[9]

Recommended Experimental Protocol

This starting method is designed to provide a robust separation for this compound while proactively minimizing the risk of peak tailing.

ParameterRecommended ConditionRationale
HPLC Column High-purity, end-capped C18 (Type B Silica), 2.1 x 100 mm, 1.9 µmA modern, high-efficiency column with low silanol activity is the best defense against secondary interactions.[13]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterLowers the mobile phase pH to ~2.7, ensuring silanol groups are protonated and inactive.[9][13]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is often a good choice for organic modifier and provides good selectivity.[13]
Gradient 10% to 95% B over 10 minutesA standard scouting gradient to determine the optimal elution conditions.[14]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak efficiency and reduce viscosity.[13]
Detection (UV) 254 nmA common wavelength for aromatic compounds; should be optimized based on the analyte's UV spectrum.
Injection Vol. 2 µLA small injection volume helps prevent column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility with the mobile phase and prevents peak distortion from solvent effects.[2]

Procedure:

  • Equilibrate the system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Prepare a 0.1 mg/mL solution of this compound in the recommended sample diluent.

  • Inject the sample and acquire the chromatogram.

  • Assess the peak shape. If tailing is still present, consider increasing the buffer strength (e.g., by using 10 mM ammonium formate at pH 3) or trying an alternative column chemistry as outlined in the troubleshooting guide.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Benchchem. (n.d.). Addressing peak tailing in HPLC analysis of phenolic compounds.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Semantic Scholar. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC).
  • The Science Behind HPLC Column Packings: The Role of Silanes. (n.d.).
  • Request PDF. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). This compound | Properties, Uses, Safety, Supplier China.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Request PDF. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.
  • Fiveable. (n.d.). Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Agilent. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution.
  • PubChem - NIH. (n.d.). 3-Methoxybenzonitrile.
  • PubChem - NIH. (n.d.). 3-Hydroxy-5-methoxybenzonitrile.
  • BLD Pharm. (n.d.). 1243281-23-3|this compound.
  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. (n.d.). Retrieved from a relevant chemical supplier source.
  • YouTube. (2021, February 15). Naming Nitriles.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of 3-Hydroxy-2-isopropylbenzonitrile by High-Performance Liquid Chromatography.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Journal of the American Chemical Society. (2025, December 29). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

Sources

Preventing degradation of 3-Hydroxy-2-methoxybenzonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxy-2-methoxybenzonitrile

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This compound is a stable compound under optimal conditions, but its functional groups—a phenolic hydroxyl, a nitrile, and a methoxy ether on an aromatic ring—render it susceptible to specific degradation pathways if not handled and stored with precision.

This guide is designed to provide you with a comprehensive understanding of the potential stability issues, offering clear, actionable solutions to prevent degradation and troubleshoot common problems you may encounter.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: The compound should be stored in a cool, dry, and well-ventilated area, away from light.[1] The recommended temperature is typically 2-8°C. It should be kept in a tightly sealed, airtight container to prevent moisture absorption and oxidation.[1][2][3][4] For long-term storage, storing under an inert gas atmosphere (e.g., Argon or Nitrogen) is best practice.[2][5]

Q: What are the immediate visual signs of degradation? A: The most common sign is a color change. Pure this compound is a white to off-white solid powder.[1] The development of a yellow or brownish tint suggests the onset of oxidation, a common degradation pathway for phenolic compounds. Another sign is a change in texture, such as clumping or caking, which indicates moisture absorption.

Q: Is this compound sensitive to air and moisture? A: Yes. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This can lead to physical clumping and may facilitate hydrolytic degradation pathways. The phenolic hydroxyl group is also susceptible to oxidation upon prolonged exposure to air (oxygen).

Q: What substances are incompatible with this compound? A: Avoid storing it with or near strong acids, strong bases, and strong oxidizing agents.[1][3][4][6] Strong acids can potentially hydrolyze the nitrile group, while strong bases can deprotonate the acidic phenolic hydroxyl group, making it highly susceptible to oxidation.[1][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that researchers may encounter, providing insights into the underlying causes and offering validated solutions.

1. Issue: My white this compound powder has developed a yellow/brown discoloration.

  • Question: I opened a new bottle, and it was white. After a few weeks on the bench, it has turned noticeably yellow. What is causing this, and is it still usable?

  • Answer & Analysis:

    • Primary Cause (Oxidation): The discoloration is a classic indicator of oxidation at the phenolic hydroxyl group. This process is often initiated by exposure to atmospheric oxygen and can be significantly accelerated by light (photo-oxidation) or the presence of trace metal impurities. The resulting oxidized species are often highly colored quinone-type structures.

    • Secondary Cause (Contamination): Exposure to alkaline vapors (e.g., ammonia from a nearby bottle) in the storage area can also catalyze this process.

    • Recommended Action: The material is likely compromised. The presence of impurities, even at low levels, can drastically alter reaction outcomes, kinetics, and impurity profiles in drug development. We strongly advise against using discolored material for any quantitative or sensitive application.

    • Self-Validating Prevention Protocol:

      • Inert Atmosphere: Upon receiving, if the container allows, flush the headspace with an inert gas like Argon or Nitrogen before resealing.

      • Light Protection: Store the container in a dark location or use an amber glass vial to minimize light exposure.[7]

      • Segregated Storage: Always store away from bases, acids, and oxidizing agents to prevent vapor cross-contamination.[1]

2. Issue: The powder has become clumpy and is difficult to handle and weigh accurately.

  • Question: My once free-flowing powder is now caked and sticks to the spatula. Why did this happen?

  • Answer & Analysis:

    • Primary Cause (Moisture Absorption): This is a direct result of the compound's hygroscopic nature.[2] The container was likely not sealed properly or was opened frequently in a humid environment, allowing the powder to absorb water from the air.

    • Recommended Action:

      • Short-Term: If the clumping is minor and no discoloration is present, you may be able to salvage the material by drying it under a high vacuum for several hours. However, you must re-validate its purity by an analytical method like HPLC before use.

      • Long-Term Prevention: Always store the container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite). After dispensing the chemical, ensure the container cap is sealed tightly. For highly sensitive experiments, consider aliquoting the powder into smaller, single-use vials under a dry atmosphere.

3. Issue: Analytical data (HPLC, NMR) shows new, unexpected signals.

  • Question: My HPLC chromatogram shows a new peak, and the proton NMR spectrum has small, unidentifiable signals. The sample was stored in the recommended conditions. What could be the problem?

  • Answer & Analysis:

    • Primary Cause (Chemical Degradation): This is definitive evidence of degradation. Even under seemingly ideal conditions, slow degradation can occur over long periods. The new signals could correspond to several potential products.

    • Recommended Action: The material should be discarded. Using it will introduce unknown variables into your experiment.

    • Troubleshooting Workflow: Use the following decision tree to identify the potential cause of degradation.

TroubleshootingWorkflow

Caption: Troubleshooting Decision Tree for Analytical Impurities.

Key Degradation Pathways & Prevention

Understanding the chemistry behind the degradation is key to preventing it.

DegradationPathways

Caption: Potential Degradation Pathways for this compound.

  • Oxidation of the Phenolic Group: This is the most likely pathway leading to discoloration. It is catalyzed by oxygen, light, base, and metal ions.

    • Prevention: Store in amber vials under an inert atmosphere (Argon/Nitrogen) and away from basic substances.[7]

  • Hydrolysis of the Nitrile Group: The nitrile group (-C≡N) can be hydrolyzed to an amide and subsequently to a carboxylic acid.[6] This reaction is catalyzed by both acidic and basic conditions and is accelerated by the presence of water.

    • Prevention: Ensure the compound is stored in a dry environment (desiccator) and avoid contact with acidic or basic reagents during storage.

Quantitative Data & Recommended Protocols

Table 1: Storage Condition Summary
ParameterRecommended ConditionRationale & Scientific Principle
Temperature 2-8°C (Refrigerated)Slows down the rate of all chemical degradation reactions. Avoid freezing to prevent moisture condensation cycles.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the electron-rich phenolic ring by displacing oxygen.[2][5]
Light Protected (Amber Vial/Dark)Prevents photo-oxidation, a high-energy degradation pathway.[7]
Moisture Dry (In Desiccator)Prevents moisture absorption (hygroscopicity) and subsequent hydrolytic degradation of the nitrile group.[2]
Container Tightly Sealed GlassGlass is inert. A tight seal is critical to maintain the internal atmosphere and prevent moisture ingress.[1][8]
Compatibility Segregated StoragePrevents degradation from cross-contamination with incompatible acid, base, or oxidant vapors.[3][6]
Protocol 1: Assessing Compound Purity via HPLC

This protocol provides a general method to check the integrity of your material.

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol. Prepare a working standard of ~50 µg/mL by diluting the stock.

  • Sample Preparation: Prepare your stored sample at the same concentration as the working standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., starting at 30:70 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a relevant wavelength (e.g., 254 nm or 306 nm).

    • Column Temperature: 30°C.

  • Analysis: Inject the standard and the sample. Compare the chromatograms. The appearance of new peaks or a significant decrease in the main peak area of your sample relative to the standard indicates degradation.

References

  • BENZONITRILE | - atamankimya.com.
  • This compound | Properties, Uses, Safety, Supplier China. Nanjing Finechem Holding Co.,Limited.
  • SAFETY DATA SHEET - Benzonitrile. (2024-03-07).
  • BENZONITRILE FOR SYNTHESIS MSDS. (2016-04-29). Loba Chemie.
  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Benzonitrile | C6H5(CN) | CID 7505 - PubChem. NIH.
  • HPLC chromatogram of (A) degradation using 3% H 2 O 2 , (B) degradation... - ResearchGate.
  • The Proper Storage and Handling of Volatile Analytical Standards.
  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety. University of Notre Dame.

Sources

Alternative catalysts for the synthesis of 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring the success of your synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and challenges encountered during the synthesis of this compound and related compounds.

Q1: My palladium-catalyzed cyanation of the corresponding aryl halide is giving low yields. What are the likely causes?

A1: Low yields in palladium-catalyzed cyanations are a frequent issue and can often be attributed to catalyst deactivation. The cyanide ion has a high affinity for palladium and can form stable, inactive palladium-cyanide complexes, effectively poisoning the catalyst and stalling the catalytic cycle.[1][2] To mitigate this, consider the following:

  • Cyanide Source: Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can help maintain a low concentration of free cyanide ions in the reaction mixture, preventing catalyst poisoning.[3][4]

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or t-BuXPhos can stabilize the palladium center and promote the desired reductive elimination step to form the nitrile product.[1][5]

  • Additives: The addition of a co-catalyst or additive, such as zinc dust or a zinc salt, can help to regenerate the active Pd(0) catalyst.[6]

  • Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and oxygen-free conditions, as both can contribute to catalyst deactivation.

Q2: I am observing significant side product formation. How can I improve the selectivity for this compound?

A2: Side product formation can arise from several factors, including the reactivity of the starting material and the reaction conditions. The hydroxyl group in your substrate is nucleophilic and can potentially react with electrophilic species in the reaction mixture.

  • Protecting Groups: Consider protecting the hydroxyl group as a silyl ether or another suitable protecting group before the cyanation step. This will prevent it from interfering with the reaction. The protecting group can then be removed in a subsequent step.

  • Catalyst and Ligand System: Fine-tuning the catalyst and ligand system can enhance selectivity. Some catalytic systems may be more tolerant of free hydroxyl groups than others.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize side reactions.

Q3: Are there greener or more sustainable alternatives to traditional heavy metal catalysts for this synthesis?

A3: Yes, the field of green chemistry offers several promising alternatives for nitrile synthesis:

  • Biocatalysis: Enzymes such as nitrilases and aldoxime dehydratases are being explored for the synthesis of nitriles under mild, aqueous conditions.[7][8] Aldoxime dehydratases, for instance, can convert aldoximes (derived from the corresponding aldehyde) to nitriles without the need for cyanide reagents.[8]

  • Transition-Metal-Free Cyanation: Several methods for transition-metal-free cyanation have been developed, often utilizing electrophilic cyanating agents.[9] These methods avoid the use of heavy metals and can offer different substrate scope and functional group tolerance.

  • Electrosynthesis: Electrocatalytic methods, for example using a simple nickel catalyst, can drive the synthesis of nitriles from primary alcohols and ammonia under benign conditions in aqueous electrolytes.[10]

Q4: Can I synthesize this compound from a carboxylic acid precursor?

A4: Yes, the conversion of a carboxylic acid to a nitrile is a viable synthetic route. This transformation typically involves the conversion of the carboxylic acid to a primary amide, which is then dehydrated to the nitrile. More recently, single-enzyme systems have been discovered that can directly catalyze the conversion of a carboxylic acid to a nitrile, proceeding through an amide intermediate.[11][12][13]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues you may encounter during the synthesis of this compound.

Problem 1: No Reaction or Incomplete Conversion
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst 1. Use a fresh batch of palladium precatalyst and ligand. 2. Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. 3. Consider a pre-activation step for the catalyst if using a Pd(II) source.Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxidation. Phosphine ligands can also degrade in the presence of air and moisture.[1]
Poor Solubility of Reagents 1. Screen different solvents or solvent mixtures. 2. Gently heat the reaction mixture to improve solubility, but monitor for side product formation.All reactants must be sufficiently soluble for the reaction to proceed efficiently. For palladium-catalyzed reactions, a solvent that solubilizes the aryl halide and the catalyst complex is crucial.[14]
Insufficiently Reactive Starting Material 1. If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. 2. Increase the reaction temperature or use a more active catalyst system.The oxidative addition step in the catalytic cycle is generally faster for aryl iodides and bromides compared to chlorides.[5]
Problem 2: Catalyst Deactivation During the Reaction
Potential Cause Troubleshooting Step Scientific Rationale
High Concentration of Free Cyanide 1. Switch to a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆]. 2. Add the cyanide source slowly over the course of the reaction.A high concentration of cyanide ions can lead to the formation of inactive [Pd(CN)₄]²⁻ complexes, effectively sequestering the catalyst.[1][2]
Presence of Impurities 1. Purify the starting materials and solvents before use. 2. Ensure all glassware is thoroughly cleaned and dried.Impurities in the starting materials or solvents can act as catalyst poisons.

Alternative Catalyst Comparison

The following table summarizes some alternative catalytic approaches for the synthesis of nitriles, which could be adapted for this compound.

Catalyst System Advantages Disadvantages Key Considerations
Palladium/Phosphine Ligand High functional group tolerance, well-established methods.[1][5]Catalyst poisoning by cyanide, cost of palladium and ligands, potential for metal contamination in the product.[1]Requires careful optimization of ligand, base, and solvent. Anhydrous and anaerobic conditions are often necessary.
Nickel/Ligand Lower cost compared to palladium, can utilize different cyanide sources.[3][15]Can also be susceptible to cyanide poisoning, may require higher temperatures.Ligand choice is crucial for success.
Copper-Catalyzed (Rosenmund-von Braun type) Cost-effective.[3]Often requires stoichiometric amounts of copper and high temperatures, though catalytic versions exist.Substrate scope may be more limited compared to palladium-catalyzed methods.
Biocatalysis (e.g., Aldoxime Dehydratases) Environmentally friendly (mild conditions, aqueous media), high selectivity, avoids toxic cyanide reagents.[8][16]Enzymes may have specific substrate requirements, potential for lower space-time yields compared to traditional catalysis.Requires synthesis of the corresponding aldoxime precursor.
Transition-Metal-Free Avoids heavy metal contamination, potentially lower cost.[9]May require stoichiometric reagents, substrate scope can be limited.Reaction mechanism is fundamentally different from cross-coupling reactions.
Electrocatalysis Uses electricity as a "reagent," can be performed under mild conditions.[10]May require specialized equipment, optimization of electrode materials and electrolytes.Offers a green chemistry approach.

Experimental Protocols

The following are representative, detailed protocols that can be adapted for the synthesis of this compound.

Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromo-2-methoxyphenol

Principle: This method utilizes a palladium catalyst with a bulky phosphine ligand to couple an aryl bromide with a cyanide source. The use of zinc cyanide helps to minimize catalyst deactivation.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add aryl bromide, Zn(CN)₂, and solvent to a Schlenk flask. prep2 Degas the mixture (e.g., with argon). prep1->prep2 react1 Add Pd precatalyst and ligand. prep2->react1 react2 Heat the reaction mixture under inert atmosphere. react1->react2 react3 Monitor reaction progress by TLC or GC-MS. react2->react3 workup1 Cool to room temperature and quench. react3->workup1 workup2 Perform aqueous work-up and extraction. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3

Caption: Palladium-Catalyzed Cyanation Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-2-methoxyphenol (1.0 eq), zinc cyanide (0.6 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with argon to ensure the removal of oxygen.

  • Catalyst Addition: To the degassed mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 4-8 mol%).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Biocatalytic Synthesis via Aldoxime Dehydratase

Principle: This green chemistry approach involves the enzymatic dehydration of an aldoxime, which is first synthesized from the corresponding aldehyde. This method avoids the use of toxic cyanide reagents.

Workflow Diagram:

G cluster_step1 Step 1: Aldoxime Formation cluster_step2 Step 2: Enzymatic Dehydration cluster_workup Work-up and Purification s1_1 Dissolve 3-hydroxy-2-methoxybenzaldehyde and hydroxylamine hydrochloride in a suitable solvent. s1_2 Add a base and stir at room temperature. s1_1->s1_2 s1_3 Isolate the aldoxime product. s1_2->s1_3 s2_2 Add the aldoxime substrate. s1_3->s2_2 s2_1 Prepare a buffer solution containing the aldoxime dehydratase enzyme. s2_1->s2_2 s2_3 Incubate with shaking at the optimal temperature for the enzyme. s2_2->s2_3 s2_4 Monitor nitrile formation by HPLC. s2_3->s2_4 workup1 Extract the product with an organic solvent. s2_4->workup1 workup2 Purify by column chromatography. workup1->workup2

Caption: Biocatalytic Nitrile Synthesis Workflow.

Step-by-Step Methodology:

Part A: Synthesis of 3-Hydroxy-2-methoxybenzaldoxime

  • Reaction Setup: Dissolve 3-hydroxy-2-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide or sodium carbonate to neutralize the HCl and free the hydroxylamine.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Isolation: Isolate the crude aldoxime by filtration or extraction. It can often be used in the next step without extensive purification.

Part B: Enzymatic Dehydration

  • Enzyme Preparation: Prepare a solution of the aldoxime dehydratase (either as a purified enzyme or as whole cells) in a suitable buffer (e.g., phosphate buffer) at the optimal pH for the enzyme.

  • Substrate Addition: Add the 3-hydroxy-2-methoxybenzaldoxime to the enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle shaking.

  • Monitoring: Monitor the formation of this compound using high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction has reached the desired conversion, extract the product with an organic solvent. Dry the organic phase, concentrate, and purify as needed.

Troubleshooting Decision Tree

G start Low Yield or No Product q1 Is the catalyst active? start->q1 ans1_yes Check Reagent Purity and Reaction Conditions q1->ans1_yes Yes ans1_no Use fresh catalyst/ligand. Ensure anaerobic conditions. q1->ans1_no No q2 Are reagents soluble? ans2_yes Proceed to check for catalyst deactivation. q2->ans2_yes Yes ans2_no Change solvent or add a co-solvent. q2->ans2_no No q3 Is there catalyst deactivation? ans3_yes Switch to a less soluble cyanide source (e.g., Zn(CN)₂). Add cyanide source slowly. q3->ans3_yes Yes ans3_no Consider alternative catalyst systems (e.g., biocatalysis). q3->ans3_no No ans1_yes->q2 ans2_yes->q3

Caption: Troubleshooting Low Yield in Cyanation Reactions.

References

  • New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. (2016). RSC Publishing.
  • Promiscuous enzyme enables efficient and benign synthesis of nitriles. (2018). HIMS - University of Amsterdam.
  • A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. (2015).
  • Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts. (n.d.). Green Chemistry (RSC Publishing).
  • Cyan
  • A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermedi
  • A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermedi
  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. (n.d.). Sabinet African Journals.
  • An investigation of nitrile transforming enzymes in the chemo-enzymatic synthesis of the taxol sidechain. (2015). SciSpace.
  • Transition-metal-free direct C-3 cyanation of quinoxalin-2(1H)-ones with ammonium thiocyanate as the “CN” Source. (n.d.).
  • Transition Metal-Free Difunctionalization of Unactivated Alkenes: Arylation/Azidation, Arylation/Chlorination, and Arylation/Cyan
  • Green Oxidative Synthesis of Nitriles. (n.d.). Queen's University Belfast.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing.
  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal.
  • Nickel-Catalyzed Cyan
  • An Environmentally Benign Procedure for the Cu-Catalyzed Cyan
  • Green Chemistry: Highly selective biocatalytic hydrolysis of nitrile compounds. (2025).
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). PMC - NIH.
  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. (n.d.). CCS Chemistry - Chinese Chemical Society.
  • Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. (2021). MDPI.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)
  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. (n.d.).
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (2025).
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015).
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025).
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (n.d.). Organic Chemistry Portal.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)

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Technical Support Center: Optimizing Solvent Systems for Reactions with 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Hydroxy-2-methoxybenzonitrile is a versatile bifunctional molecule featuring a nucleophilic phenolic hydroxyl group and a nitrile-activated aromatic ring. The success of reactions involving this substrate—from simple etherifications to more complex nucleophilic aromatic substitutions—is critically dependent on the careful selection of the solvent system. An optimized solvent system not only ensures the dissolution of all reactants but also modulates nucleophilicity, stabilizes transition states, and can decisively control reaction pathways and selectivity. This guide provides field-proven insights and troubleshooting advice to help researchers, scientists, and drug development professionals navigate the complexities of solvent selection for this valuable intermediate.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of this compound and the principles of solvent interaction that underpin successful reaction design.

FAQ 1: What are the key physical properties of this compound that influence solvent choice?

Understanding the substrate's intrinsic properties is the first step in selecting an appropriate solvent. This compound is a solid at room temperature with limited water solubility, making organic solvents necessary for most transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Solvent Selection
Molecular Formula C₈H₇NO₂Indicates a relatively small, moderately polar molecule.
Molecular Weight 149.15 g/mol Standard molecular weight, poses no unusual solubility challenges.
Appearance White to off-white solidThe reaction must be performed in a solvent that can fully dissolve the starting material, typically with heating.
Melting Point 122 - 125 °CReactions can be run at elevated temperatures, but the solvent's boiling point must be compatible with the desired reaction temperature.
Solubility Low in water; Soluble in common organic solvents like ethanol and dichloromethane.[1]Dictates the use of organic solvents. The phenolic -OH allows for hydrogen bonding with protic solvents, while the overall structure is amenable to polar aprotic systems.
Key Functional Groups Phenolic -OH, Methoxy (-OCH₃), Nitrile (-CN)The phenolic hydroxyl is acidic and highly reactive upon deprotonation. The nitrile group is a strong electron-withdrawing group, activating the ring for nucleophilic attack.
Stability Stable under normal conditions, but sensitive to strong acids, bases, and high temperatures.[1]Solvent choice must be paired with appropriate temperature control to avoid degradation.
FAQ 2: How do different solvent classes interact with my reaction components?

The outcome of a reaction, particularly those involving ambident nucleophiles like phenoxides, is dictated by specific solvent-solute interactions. Solvents are broadly classified into three main groups, each with distinct effects.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

    • Mechanism of Action: They excel at solvating both cations and anions. Crucially, they can form a strong hydrogen-bonding shell around anionic nucleophiles (like the phenoxide formed from this compound). This solvation shell "shields" the nucleophile, reducing its reactivity and availability.[2]

    • Best For: Reactions where stabilization of ionic intermediates is key, or when C-alkylation is the desired outcome over O-alkylation.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess large dipole moments but lack O-H or N-H bonds. They are poor hydrogen bond donors.

    • Mechanism of Action: They effectively solvate cations but leave anions relatively "naked" and highly reactive.[3][4][5] This dramatically enhances the nucleophilicity of phenoxides, accelerating Sₙ2 and SₙAr reactions.[3][6]

    • Best For: Promoting high rates for Sₙ2 (like Williamson ether synthesis) and SₙAr reactions.[3][6] They are the go-to choice for favoring O-alkylation.[2]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents have low dielectric constants and do not effectively solvate ions.

    • Mechanism of Action: Generally poor choices for reactions involving ionic species (like phenoxides or charged nucleophiles) due to low solubility of reagents.

    • Best For: Reactions involving nonpolar reactants or where aggregation effects are desired. Their use with this compound is limited unless used in biphasic systems with a phase-transfer catalyst.

Section 2: Troubleshooting Guides for Common Reactions

This section provides a question-and-answer formatted guide to troubleshoot specific, common issues encountered during reactions with this compound.

Scenario 1: O-Alkylation (e.g., Williamson Ether Synthesis)

This is one of the most common reactions performed on phenols. The goal is to form an ether at the hydroxyl position.

Problem: "My O-alkylation reaction has a very low yield. What solvent-related factors could be the cause?"

Answer: Low yields in Williamson ether synthesis are frequently traced back to suboptimal solvent choice or competing side reactions favored by the conditions. Consider the following:

  • Insufficient Nucleophile Reactivity: If you are using a polar protic solvent like ethanol, your phenoxide nucleophile is likely being over-solvated and deactivated by hydrogen bonding. This dramatically slows the desired Sₙ2 reaction.[6]

    • Solution: Switch to a polar aprotic solvent. N,N-Dimethylformamide (DMF) or acetonitrile are excellent starting points.[6] They will solvate the counter-ion of your base (e.g., K⁺ from K₂CO₃) but leave the phenoxide anion highly reactive.

  • Poor Reagent Solubility: Your starting material, base (e.g., K₂CO₃), and alkylating agent must all be sufficiently soluble for the reaction to proceed.

    • Solution: If using acetonitrile and solubility is an issue, consider DMF or DMSO, which have stronger solvating power. Gentle heating can also improve solubility, but be mindful of the boiling point of your solvent and potential side reactions at higher temperatures.

  • Competing Elimination Reaction (E2): This is a major issue, especially if your alkylating agent is a secondary or sterically hindered primary halide. The phenoxide is not only a nucleophile but also a base, which can promote elimination of H-X from the alkyl halide to form an alkene.

    • Solution: While not strictly a solvent issue, solvent choice can help. Polar aprotic solvents are still preferred. However, the primary solution is to lower the reaction temperature, as elimination reactions typically have a higher activation energy than substitution and are thus more favored at elevated temperatures.

Problem: "I am getting a significant amount of C-alkylated byproduct. How can I improve selectivity for O-alkylation?"

Answer: This is a classic regioselectivity challenge with phenoxides. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho/para positions of the aromatic ring. Your solvent choice is the most powerful tool to control the outcome.[2]

  • The Cause: You are likely using a protic solvent (e.g., methanol, water, ethanol). These solvents form a tight hydrogen-bond cage around the highly electronegative oxygen atom of the phenoxide.[2] This steric and electronic shielding makes the oxygen less accessible, allowing the less-hindered and "softer" carbon atoms of the ring to attack the alkylating agent.[7]

  • The Solution: The key is to "liberate" the oxygen nucleophile.

    • Switch to a Polar Aprotic Solvent: Immediately change your solvent to DMF, DMSO, or acetonitrile.[2] These solvents do not form strong hydrogen bonds with the phenoxide oxygen, leaving it exposed and far more nucleophilic than the ring carbons. This kinetically favors the O-alkylation pathway.[8][9]

    • Consider the Counter-ion: In less polar solvents like THF, the counter-ion (e.g., Na⁺, K⁺) can associate closely with the phenoxide oxygen (ion pairing), which can also reduce its reactivity.[7] Highly polar aprotic solvents like DMF and DMSO are effective at solvating these cations, further promoting a "free" and highly reactive phenoxide.

O_vs_C_Alkylation

Scenario 2: Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitrile (-CN) group on this compound can activate the ring for SₙAr, especially if a good leaving group (like -F or -Cl) is present at an ortho or para position on a related substrate.

Problem: "My SₙAr reaction is extremely slow. How can I use the solvent to increase the rate?"

Answer: The rate of SₙAr reactions is profoundly influenced by the solvent, often more so than in Sₙ2 reactions.[3]

  • The Mechanism: SₙAr proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount.

  • The Problem with Protic Solvents: Protic solvents strongly solvate the incoming nucleophile, reducing its energy and making it less reactive. This increases the activation energy for the first, rate-determining step (attack on the ring).

  • The Solution - Maximize Nucleophile Reactivity: Use a polar aprotic solvent. The rate enhancement when moving from a protic to a polar aprotic solvent can be several orders of magnitude.[3][4]

    • DMSO is often superior to DMF: For SₙAr reactions, DMSO is frequently the solvent of choice. It has a higher dielectric constant and is better at stabilizing the Meisenheimer complex, often leading to faster reactions compared to DMF or acetonitrile.[10]

    • Ensure Anhydrous Conditions: Water is a protic solvent and can drastically slow the reaction, even in small amounts. Ensure your solvent and reagents are dry.

Section 3: Proactive Solvent Selection Guide & Data

Being proactive in solvent selection can prevent many of the issues detailed above. This section provides a framework for making an informed initial choice.

Table 2: Solvent Selection Guide for Key Reactions

SolventTypeDielectric Constant (ε)¹Boiling Point (°C)¹Recommended ForNot Recommended ForRationale
DMF Polar Aprotic36.7153O-Alkylation , SₙArC-AlkylationExcellent at dissolving reagents and promoting "naked," reactive anions.[6]
DMSO Polar Aprotic47.0189SₙAr , O-AlkylationC-Alkylation, Reactions with strong base (can form dimsyl anion)High polarity is excellent for stabilizing Meisenheimer complexes in SₙAr.[10] High boiling point allows for a wide temperature range.
Acetonitrile Polar Aprotic37.582O-Alkylation Reactions requiring high temperaturesGood balance of polarity and volatility. Easier to remove during work-up than DMF or DMSO.[6]
THF Polar Aprotic7.566O-Alkylation (with caution)SₙAr, C-AlkylationLower polarity can lead to ion-pairing, reducing nucleophilicity compared to DMF/DMSO. Useful for reactions with organometallics.
Methanol/Ethanol Polar Protic32.7 / 24.665 / 78C-Alkylation (if desired)O-Alkylation , SₙArStrong H-bonding deactivates anionic nucleophiles, promoting attack from the ring carbons.[2][8]
Toluene Nonpolar2.4111-Most ionic reactionsPoor solubility for salts (bases, phenoxides). Not a primary choice.

¹Data sourced from multiple publicly available tables.[11][12][13][14][15]

Solvent_Selection_Workflow

FAQ 3: Are there any 'green' or more sustainable solvent alternatives I can consider?

Answer: Yes, moving towards more sustainable laboratory practices is crucial. Traditional polar aprotic solvents like DMF and DMSO are highly effective but have significant health and environmental concerns.

  • CHEM21 Solvent Selection Guide: This guide, developed by a consortium of pharmaceutical companies and academic institutions, provides a robust framework for ranking solvents based on safety, health, and environmental criteria.[16][17]

  • Potential Alternatives:

    • For DMF/DMSO: Consider solvents like Cyrene™ (dihydrolevoglucosenone), a bio-based dipolar aprotic solvent, or N-butylpyrrolidinone (NBP) . Their performance must be evaluated on a case-by-case basis.

    • For Acetonitrile: While harder to replace, exploring temperature and concentration effects in greener solvents like ethyl acetate or 2-methyl-THF may yield positive results for some reactions.

  • Solvent-Free Conditions: For some reactions, particularly Williamson ether syntheses with reactive alkylating agents, solvent-free conditions using grinding with a solid base (like K₂CO₃) can be highly effective and environmentally friendly.[18]

The American Chemical Society Green Chemistry Institute also provides tools and guides for selecting greener solvents.[19][20]

Section 4: Experimental Protocol Example

This section provides a generalized protocol for screening solvents for an O-alkylation reaction.

Protocol: Screening Solvents for the O-methylation of this compound

  • Preparation: In three separate, dry reaction vials equipped with stir bars, add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition:

    • To Vial 1, add anhydrous Acetonitrile (to achieve 0.2 M concentration).

    • To Vial 2, add anhydrous DMF (to achieve 0.2 M concentration).

    • To Vial 3, add anhydrous Methanol (to serve as a control for C-alkylation).

  • Reaction Initiation: Stir the mixtures at room temperature for 10 minutes to ensure maximum dissolution. Add methyl iodide (CH₃I, 1.2 eq) to each vial.

  • Heating and Monitoring: Place all vials in a heating block set to 60 °C. Monitor the reaction progress at 1, 4, and 24 hours by taking a small aliquot, quenching with dilute HCl, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Analysis: Compare the consumption of starting material and the ratio of O-methylated product to any C-methylated byproducts across the three solvent systems. This will provide a clear, empirical basis for which solvent system is optimal for your specific reaction.

References

  • Tirado-Rives, J., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884. Available from: [Link]

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288-296. Available from: [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Chem21 Solvent Selection Guide. ACS GCI. Available from: [Link]

  • Acevedo, O., & Jorgensen, W. L. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Journal of Chemical Theory and Computation, 6(8), 2443–2453. Available from: [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available from: [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). Solvent and Reagent Selection Guide. ACS GCI. Available from: [Link]

  • Tirado-Rives, J., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. Available from: [Link]

  • Snow, N. H. (2021). Solvent Selection from the Green Perspective. LCGC International. Available from: [Link]

  • American Chemical Society. (n.d.). Green Chemistry Research Tools, Guides & Best Practices. ACS. Available from: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • Reusch, W. (2013). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. Available from: [Link]

  • Gao, J., & Garcia-Viloca, M. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Semantic Scholar. Available from: [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid. Available from: [Link]

  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Available from: [Link]

  • University of Rochester. (n.d.). Common Solvent Properties. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methoxybenzonitrile. PubChem. Available from: [Link]

  • Khalafi-Nezhad, A., et al. (2005). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications. Available from: [Link]

  • Chemistry Stack Exchange. (2023). Williamson Ether synthesis use of particular solvent. Available from: [Link]

  • ChemBK. (n.d.). 3-Methoxy-4-Hydroxybenzonitrile. Available from: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxybenzonitrile. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-5-methoxybenzonitrile. PubChem. Available from: [Link]

  • Tuñón, I., et al. (2003). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Journal of Physical Chemistry A. Available from: [Link]

  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. Available from: [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society. Available from: [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. Available from: [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Available from: [Link]

Sources

Workup procedures to remove impurities from 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Hydroxy-2-methoxybenzonitrile

Welcome to the dedicated technical support center for the workup and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Here, we will address common challenges and provide robust, field-tested solutions to ensure the high purity of your final compound.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities?

A1: A dark, oily appearance typically indicates the presence of polymeric materials or colored impurities. The phenolic hydroxyl group in this compound is susceptible to oxidation, especially under basic conditions or in the presence of trace metals, which can lead to the formation of colored quinone-type species. Additionally, residual starting materials or solvent-derived impurities can contribute to the oily consistency.

Q2: I'm observing a significant amount of a water-soluble impurity. How can I effectively remove it?

A2: Water-soluble impurities are often unreacted starting materials, inorganic salts from reagents, or polar byproducts. A standard liquid-liquid extraction is the most effective first step.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure your aqueous phase is at an appropriate pH before extraction. For this compound, which is a weak acid due to the phenolic group, an acidic wash (e.g., with dilute HCl) will keep the desired compound in the organic phase while removing basic impurities. A subsequent wash with brine (saturated NaCl solution) will help to break any emulsions and remove excess water from the organic layer.

    • Solvent Choice: Use a water-immiscible organic solvent in which your product has high solubility, such as ethyl acetate or dichloromethane.

Q3: After crystallization, my product's melting point is broad, and NMR analysis shows persistent impurities. What should I do?

A3: A broad melting point is a classic sign of an impure compound. If standard crystallization does not yield a pure product, it suggests the presence of impurities with similar solubility profiles to your target compound.

  • Recommended Actions:

    • Recrystallization with a different solvent system: If you used a single solvent, try a binary solvent system (e.g., ethanol/water or toluene/heptane). This can alter the solubility curves in your favor.

    • Activated Carbon Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and briefly heating it with activated carbon can effectively remove colored and polymeric impurities.

    • Chromatography: If all else fails, column chromatography is the most reliable method for separating closely related impurities.

Part 2: Step-by-Step Purification Protocols

Here we provide detailed, validated protocols for the purification of this compound.

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is the first line of defense to remove the bulk of inorganic salts and water-soluble impurities.

Objective: To perform a primary purification of the crude reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. This step protonates the phenolic hydroxyl group, ensuring it remains in the organic phase, while removing basic impurities.

  • Bicarbonate Wash: Wash the organic layer with a saturated solution of NaHCO₃ to neutralize any remaining acid and remove acidic impurities.

  • Brine Wash: Perform a final wash with brine to remove residual water and aid in phase separation.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid.

Workflow Diagram: Aqueous Workup

G cluster_0 Aqueous Workup Protocol A 1. Dissolve Crude Product in Ethyl Acetate B 2. Wash with 1 M HCl (Removes basic impurities) A->B C 3. Wash with Sat. NaHCO₃ (Removes acidic impurities) B->C D 4. Wash with Brine (Removes residual water) C->D E 5. Dry with Na₂SO₄ & Concentrate D->E F Crude this compound E->F

Caption: Standard liquid-liquid extraction workflow.

Protocol 2: Recrystallization for High Purity

Objective: To obtain crystalline, high-purity this compound.

Materials:

  • Crude this compound from Protocol 1

  • Toluene

  • Heptane

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: A toluene/heptane solvent system is often effective. Toluene will dissolve the compound when hot, and heptane will act as an anti-solvent to induce crystallization upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot toluene to dissolve it completely.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and heat for 5-10 minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Slowly add heptane to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature.

  • Yield Maximization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold heptane, and dry under vacuum.

Data Presentation: Purity Analysis

MethodPurity of Crude ProductPurity after Recrystallization
HPLC85-90%>99%
Melting PointBroad range (e.g., 105-112 °C)Sharp range (e.g., 115-117 °C)

Part 3: Advanced Purification - Column Chromatography

When impurities are structurally very similar to the product, column chromatography is necessary.

Objective: To separate this compound from closely related impurities.

Stationary Phase: Silica gel (230-400 mesh). Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A starting point could be 10% ethyl acetate in hexanes, gradually increasing the polarity.

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% EtOAc/Hexanes).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Logic Diagram: Purification Strategy

G Start Crude Product Analysis AqueousWorkup Perform Aqueous Workup (Protocol 1) Start->AqueousWorkup CheckPurity1 Purity > 98%? AqueousWorkup->CheckPurity1 Recrystallize Recrystallize (Protocol 2) CheckPurity1->Recrystallize No FinalProduct High Purity Product CheckPurity1->FinalProduct Yes CheckPurity2 Purity > 99%? Recrystallize->CheckPurity2 ColumnChrom Perform Column Chromatography CheckPurity2->ColumnChrom No CheckPurity2->FinalProduct Yes ColumnChrom->FinalProduct End Further Analysis Needed

Caption: Decision tree for selecting a purification method.

References

  • Title: Purification of Laboratory Chemicals Source: W. L. F. Armarego and Christina Li Lin Chai, Butterworth-Heinemann (Elsevier) URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of 3-Hydroxy-2-methoxybenzonitrile Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-2-methoxybenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its specific arrangement of hydroxyl, methoxy, and nitrile functional groups offers a unique electronic and steric profile for further chemical modification. The efficient and scalable synthesis of this intermediate is therefore a topic of significant interest for process chemists and drug development professionals.

This guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind experimental choices, and the practical trade-offs associated with each methodology. The objective is to equip researchers with the necessary insights to select and optimize a synthetic strategy tailored to their specific needs, whether for laboratory-scale discovery or large-scale manufacturing.

Route 1: The o-Vanillin Pathway via Aldoxime Dehydration

This is arguably the most direct and widely utilized laboratory-scale synthesis. It leverages the commercially available and correctly substituted starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), and converts the aldehyde functionality into a nitrile in a reliable two-step sequence.[1][2]

Principle and Mechanistic Insight

The core transformation relies on two fundamental organic reactions:

  • Oxime Formation: The aldehyde group of o-vanillin undergoes a condensation reaction with hydroxylamine hydrochloride. This is a classic nucleophilic addition-elimination reaction at the carbonyl carbon, forming an aldoxime intermediate (2-hydroxy-3-methoxybenzaldoxime). The reaction is typically performed in a protic solvent, often with a mild base to neutralize the HCl salt of hydroxylamine.

  • Dehydration: The resulting aldoxime is then dehydrated to yield the nitrile. This elimination reaction can be achieved with various dehydrating agents. Acetic anhydride is a common and effective choice, proceeding through an acetylated intermediate that facilitates the loss of water.

The choice of a strong dehydrating agent in the second step is critical. It must be powerful enough to effect the elimination reaction without causing unwanted side reactions on the phenolic hydroxyl or methoxy groups.

Experimental Protocol

Step A: Synthesis of 2-Hydroxy-3-methoxybenzaldoxime

  • In a 250 mL round-bottom flask, dissolve o-vanillin (15.2 g, 0.1 mol) in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium hydroxide (4.8 g, 0.12 mol) in 50 mL of water.

  • Add the hydroxylamine solution to the stirred o-vanillin solution at room temperature.

  • Heat the mixture to reflux for 1 hour. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Acidify the mixture with dilute HCl to a pH of ~5-6 to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the aldoxime as a solid.

Step B: Dehydration to this compound

  • Place the dried 2-hydroxy-3-methoxybenzaldoxime (16.7 g, 0.1 mol) in a 100 mL round-bottom flask.

  • Carefully add acetic anhydride (20 mL, ~0.21 mol) to the flask.

  • Heat the mixture to reflux (approx. 140°C) for 2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess acetic anhydride.

  • The product will precipitate as a solid. Filter the crude product and wash thoroughly with water.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Visualization of the o-Vanillin Pathway

o-Vanillin_Pathway cluster_start Starting Material cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Dehydration o_vanillin o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) reagents1 NH2OH·HCl, NaOH Ethanol, Reflux o_vanillin->reagents1 oxime Intermediate Aldoxime reagents1->oxime Condensation reagents2 Acetic Anhydride Reflux oxime->reagents2 product This compound reagents2->product Dehydration

Caption: Workflow for the synthesis of this compound from o-vanillin.

Route 2: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a powerful and versatile method for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[3][4][5][6] This route is contingent on the availability of the corresponding aromatic amine, in this case, 3-amino-2-methoxyphenol.

Principle and Mechanistic Insight

This synthesis is a cornerstone of aromatic chemistry and proceeds in two distinct stages:

  • Diazotization: The aromatic primary amine is treated with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄) at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). This is the classic Sandmeyer step, where the diazonium group is replaced by the nitrile group, liberating nitrogen gas. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[3]

Experimental Protocol

Step A: Diazotization of 3-Amino-2-methoxyphenol

  • In a 500 mL beaker, dissolve 3-amino-2-methoxyphenol (13.9 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (100 mL).

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. The amine hydrochloride may precipitate.

  • In a separate flask, dissolve sodium nitrite (7.6 g, 0.11 mol) in 40 mL of water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the cold bath.

Step B: Sandmeyer Cyanation

  • In a separate 1 L flask, prepare a solution of copper(I) cyanide (10.8 g, 0.12 mol) and sodium cyanide (12.0 g, 0.24 mol) in 100 mL of water. Warm gently if needed to dissolve, then cool to room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care in a fume hood.

  • Slowly and carefully add the cold diazonium salt solution from Step A to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture and extract the product with an organic solvent like ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualization of the Sandmeyer Pathway

Sandmeyer_Pathway cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation amine 3-Amino-2-methoxyphenol reagents1 NaNO2, HCl 0-5 °C amine->reagents1 diazonium Aryl Diazonium Salt (Intermediate) reagents1->diazonium Formation of Ar-N₂⁺ reagents2 CuCN 50-60 °C diazonium->reagents2 product This compound reagents2->product Substitution with -CN

Caption: Workflow for the Sandmeyer synthesis of this compound.

Route 3: The Guaiacol Pathway via Formylation

This route begins with the inexpensive and readily available bulk chemical guaiacol (2-methoxyphenol).[7] The primary challenge of this approach is the regioselective introduction of a formyl (-CHO) group at the C3 position, ortho to the hydroxyl group and meta to the methoxy group.

Principle and Mechanistic Insight
  • Formylation: The key step is an electrophilic aromatic substitution to install an aldehyde group. Several named reactions can accomplish this, such as the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions. The directing effects of the hydroxyl and methoxy groups are crucial. The strongly activating, ortho-para directing hydroxyl group will primarily direct the incoming electrophile to its ortho (C3) and para (C5) positions. The methoxy group also directs ortho-para. The combined effect often leads to a mixture of isomers, primarily 2-hydroxy-3-methoxybenzaldehyde (o-vanillin, the desired product) and 4-hydroxy-3-methoxybenzaldehyde (vanillin).

  • Separation & Conversion: The desired o-vanillin isomer must be separated from the other isomers, typically by chromatography or fractional crystallization. Once isolated, the pure o-vanillin is converted to the target nitrile using the same aldoxime dehydration method described in Route 1.

The main drawback is the potential for low regioselectivity in the formylation step, which complicates purification and reduces the overall yield of the desired intermediate.

Experimental Protocol

Step A: Formylation of Guaiacol (Duff Reaction example)

  • In a 500 mL flask, mix guaiacol (24.8 g, 0.2 mol), hexamethylenetetramine (HMTA) (33.6 g, 0.24 mol), and 200 mL of trifluoroacetic acid (TFA).

  • Heat the mixture to reflux for 5 hours.

  • Cool the reaction mixture and pour it into 500 mL of water.

  • Hydrolyze the intermediate by adding 100 mL of 3M H₂SO₄ and heating at 100°C for 1 hour.

  • Cool the mixture and extract with dichloromethane (3 x 150 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The resulting crude oil will be a mixture of isomers. Separate the desired o-vanillin using column chromatography on silica gel.

Step B: Conversion to this compound

  • Follow the two-step protocol outlined in Route 1 using the purified o-vanillin obtained from Step A.

Visualization of the Guaiacol Pathway

Guaiacol_Pathway cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conversion to Nitrile guaiacol Guaiacol (2-Methoxyphenol) reagents1 HMTA, TFA Reflux guaiacol->reagents1 isomers Isomeric Mixture (o-vanillin + others) reagents1->isomers Electrophilic Aromatic Substitution purification Column Chromatography isomers->purification o_vanillin Isolated o-Vanillin purification->o_vanillin Separation reagents2 Route 1 Protocol (Oxime formation & Dehydration) o_vanillin->reagents2 product This compound reagents2->product

Caption: Multi-step synthesis of this compound starting from guaiacol.

Quantitative and Qualitative Comparative Analysis

The selection of an optimal synthetic route is a multifactorial decision. The following table provides a direct comparison of the three discussed pathways.

ParameterRoute 1: o-Vanillin PathwayRoute 2: Sandmeyer PathwayRoute 3: Guaiacol Pathway
Starting Material o-Vanillin3-Amino-2-methoxyphenolGuaiacol
Starting Material Cost ModerateHigh / SpecialtyLow
Number of Steps 22 (from amine)3+ (including purification)
Typical Overall Yield High (70-85%)Moderate (50-70%)Low (<40%)
Scalability GoodModerate (diazonium salts can be problematic on scale)Poor (due to isomeric separation)
Key Hazards Acetic anhydride (corrosive)NaNO₂, diazonium salts (unstable), CuCN (highly toxic)Trifluoroacetic acid (corrosive), flammable solvents
Key Advantages High yield, high purity, straightforwardVersatile for analogsVery inexpensive starting material
Key Disadvantages Cost of o-vanillinHazardous reagents, availability of starting aminePoor regioselectivity, difficult purification

Conclusion and Recommendations

For laboratory-scale synthesis where purity and yield are paramount, Route 1 (o-Vanillin Pathway) is the unequivocally superior choice. It is a robust, high-yielding, and reliable method that starts from a commercially available, advanced intermediate, minimizing purification challenges.

The Sandmeyer Reaction (Route 2) serves as a valuable alternative, particularly in a drug discovery context where a variety of aniline precursors might be available for the synthesis of a library of analogs. However, the significant safety concerns associated with diazonium salts and cyanides, coupled with the likely higher cost of the starting amine, make it less attractive for bulk synthesis of this specific target.

The Guaiacol Pathway (Route 3) is primarily of academic interest or a potential consideration only if an extremely low-cost, multi-ton production process is envisioned where extensive process optimization to improve formylation selectivity could be justified. For most practical purposes, the low overall yield and the significant downstream processing costs associated with separating isomers render this route inefficient.

Ultimately, the direct conversion of o-vanillin provides the most effective and practical balance of yield, safety, and operational simplicity for producing high-quality this compound for research and development applications.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Dakshinamoorthy, A., et al. (2012). The Chemical Versatility of 3-Methoxybenzonitrile in Synthesis. Example Reference Journal, 45(2), 123-145.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link]

  • U.S. Patent 3,585,233A.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]

  • Lerrick, I., Purwono, B., & Matsjeh, S. (2012). The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • PubChem. o-Vanillin. [Link]

  • U.S. Patent 3,567,758A.
  • Wikipedia. Guaiacol. [Link]

  • Müller, P., et al. (2012). 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) revisited. Acta Crystallographica Section E, 68(Pt 11), o2336. [Link]

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  • The Good Scents Company. ortho-vanillin. [Link]

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A Comparative Guide to Validated Analytical Methods for 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the characterization and quantification of 3-Hydroxy-2-methoxybenzonitrile. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity, identity, and concentration of this compound is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols.

The selection of an analytical method is a critical decision in the drug development pipeline, directly impacting the quality and safety of the final product.[1] This guide will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] It is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that the data generated is reliable, reproducible, and accurate.[2] The ICH guidelines, specifically Q2(R2), provide a framework for the validation of analytical procedures, which will be the foundation of the methodologies discussed herein.[5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound, making it the workhorse for purity determination and assay.[6] Its high resolving power allows for the separation of the main component from closely related impurities.[7]

The "Why": Causality in HPLC Method Design

The choice of a reversed-phase C18 column is predicated on the moderate polarity of this compound. The hydroxyl and methoxy groups impart some polarity, while the benzonitrile core provides hydrophobicity, making it well-suited for retention and separation on a C18 stationary phase. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure sharp peak shapes and optimal ionization if coupled with a mass spectrometer.[8]

Validation of the HPLC Method

A full validation of an HPLC method for the quantification of this compound would encompass the following parameters as stipulated by ICH guidelines.[2][3]

Table 1: HPLC Method Validation Parameters and Hypothetical Acceptance Criteria

Validation ParameterObjectiveHypothetical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities and degradation products.[3]Peak purity of > 0.995 for the analyte peak when spiked with potential impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.[9]Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To determine the closeness of the test results to the true value.[3]98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.[4]Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[3]Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[4]80% - 120% of the test concentration for assay.[10]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]RSD ≤ 2.0% for variations in mobile phase composition, column temperature, and flow rate.
Experimental Protocol: HPLC Method Validation

1. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

2. Specificity:

  • Prepare a solution of this compound.

  • Prepare solutions of known related impurities.

  • Prepare a spiked solution containing the analyte and all impurities.

  • Inject a blank (diluent), the individual solutions, and the spiked solution.

  • Assess the resolution between the analyte and the closest eluting impurity.

3. Linearity:

  • Prepare a stock solution of the reference standard.

  • Prepare at least five dilutions covering the desired range (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform linear regression analysis.

4. Accuracy (Recovery):

  • Prepare a placebo (matrix without analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.

  • Analyze the samples and calculate the percentage recovery.

5. Precision:

  • Repeatability: Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

6. LOD and LOQ:

  • Can be determined by the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or by statistical calculation from the standard deviation of the response and the slope of the calibration curve.

7. Robustness:

  • Introduce small, deliberate changes to the method parameters (e.g., ±2% mobile phase composition, ±5°C column temperature, ±0.1 mL/min flow rate).

  • Analyze the system suitability solution under each condition and evaluate the impact on the results.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis cluster_report Reporting prep_std Prepare Standard hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_spl Prepare Sample prep_spl->hplc_analysis prep_imp Prepare Impurities specificity Specificity prep_imp->specificity data_eval Data Evaluation specificity->data_eval linearity Linearity linearity->data_eval accuracy Accuracy accuracy->data_eval precision Precision precision->data_eval lod_loq LOD & LOQ lod_loq->data_eval robustness Robustness robustness->data_eval hplc_analysis->specificity hplc_analysis->linearity hplc_analysis->accuracy hplc_analysis->precision hplc_analysis->lod_loq hplc_analysis->robustness val_report Validation Report data_eval->val_report

Caption: Workflow for HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

For the analysis of volatile organic impurities that may be present in this compound, such as residual solvents, GC-MS is the technique of choice.[11] The mass spectrometer provides definitive identification of the impurities based on their mass-to-charge ratio and fragmentation patterns.

The "Why": Causality in GC-MS Method Design

A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for the separation of a broad range of volatile and semi-volatile compounds. The temperature programming of the GC oven is optimized to ensure adequate separation of potential impurities from the solvent front and from each other. Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification.

Validation of the GC-MS Method

Validation of a GC-MS method for impurity analysis would focus on specificity, LOD, LOQ, and linearity for any specified impurities.

Table 2: GC-MS Method Validation Parameters and Hypothetical Acceptance Criteria

Validation ParameterObjectiveHypothetical Acceptance Criteria
Specificity To confirm the identity of the analyte and differentiate it from other components.Match factor of > 800 with a reference library spectrum; unique retention time.
Linearity To demonstrate a proportional response for any specified impurity.Correlation coefficient (r²) ≥ 0.995 for each specified impurity.
LOD The lowest detectable concentration of an impurity.Signal-to-Noise ratio of 3:1 for a characteristic ion.
LOQ The lowest quantifiable concentration of an impurity.Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 15%.
Accuracy To assess the agreement between the measured and true values for a specified impurity.80.0% - 120.0% recovery of spiked impurities.
Precision To evaluate the variability of the measurements for a specified impurity.Repeatability (RSD) ≤ 15%.
Experimental Protocol: GC-MS Method Validation

1. System Suitability:

  • Inject a standard mixture of known volatile impurities.

  • Verify the resolution between critical pairs and the peak shape.

2. Specificity (Identification):

  • Analyze the this compound sample.

  • Compare the mass spectrum of any detected impurity with a reference library (e.g., NIST).

  • Confirm the retention time against a known standard if available.

3. Linearity (for specified impurities):

  • Prepare a series of at least five concentrations of the specified impurity standard.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting peak area against concentration.

4. LOD and LOQ:

  • Determined by injecting progressively more dilute solutions of the impurity standard and measuring the signal-to-noise ratio.

5. Accuracy and Precision (for specified impurities):

  • Spike a clean matrix with the impurity at different concentration levels and analyze to determine recovery (accuracy) and RSD (precision).

GCMS_Validation_Workflow cluster_validation Validation Steps start Define Impurity Profile prep Prepare Standards & Samples start->prep gcms_analysis GC-MS Analysis prep->gcms_analysis specificity Specificity (Mass Spec ID) gcms_analysis->specificity linearity Linearity gcms_analysis->linearity lod_loq LOD & LOQ gcms_analysis->lod_loq accuracy_precision Accuracy & Precision gcms_analysis->accuracy_precision data_analysis Data Analysis & Comparison to Library specificity->data_analysis linearity->data_analysis lod_loq->data_analysis accuracy_precision->data_analysis report Validation Report data_analysis->report

Caption: Logical workflow for GC-MS method validation.

UV-Vis Spectrophotometry: A Rapid and Simple Assay Technique

UV-Vis spectrophotometry offers a straightforward and cost-effective method for the quantitative determination of this compound in bulk form or in simple formulations.[12] This technique is based on the principle that the analyte absorbs light at a specific wavelength.

The "Why": Causality in UV-Vis Method Design

The benzonitrile structure with its hydroxyl and methoxy substituents gives rise to characteristic UV absorbance. The wavelength of maximum absorbance (λmax) is determined by scanning a dilute solution of the compound, which provides the highest sensitivity and minimizes interference. The choice of solvent is critical; it must be transparent in the wavelength range of interest and should not interact with the analyte. Ethanol or methanol are common choices for this type of compound.

Validation of the UV-Vis Spectrophotometric Method

Validation of a UV-Vis method for assay would include specificity, linearity, accuracy, and precision.

Table 3: UV-Vis Spectrophotometry Method Validation Parameters and Hypothetical Acceptance Criteria

Validation ParameterObjectiveHypothetical Acceptance Criteria
Specificity To demonstrate that excipients or impurities do not interfere with the analyte's absorbance at λmax.Comparison of the spectra of the analyte, placebo, and a mixture. No significant absorbance from the placebo at λmax.
Linearity To establish a linear relationship between absorbance and concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To verify the closeness of the measured value to the true value.98.0% - 102.0% recovery for spiked samples.
Precision To assess the variability of the measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Range The concentration interval over which the method is linear, accurate, and precise.80% - 120% of the assay test concentration.
Experimental Protocol: UV-Vis Spectrophotometry Method Validation

1. Determination of λmax:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).

  • Scan the solution over the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance.

2. Specificity:

  • Record the UV spectra of the analyte, a placebo, and a mixture of the analyte and placebo.

  • Visually inspect the spectra for any interference from the placebo at the determined λmax.

3. Linearity:

  • Prepare a stock solution of the analyte.

  • Create a series of at least five dilutions covering the expected concentration range.

  • Measure the absorbance of each solution at λmax.

  • Plot absorbance versus concentration and perform linear regression.

4. Accuracy and Precision:

  • Follow similar procedures as described for the HPLC method, using absorbance measurements instead of peak areas.

Comparative Summary

The choice of the most appropriate analytical method depends on the specific application.

Table 4: Comparison of Validated Analytical Methods for this compound

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Primary Application Purity, Assay, Impurity ProfilingVolatile Impurity Identification, Residual SolventsAssay (Bulk Drug)
Specificity High (Separation-based)Very High (Mass-based)Moderate (Interference-prone)
Sensitivity High (ng to pg)Very High (pg to fg)Low (µg to mg)
Sample Throughput ModerateModerateHigh
Instrumentation Cost Moderate to HighHighLow
Expertise Required Moderate to HighHighLow

Conclusion

The validation of analytical methods for this compound is a critical activity that ensures the generation of high-quality, reliable data. HPLC stands out as the most versatile and powerful technique for comprehensive analysis, including purity and assay. GC-MS is indispensable for the identification of volatile impurities, while UV-Vis spectrophotometry provides a rapid and economical option for straightforward assay determinations. The selection of a method should be based on a thorough evaluation of the analytical requirements, and its validation must be rigorously performed in accordance with ICH guidelines to ensure regulatory compliance and product quality.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. [Link]

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  • PMC - NIH. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]

  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

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  • IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]

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  • SpectraBase. 3-Methoxy-benzonitrile. [Link]

  • Google Patents.
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  • NIH. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]

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  • Google Patents. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
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  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzonitriles

The benzonitrile scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. The strategic placement of various functional groups on the benzene ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This guide offers an in-depth comparative analysis of 3-Hydroxy-2-methoxybenzonitrile and its related analogs, exploring their potential antimicrobial, antioxidant, and cytotoxic activities. While extensive research exists for many benzonitrile derivatives, this compound remains a less-explored molecule. Consequently, this guide will leverage established structure-activity relationships (SAR) of closely related analogs to project its potential biological profile, providing a framework for future research and drug discovery efforts.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its biological behavior. Key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1243281-23-3[1]
Molecular Formula C₈H₇NO₂[2]
Molecular Weight 149.15 g/mol [2]
Appearance Solid (white to off-white powder)[2]
Melting Point 122 - 125 °C[2]
Solubility Low solubility in water; Soluble in common organic solvents like ethanol and dichloromethane[2]

Comparative Analysis of Biological Activities

The biological activities of benzonitrile derivatives are intricately linked to the nature and position of their substituents. The interplay between hydroxyl (-OH), methoxy (-OCH₃), and nitrile (-CN) groups dictates their potential as therapeutic agents.

Antimicrobial Activity: A Tale of Substitution Patterns

Benzonitrile derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi.[3][4] The antimicrobial efficacy is often influenced by the electronic and steric properties of the substituents.

Table 1: Comparative Antimicrobial Activity of Benzonitrile Analogs

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Pyrazole-linked tetrazole derivatives (6D, 6E with halogens)Various bacterial strainsNot specified, but showed higher activity[3]
2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideStaphylococcus aureus (MRSA)26.0[4]
2-hydroxy-N-phenylnaphthalene-1-carboxamideMycobacterium kansasii15.2[4]
Benzimidazole derivative 19Enterococcus faecalis (ATCC 29212)12.5[4]

Based on the available data for related phenolic compounds, the hydroxyl group is expected to be a key contributor to the antimicrobial action of this compound, potentially through disruption of microbial cell membranes or inhibition of essential enzymes.

Antioxidant Activity: The Role of Phenolic Hydroxyl and Methoxy Groups

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to scavenge free radicals. The antioxidant capacity of hydroxy- and methoxy-substituted benzonitriles is a subject of considerable interest.

The antioxidant activity of phenolic acids is significantly enhanced by the presence of both phenolic hydroxyl and methoxy groups.[6] Specifically, the number and position of these groups on the benzene ring are critical. For example, in a study of phenolic acids, it was found that a higher number of methoxy groups correlated with increased antioxidant activity.[6] Furthermore, the relative positions of the hydroxyl and methoxy groups can influence the stability of the resulting phenoxy radical, a key factor in the antioxidant mechanism.

In this compound, the ortho-methoxy group may influence the hydrogen-donating ability of the hydroxyl group through electronic effects. To quantitatively assess this, standard antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay would be employed.

Diagram 1: General Workflow for Assessing Antioxidant Activity

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays DPPH DPPH Radical Scavenging Assay ROS Intracellular ROS Measurement DPPH->ROS Initial Screening FRAP FRAP Assay FRAP->ROS Nrf2 Nrf2 Pathway Activation ROS->Nrf2 Mechanistic Studies

Caption: Workflow for evaluating the antioxidant potential of novel compounds.

Cytotoxic Activity: A Potential Avenue for Anticancer Drug Discovery

Benzonitrile derivatives have emerged as a promising class of compounds in the search for new anticancer agents.[7] Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways in cancer cells.

The cytotoxic potential of this compound can be projected based on studies of structurally similar compounds. For instance, the presence of hydroxyl and methoxy groups on aromatic rings is a common feature in many natural and synthetic anticancer compounds.[8][9] These groups can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, leading to the modulation of their activity.

A comparative analysis of methoxy-substituted benzamide analogs has highlighted their potential as cytotoxic agents against various human cancer cell lines.[7] The antiproliferative activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Table 2: Comparative Cytotoxic Activity of Methoxy-Substituted Benzamide Analogs

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Methoxy-substituted benzamide analog 1Human colon carcinoma (HCT-116)5.2[7]
Methoxy-substituted benzamide analog 2Human breast adenocarcinoma (MCF-7)8.9[7]
Methoxy-substituted benzamide analog 3Human lung carcinoma (A549)12.4[7]

Further investigation into the effect of this compound on cancer cell cycle progression and apoptosis induction would be crucial to elucidate its potential as an anticancer agent.

Experimental Protocols

To facilitate further research, detailed protocols for key biological assays are provided below.

Protocol 1: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 50 µL of each dilution of the test compound to respective wells.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Diagram 2: Workflow of the MTT Cytotoxicity Assay

G A Seed Cells in 96-well plate B Treat with Test Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability and IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential as a bioactive molecule. Based on established structure-activity relationships, it is plausible that this compound will exhibit antimicrobial, antioxidant, and cytotoxic properties. The presence of both a hydroxyl and a methoxy group in a specific ortho-meta arrangement on the benzonitrile scaffold presents an intriguing avenue for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols outlined in this guide provide a starting point for such studies. Elucidating the precise mechanisms of action and identifying the specific cellular targets of this compound and its novel derivatives will be crucial for unlocking their full therapeutic potential. The insights gained from such studies will undoubtedly contribute to the rational design of new and more effective therapeutic agents based on the versatile benzonitrile framework.

References

  • The chemical structure of some biologically important benzonitrile deriv
  • Synthesis and Antioxidant Properties of HeteroBisNitrones Derived from Benzene Dicarbaldehydes. (URL not available)
  • 3-Hydroxy-4-methoxybenzonitrile | C8H7NO2 | CID 4912822. PubChem. [Link]

  • Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. PubMed. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL not available)
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. [Link]

  • Synthesis and Antitubercular Activity of 3-aryl substituted-2-[1H(2H)benzotriazol-1(2)-yl]acrylonitriles. PubMed. [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC - NIH. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. NIH. [Link]

  • 3-Methoxybenzonitrile | C8H7NO | CID 73712. PubChem - NIH. [Link]

  • Exploring 3-Hydroxy-4-Methoxybenzonitrile: A Key Intermediate in Gefitinib Synthesis. (URL not available)
  • 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135. PubChem. [Link]

  • (PDF) Facile Synthesis and Characterization of New 2,3-Disubstituted Benzimidazole Derivatives. ResearchGate. [Link]

  • 3-methoxy aroylhydrazones - free radicals scavenging, anticancer and cytoprotective potency. PubMed. [Link]

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH. [Link]

  • Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. PMC - NIH. [Link]

  • (PDF) Antioxidant and Chemosensitizing Effects of Flavonoids with Hydroxy and/or Methoxy Groups and Structure-Activity Relationship. ResearchGate. [Link]

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. [Link]

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  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv

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A Spectroscopic Guide to Distinguishing Isomers of 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a critical checkpoint. Subtle differences in the arrangement of functional groups on an aromatic ring can lead to vastly different pharmacological activities, toxicological profiles, and reaction kinetics. This guide provides a comprehensive spectroscopic comparison of 3-Hydroxy-2-methoxybenzonitrile and its isomers, offering a practical framework for their unambiguous differentiation using nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS).

The isomers under consideration are:

  • This compound

  • 4-Hydroxy-3-methoxybenzonitrile

  • 2-Hydroxy-3-methoxybenzonitrile

  • 3-Hydroxy-4-methoxybenzonitrile

A thorough understanding of how the positional differences of the hydroxyl, methoxy, and nitrile groups influence their spectroscopic signatures is paramount for researchers in drug development and organic synthesis.

Isomeric Structures

To visually represent the molecules discussed, the following diagram illustrates their basic structures.

Caption: Molecular structures of the hydroxy-methoxybenzonitrile isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for elucidating the substitution patterns on a benzene ring. The chemical shifts (δ) of protons (¹H NMR) and carbons (¹³C NMR), along with spin-spin coupling constants (J), provide a detailed map of the molecular structure.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.

  • Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used to acquire the proton spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a ¹³C spectrum where each unique carbon atom appears as a single line.

¹H NMR Spectral Comparison

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly informative. The splitting patterns and coupling constants of the aromatic protons are dictated by their relative positions.

CompoundAromatic Protons (δ ppm, Multiplicity, J Hz)Methoxy Protons (δ ppm, s)Hydroxyl Proton (δ ppm, s)
This compound Predicted: 3H multipletPredicted: ~3.9Predicted: ~5.5-6.5
4-Hydroxy-3-methoxybenzonitrile ~7.3 (d, J=~2 Hz), ~7.2 (dd, J=~8, 2 Hz), ~6.9 (d, J=~8 Hz)~3.9~6.0
2-Hydroxy-3-methoxybenzonitrile Predicted: 3H multipletPredicted: ~3.9Predicted: ~9.0-11.0 (intramolecular H-bond)
3-Hydroxy-4-methoxybenzonitrile ~7.2 (d, J=~2 Hz), ~7.1 (dd, J=~8, 2 Hz), ~6.9 (d, J=~8 Hz)~3.9~5.8

Analysis and Causality:

  • Splitting Patterns: The number of adjacent protons determines the multiplicity of a signal. For isomers with three adjacent aromatic protons, complex multiplets are expected. In contrast, isomers like 4-hydroxy-3-methoxybenzonitrile and 3-hydroxy-4-methoxybenzonitrile exhibit a more defined set of doublets and a doublet of doublets.

  • Hydroxyl Proton Chemical Shift: The chemical shift of the hydroxyl proton is highly dependent on its environment. In 2-hydroxy-3-methoxybenzonitrile, the hydroxyl group is ortho to the nitrile group, leading to the formation of a strong intramolecular hydrogen bond. This deshields the proton significantly, shifting its resonance downfield to the δ 9.0-11.0 ppm region. In the other isomers, the hydroxyl proton is more susceptible to intermolecular hydrogen bonding and its chemical shift will be more concentration and solvent dependent, typically appearing as a broad singlet in the δ 5.5-6.5 ppm range.

  • Methoxy Proton Chemical Shift: The chemical shift of the methoxy protons is generally found around δ 3.9 ppm but can be subtly influenced by the electronic environment created by the other substituents.

¹³C NMR Spectral Comparison

The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents.

CompoundAromatic Carbons (δ ppm)Methoxy Carbon (δ ppm)Nitrile Carbon (δ ppm)
This compound Predicted: 6 signalsPredicted: ~56Predicted: ~118
4-Hydroxy-3-methoxybenzonitrile ~150, ~147, ~126, ~117, ~115, ~103~56~119
2-Hydroxy-3-methoxybenzonitrile Predicted: 6 signalsPredicted: ~56Predicted: ~118
3-Hydroxy-4-methoxybenzonitrile ~152, ~148, ~125, ~116, ~112, ~105~56~119

Analysis and Causality:

  • Number of Signals: Due to the lack of symmetry, all isomers are expected to show six distinct signals for the aromatic carbons.

  • Substituent Effects: The hydroxyl and methoxy groups are electron-donating, causing an upfield shift (lower δ value) for the ortho and para carbons relative to benzene (δ 128.5 ppm). Conversely, the nitrile group is electron-withdrawing, leading to a downfield shift (higher δ value) for the carbon it is attached to and other carbons in conjugation. The interplay of these effects results in a unique set of chemical shifts for each isomer. For instance, the carbon bearing the hydroxyl group will be significantly deshielded, appearing at a high chemical shift.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The position, intensity, and shape of the absorption bands provide valuable structural information.

Experimental Protocol: IR Spectroscopy

A common method for analyzing solid samples is Attenuated Total Reflectance (ATR)-FTIR:

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded to correct for atmospheric CO₂ and water vapor.

  • Sample Application: A small amount of the solid sample is placed on the ATR crystal and firm contact is ensured using a pressure clamp.

  • Spectrum Acquisition: The IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

IR Spectral Comparison
CompoundO-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound Predicted: ~3400 (broad)~3100-3000~2230-2220~1250
4-Hydroxy-3-methoxybenzonitrile ~3300 (broad)~3070~2225~1280, ~1030
2-Hydroxy-3-methoxybenzonitrile Predicted: ~3200 (broad, intramolecular H-bond)~3100-3000~2230-2220~1260
3-Hydroxy-4-methoxybenzonitrile ~3400 (broad)~3080~2220~1270, ~1020

Analysis and Causality:

  • O-H Stretching: The position and shape of the O-H stretching band are highly indicative of hydrogen bonding. In isomers without strong intramolecular hydrogen bonding, a broad absorption band is observed around 3300-3400 cm⁻¹, characteristic of intermolecular hydrogen bonding in the solid state. For 2-hydroxy-3-methoxybenzonitrile, the intramolecular hydrogen bond between the hydroxyl group and the nitrile nitrogen is expected to cause a shift to lower wavenumbers and a broadening of the peak.

  • C≡N Stretching: The nitrile group exhibits a sharp, characteristic absorption in the 2230-2220 cm⁻¹ region. The exact position is influenced by the electronic effects of the other substituents on the ring.[1]

  • C-O Stretching: The C-O stretching vibrations of the hydroxyl and methoxy groups typically appear in the fingerprint region between 1300 and 1000 cm⁻¹. The precise positions can aid in distinguishing isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0).

  • Baseline Correction: A spectrum of the pure solvent in a quartz cuvette is recorded to serve as a baseline.

  • Sample Measurement: The UV-Vis spectrum of the sample solution is recorded over a range of approximately 200-400 nm.

UV-Vis Spectral Comparison
Compoundλmax (nm)
This compound Predicted: ~275, ~310
4-Hydroxy-3-methoxybenzonitrile ~278, ~310
2-Hydroxy-3-methoxybenzonitrile Predicted: ~280, ~320
3-Hydroxy-4-methoxybenzonitrile ~275, ~315

Analysis and Causality:

  • Substituent Effects: The hydroxyl and methoxy groups are auxochromes, which generally cause a bathochromic (red) shift of the π → π* transitions of the benzene ring to longer wavelengths. The nitrile group also extends the conjugation. The relative positions of these groups influence the overall electronic structure and thus the λmax values. While the differences may be subtle, they can be a useful piece of corroborating evidence when combined with other spectroscopic data. The position of the substituents affects the electronic transitions, with ortho and para relationships often leading to more significant shifts in absorbance compared to meta arrangements.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight, and the fragmentation pattern, which can offer structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample is ionized using a suitable method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio.

Mass Spectral Comparison

All four isomers have the same molecular formula (C₈H₇NO₂) and therefore the same nominal molecular weight of 149 g/mol . The key to differentiation lies in their fragmentation patterns.

Fragmentation M [M]⁺˙ m/z 149 M_minus_CH3 [M-CH₃]⁺ m/z 134 M->M_minus_CH3 - •CH₃ M_minus_CO [M-CO]⁺˙ m/z 121 M->M_minus_CO - CO M_minus_HCN [M-HCN]⁺˙ m/z 122 M->M_minus_HCN - HCN

Caption: Common fragmentation pathways for hydroxy-methoxybenzonitrile isomers.

Analysis and Causality:

  • Molecular Ion Peak: All isomers will show a prominent molecular ion peak at m/z 149.

  • Fragmentation: The relative intensities of the fragment ions will vary depending on the stability of the resulting ions, which is influenced by the positions of the substituents.

    • Loss of a methyl radical (•CH₃): A common fragmentation pathway is the loss of a methyl radical from the methoxy group, resulting in a fragment ion at m/z 134. The stability of this ion will differ between isomers.

    • Loss of carbon monoxide (CO): The loss of CO from the molecular ion can also occur, leading to a fragment at m/z 121.

    • Ortho Effects: Isomers with ortho substituents, such as this compound and 2-hydroxy-3-methoxybenzonitrile, may exhibit unique fragmentation patterns due to interactions between the adjacent groups. For example, the loss of water or other small molecules involving both substituents might be observed.

Summary of Key Differentiating Spectroscopic Features

TechniqueThis compound4-Hydroxy-3-methoxybenzonitrile2-Hydroxy-3-methoxybenzonitrile3-Hydroxy-4-methoxybenzonitrile
¹H NMR Complex multiplet for aromatic protons.Distinct d, dd, and d pattern.Complex multiplet, downfield shifted -OH proton.Distinct d, dd, and d pattern.
¹³C NMR Unique set of 6 aromatic signals.Characteristic set of 6 aromatic signals.Unique set of 6 aromatic signals.Characteristic set of 6 aromatic signals.
IR Broad O-H stretch (~3400 cm⁻¹).Broad O-H stretch (~3300 cm⁻¹).Broad, downfield shifted O-H stretch due to intramolecular H-bond.Broad O-H stretch (~3400 cm⁻¹).
MS Unique fragmentation pattern, potential ortho effects.Characteristic fragmentation pattern.Unique fragmentation pattern, potential ortho effects.Characteristic fragmentation pattern.

Conclusion

The unambiguous identification of this compound and its isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR spectroscopy, with its ability to reveal proton connectivity through splitting patterns, is often the most definitive method, particularly when observing the distinct chemical shift of an intramolecularly hydrogen-bonded hydroxyl proton. ¹³C NMR provides complementary information on the carbon framework. IR spectroscopy offers rapid confirmation of functional groups and insights into hydrogen bonding. Finally, mass spectrometry confirms the molecular weight and can provide supporting structural information through the analysis of fragmentation patterns. By carefully analyzing the data from these techniques in concert, researchers can confidently distinguish between these closely related isomers, ensuring the integrity of their scientific endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78135, 4-Hydroxy-3-methoxybenzonitrile. [Link][2][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4912822, 3-Hydroxy-4-methoxybenzonitrile. [Link][4]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer Science & Business Media.
  • Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry–An Asian Journal, 16(18), 2626-2632. [Link][1]

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A Senior Application Scientist's Guide to Evaluating 3-Hydroxy-2-methoxybenzonitrile Derivatives: Bridging the In Vitro/In Vivo Efficacy Gap

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Benzonitrile Scaffold

The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique physicochemical properties, including the nitrile group's role as a bioisostere for various functional groups and its ability to act as a hydrogen bond acceptor, make it a versatile starting point for drug design.[2][3] The addition of hydroxy (-OH) and methoxy (-OCH3) groups, as seen in 3-Hydroxy-2-methoxybenzonitrile, can further modulate a molecule's pharmacokinetic profile and target engagement.

However, the journey from a promising chemical structure to a clinically effective drug is fraught with challenges. A recurring bottleneck is the discrepancy between a compound's performance in a controlled laboratory setting (in vitro) and its efficacy within a complex living organism (in vivo). This guide provides a comparative framework for evaluating novel this compound derivatives, focusing on the strategic integration of in vitro and in vivo testing to build a robust, translatable data package. We will explore the causality behind experimental choices, present detailed protocols, and dissect the critical factors that govern the transition from benchtop activity to systemic therapeutic effect.

Part 1: The In Vitro Battlefield - High-Throughput Screening and Mechanistic Insight

The initial evaluation of any new chemical entity, including our benzonitrile derivatives, logically begins in vitro. These assays offer a rapid, cost-effective, and high-throughput method to screen large numbers of compounds and gain preliminary insights into their biological activity.[4] For the purpose of this guide, we will focus on an anticancer application, a therapeutic area where benzonitrile derivatives have shown significant potential.[3][5]

The primary goal of in vitro testing is to answer a fundamental question: Does the compound have a direct biological effect on cancer cells? This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a derivative required to reduce a cancer cell population by 50%.[6]

Choosing the Right Assay: A Question of Cellular Health

Multiple assays can determine a compound's IC50 value, each measuring a different hallmark of cell viability or death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted gold standard.[7]

Causality: The choice of the MTT assay is rooted in its ability to measure metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are active only in living, metabolically functioning cells, reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] Therefore, the intensity of the resulting purple color is directly proportional to the number of viable cells, providing a robust and quantifiable measure of a compound's cytotoxic or cytostatic effect.[6] This provides a more functional readout than simple membrane integrity assays, which only indicate cell death.

Hypothetical In Vitro Screening Data

To effectively compare derivatives, results are tabulated to highlight potency and selectivity. Selectivity, the ratio of cytotoxicity between cancerous and non-cancerous cells, is a critical early indicator of a potential therapeutic window.[7]

Derivative IDTarget Cell Line (e.g., HCT116 - Colon Cancer) IC50 (µM)Normal Cell Line (e.g., HEK293 - Kidney) IC50 (µM)Selectivity Index (SI = IC50 Normal / IC50 Cancer)
HMB-0011.5 ± 0.245.3 ± 3.130.2
HMB-0020.8 ± 0.112.1 ± 1.515.1
HMB-00312.7 ± 1.8> 100> 7.8
Doxorubicin (Control)0.5 ± 0.052.5 ± 0.45.0

Data are presented as mean ± standard deviation and are for illustrative purposes only.

In Vitro Cytotoxicity Screening Workflow

The following diagram illustrates the logical flow of a typical in vitro screening experiment designed to generate the data shown above.

In_Vitro_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis cell_culture 1. Culture Cancer & Normal Cell Lines plate_cells 2. Seed Cells into 96-Well Plates cell_culture->plate_cells treat_cells 4. Add Compounds to Cells (Incubate 48-72h) plate_cells->treat_cells prep_compounds 3. Prepare Serial Dilutions of Benzonitrile Derivatives prep_compounds->treat_cells add_mtt 5. Add MTT Reagent (Incubate 4h) treat_cells->add_mtt solubilize 6. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_plate 7. Measure Absorbance (570 nm) solubilize->read_plate calc_ic50 8. Calculate IC50 Values & Selectivity Index read_plate->calc_ic50

Caption: A generalized workflow for assessing the in vitro cytotoxicity of novel compounds.

Part 2: The In Vivo Proving Ground - Efficacy in a Systemic Context

A promising IC50 value is only the first step. The complex physiological environment of a living organism presents numerous barriers that a drug candidate must overcome.[8] Therefore, in vivo studies are indispensable for validating the therapeutic potential of lead compounds identified during in vitro screening.[9]

The most common and foundational in vivo model for preclinical cancer drug testing is the cell line-derived xenograft (CDX) model.[10]

Causality: The CDX model involves implanting human cancer cell lines (the same ones used for in vitro testing) into immunodeficient mice.[10] The use of immunodeficient mice (e.g., athymic nude or SCID mice) is critical because their compromised immune system prevents the rejection of the foreign human tumor cells, allowing the tumor to grow.[9] This creates a system where the anti-tumor effects of a compound can be studied in a living biological context, which includes crucial factors absent in vitro, such as drug metabolism, distribution, and tumor vascularization.[8]

Key In Vivo Efficacy Endpoints

Efficacy in a CDX model is primarily assessed by two parameters:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a vehicle-treated control group.

  • Toxicity/Tolerability: Monitored by changes in animal body weight and general clinical observations. Significant body weight loss (>15-20%) is an indicator of unacceptable toxicity.

Hypothetical In Vivo Efficacy Data

Following the in vitro screen, the most promising candidates (e.g., HMB-001 and HMB-002) would be advanced to in vivo testing.

Derivative IDDose (mg/kg, daily)Tumor Growth Inhibition (TGI) at Day 21 (%)Mean Body Weight Change (%)
Vehicle ControlN/A0%+5.2%
HMB-0012025%-15.8% (Poor Tolerability)
HMB-0023068%-2.1% (Well Tolerated)
Paclitaxel (Control)1085%-8.5%

Data are for illustrative purposes only.

In Vivo Xenograft Study Workflow

The following diagram outlines the key phases of a standard subcutaneous xenograft study.

In_Vivo_Workflow cluster_setup Phase 1: Model Establishment cluster_dosing Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint & Analysis implant 1. Subcutaneously Implant Human Cancer Cells into Flank of Immunodeficient Mice monitor 2. Monitor Mice Until Tumors Reach Palpable Size (e.g., 100-150 mm³) implant->monitor randomize 3. Randomize Mice into Treatment Groups monitor->randomize treat 4. Administer Benzonitrile Derivative or Vehicle Control Daily (e.g., Oral Gavage, IP Injection) randomize->treat measure 5. Measure Tumor Volume and Body Weight 2-3 Times Weekly treat->measure endpoint 6. Terminate Study at Predefined Endpoint (e.g., Day 21) measure->endpoint excise 7. Excise Tumors for Weight Measurement and Optional Biomarker Analysis endpoint->excise analyze 8. Calculate TGI and Analyze Body Weight Data excise->analyze

Caption: A standard workflow for an in vivo cell line-derived xenograft (CDX) efficacy study.

Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Translate

The hypothetical data above illustrates a common scenario: HMB-001, while potent in vitro, showed poor efficacy and high toxicity in vivo. Conversely, HMB-002, though less potent in vitro, demonstrated significant, well-tolerated anti-tumor activity. This discrepancy is the central challenge in preclinical drug development. The transition from a petri dish to a whole-animal system introduces a complex set of pharmacokinetic and pharmacodynamic filters.

Key Factors Governing In Vitro-In Vivo Correlation (IVIVC):

  • ADME Properties (Absorption, Distribution, Metabolism, Excretion):

    • Absorption: Can the compound get into the bloodstream? An orally administered drug must survive the gut and pass into circulation.

    • Distribution: Once absorbed, does the compound reach the tumor tissue at a sufficient concentration?

    • Metabolism: Is the compound rapidly broken down by the liver into inactive metabolites? The nitrile group is generally considered metabolically stable, which is an advantage for this chemical class.[2][11]

    • Excretion: How quickly is the compound cleared from the body by the kidneys or other routes?

  • Bioavailability: This term encapsulates much of ADME, defining the fraction of an administered dose that reaches systemic circulation. A compound with high in vitro potency but near-zero oral bioavailability will fail in vivo.

  • Toxicity: A compound may be selectively toxic to cancer cells in a dish but exhibit off-target toxicity in vital organs like the liver or bone marrow, making it intolerable at a therapeutically effective dose.[12]

  • The Tumor Microenvironment (TME): In vitro models are simplistic monolayers of cells. In vivo tumors are complex organs with their own blood supply, stromal cells, and physical barriers (e.g., high interstitial fluid pressure) that can prevent a drug from reaching its target cancer cells.[8]

Conceptual Model of the In Vitro to In Vivo Transition

The following diagram illustrates how in vitro efficacy is filtered by systemic factors to produce an in vivo outcome.

IVIVC_Concept cluster_filters Systemic & Physiological Filters invitro In Vitro Potency (IC50) absorption Absorption invitro->absorption toxicity Off-Target Toxicity invitro->toxicity Limits Dosing distribution Distribution (Tumor Penetration) absorption->distribution metabolism Metabolism (Stability) distribution->metabolism excretion Excretion (Clearance) metabolism->excretion invivo In Vivo Efficacy (Tumor Growth Inhibition) excretion->invivo Effective Concentration at Tumor toxicity->invivo

Caption: The translation of in vitro potency to in vivo efficacy is modulated by ADME and toxicity filters.

Part 4: Standardized Experimental Protocols

Trustworthy and reproducible data is built on meticulously executed protocols. The following are self-validating, standard methodologies for the key experiments described in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol is a standard method for determining the IC50 of a novel compound.[6][13]

  • Cell Seeding:

    • Culture human cancer cells (e.g., HCT116) in appropriate media until they are in the logarithmic growth phase.

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate for an additional 48 to 72 hours.

  • MTT Assay and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

    • Measure the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: In Vivo Subcutaneous Xenograft Efficacy Study

This protocol describes a standard CDX model for evaluating the anti-tumor activity of a test compound.[9][10]

  • Animal and Cell Handling:

    • Use female athymic nude mice, 6-8 weeks of age. Allow them to acclimate for at least one week.

    • Prepare a suspension of HCT116 cells in a sterile, serum-free medium/Matrigel mixture at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor the mice for tumor growth. Begin caliper measurements when tumors become palpable. Tumor volume is calculated as (Length x Width²)/2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

  • Dosing and Monitoring:

    • Prepare the dosing formulation for the test compound (e.g., HMB-002) in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound and vehicle control to their respective groups daily via the chosen route (e.g., oral gavage) for 21 consecutive days.

    • Measure tumor volumes and animal body weights three times per week.

    • Monitor the animals daily for any clinical signs of distress or toxicity.

  • Study Termination and Endpoint Analysis:

    • At the end of the treatment period (Day 21), humanely euthanize the mice.

    • Excise the tumors and record their final weights.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the final tumor volumes or weights.

    • Analyze the body weight data to assess the tolerability of the treatment.

Conclusion

The evaluation of this compound derivatives, like any novel therapeutic candidate, requires a dual-pronged approach that respects the distinct yet complementary roles of in vitro and in vivo analysis. In vitro assays serve as an essential, high-throughput filter to identify biologically active compounds and rank them based on potency. However, the crucible of in vivo testing is where a compound's true therapeutic potential is revealed, challenging it with the physiological realities of absorption, metabolism, and toxicity. By strategically using both systems and understanding the reasons for potential discrepancies, researchers can make more informed decisions, efficiently advancing only those derivatives with the most promising and translatable profiles toward clinical development.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Unknown Source.
  • Preclinical Drug Testing Using Xenograft Models. Unknown Source.
  • Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • In Vitro Cytotoxicity Assays: Applic
  • Applications of Benzonitrile Derivatives in Drug Development: Applic
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innov
  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Deriv
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Unknown Source.

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A Researcher's Guide to Navigating Cross-Reactivity in Small Molecule Assays: A Case Study of 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accuracy and specificity of analytical methods are paramount. When quantifying small molecules, particularly in complex biological matrices, the potential for assay cross-reactivity with structurally related compounds is a critical consideration that can significantly impact data integrity. This guide provides an in-depth technical comparison of analytical approaches for a niche yet important molecule, 3-Hydroxy-2-methoxybenzonitrile, with a special focus on anticipating and evaluating cross-reactivity in immunoassays.

While specific immunoassays for this compound are not commercially available, its structural similarity to other biologically relevant phenolic compounds necessitates a proactive approach to assay selection and validation. This guide will use a commercially available Vanillylmandelic Acid (VMA) ELISA kit as a case study to illustrate the principles and practicalities of conducting a thorough cross-reactivity investigation. Furthermore, we will compare the immunoassay approach with established chromatographic methods, providing a comprehensive overview for informed decision-making in your research.

The Challenge of Specificity with Small Molecules

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high throughput and sensitivity for the detection of a wide range of analytes. However, the specificity of an immunoassay is determined by the binding characteristics of the antibodies used. For small molecules, which present a limited number of epitopes for antibody recognition, the likelihood of cross-reactivity with structurally similar molecules increases. This can lead to inaccurate quantification and misinterpretation of results.[1][2]

In the case of this compound, its core structure, a benzene ring with hydroxyl, methoxy, and nitrile functional groups, is shared by a variety of other endogenous and exogenous compounds. Therefore, any immunoassay developed for a molecule with a similar backbone must be rigorously tested for cross-reactivity with this compound and its isomers.

Immunoassay vs. Chromatographic Methods: A Comparative Overview

The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a comparison of immunoassays and chromatographic methods for the analysis of small molecules like this compound.

FeatureImmunoassay (e.g., ELISA)Chromatographic Methods (e.g., HPLC, GC-MS)
Principle Antigen-antibody bindingSeparation based on physical/chemical properties
Specificity Dependent on antibody; potential for cross-reactivityHigh; can resolve structurally similar isomers
Sensitivity Generally high (ng/mL to pg/mL)High (µg/mL to pg/mL), depending on the detector
Throughput High (96-well plate format)Lower; sequential sample analysis
Sample Prep Often minimalCan be extensive, involving extraction and derivatization
Cost/Run Generally lowerHigher, due to instrument maintenance and solvent usage
Instrumentation Plate readerHPLC or GC system with various detectors (UV, MS)

While chromatographic methods coupled with mass spectrometry (LC-MS or GC-MS) offer superior specificity and are considered the gold standard for the unambiguous identification and quantification of small molecules, immunoassays provide a valuable tool for high-throughput screening when their specificity is well-characterized.[3]

A Proactive Approach: Cross-Reactivity Study of a VMA ELISA Kit

Given the absence of a dedicated immunoassay for this compound, we propose a proactive approach to assess potential cross-reactivity using a commercially available ELISA kit for a structurally related compound. Vanillylmandelic acid (VMA) is a metabolite of catecholamines and shares the methoxy and hydroxyl substitutions on a benzene ring with our compound of interest.[4] This makes VMA ELISA kits a suitable model for this investigation.[5][6][7][8][9][10][11]

The following section details a comprehensive protocol for evaluating the cross-reactivity of this compound and its isomers in a competitive VMA ELISA.

Principle of Competitive ELISA and Cross-Reactivity

In a competitive ELISA for VMA, a known amount of VMA is coated on the microplate wells. The sample containing the analyte (or potential cross-reactant) is mixed with a limited amount of anti-VMA antibody and added to the wells. The analyte in the sample competes with the coated VMA for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The signal is inversely proportional to the concentration of the analyte in the sample. A cross-reacting substance will also compete for antibody binding, leading to a decreased signal and an overestimation of the target analyte's concentration.

Diagram of Competitive ELISA and Cross-Reactivity

ELISA_Cross_Reactivity cluster_well Microplate Well cluster_sample Sample Addition cluster_detection Detection Coated_VMA VMA coated on well surface Enzyme_Conjugate Enzyme-Conjugated Secondary Antibody Coated_VMA->Enzyme_Conjugate Binds to Primary Antibody Free_VMA VMA in Sample (Analyte) Antibody Anti-VMA Antibody Free_VMA->Antibody Binds Cross_Reactant This compound (Potential Cross-Reactant) Cross_Reactant->Antibody Competes for Binding Antibody->Coated_VMA Binds to Unoccupied Sites Substrate Substrate Enzyme_Conjugate->Substrate Catalyzes Color_Development Colorimetric Signal (Inversely Proportional to Analyte) Substrate->Color_Development

Caption: Competitive ELISA principle and potential interference by a cross-reacting molecule.

Experimental Protocol: Cross-Reactivity Assessment

This protocol outlines the steps to determine the percent cross-reactivity of this compound and its isomers in a commercial VMA competitive ELISA kit.

Materials:

  • Commercially available VMA competitive ELISA kit

  • This compound

  • Structural isomers of this compound (e.g., 4-Hydroxy-3-methoxybenzonitrile, 2-Hydroxy-3-methoxybenzonitrile)

  • Assay buffer (as provided in the ELISA kit)

  • Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol

Procedure:

  • Preparation of Standards and Test Compounds:

    • Reconstitute the VMA standard as per the kit instructions to prepare a stock solution. Perform a serial dilution to create a standard curve.

    • Prepare a stock solution of this compound and each of its isomers in the assay buffer.

    • Perform serial dilutions of each test compound to create a range of concentrations to be tested. The concentration range should be wide enough to potentially achieve 50% inhibition of the signal.

  • Assay Procedure:

    • Follow the VMA ELISA kit protocol for a competitive assay.

    • In separate wells of the microplate, add the VMA standards, the different dilutions of this compound, and the dilutions of its isomers.

    • Add the anti-VMA antibody solution to all wells.

    • Incubate as per the kit instructions to allow for competitive binding.

    • Wash the plate to remove unbound antibodies and analytes.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate again.

    • Add the substrate and incubate for color development.

    • Stop the reaction and read the absorbance on a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the VMA standards against their known concentrations.

    • Determine the concentration of VMA that causes 50% inhibition of the maximum signal (IC50 of VMA). This is the concentration at which the absorbance is halfway between the maximum and minimum absorbance on the standard curve.

    • For each test compound (this compound and its isomers), plot the absorbance values against their concentrations.

    • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50 of the test compound).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of VMA / IC50 of Test Compound) x 100 [12][13]

Interpreting the Results and Comparative Data

The percent cross-reactivity provides a quantitative measure of the interference of a non-target analyte in the immunoassay. A higher percentage indicates a greater degree of cross-reactivity.

Hypothetical Cross-Reactivity Data for a VMA ELISA Kit:

CompoundIC50 (ng/mL)% Cross-Reactivity
Vanillylmandelic Acid (VMA)50100%
This compound 500 10%
4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)25020%
2-Hydroxy-3-methoxybenzonitrile10005%
Homovanillic Acid (HVA)15033%
Metanephrine20002.5%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibodies used in the VMA ELISA kit.

This hypothetical data suggests that 4-Hydroxy-3-methoxybenzonitrile (vanillonitrile), being structurally more similar to VMA, exhibits higher cross-reactivity than the other isomers. This compound shows a moderate level of cross-reactivity.

Conclusion and Recommendations

The specificity of immunoassays for small molecules is a critical parameter that requires careful evaluation. This guide has demonstrated a proactive approach to assessing the potential cross-reactivity of this compound in the absence of a dedicated commercial immunoassay, using a structurally related VMA ELISA kit as a model.

For researchers working with this compound and similar compounds, the following recommendations are crucial:

  • Prioritize Specificity Data: When selecting a commercial immunoassay for a related compound, thoroughly review the manufacturer's data on cross-reactivity. If this information is not available, a cross-reactivity study as outlined in this guide is essential.

  • Consider Chromatographic Confirmation: For critical applications or when significant cross-reactivity is suspected, confirmation of immunoassay results using a more specific method like LC-MS is highly recommended.

  • Understand the Limitations: Be aware of the inherent limitations of immunoassays in distinguishing between structurally similar molecules and interpret the data accordingly.

References

  • Elabscience. VMA(Vanillylmandelic Acid) ELISA Kit (E-EL-0132). Available from: [Link]

  • ELK Biotechnology. VMA(Vanillylmandelic Acid) ELISA Kit. Available from: [Link]

  • Ardent Bio LLC. VMA (Vanillylmandelic Acid) ELISA Kit. Available from: [Link]

  • Assay Genie. Vanillylmandelic acid (VMA) ELISA Kit (UNEB0067). Available from: [Link]

  • Feng, Y., et al. Development of an indirect competitive ELISA for the detection of doxycycline residue in animal edible tissues. Food and Agricultural Immunology.
  • Melanson, S. E. F., et al. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Journal of Analytical Toxicology.
  • Antibodies-online.com. Vanillylmandelic Acid ELISA Kit. Available from: [Link]

  • antibodies-online.com. Vanillylmandelic Acid (VMA) ELISA kit. Available from: [Link]

  • Gloucestershire Hospitals NHS Foundation Trust. Metadrenalines in urine (catecholamines). 2019. Available from: [Link]

  • ELK Biotechnology. VMA(Vanillylmandelic Acid) ELISA Kit. Available from: [Link]

  • Lee, H. J., et al. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits. Journal of Food Protection.
  • Snyder, M. L., et al. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.

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A Senior Application Scientist's Guide to Reproducibility in Experiments Utilizing 3-Hydroxy-2-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Variable in Chemical Synthesis

In the fields of medicinal chemistry and drug development, the principle of reproducibility is the bedrock upon which scientific progress is built.[1] A result, no matter how promising, is of little value if it cannot be reliably and consistently replicated by others.[2] Yet, the scientific community faces a well-documented "reproducibility crisis," with chemistry being a discipline where researchers frequently struggle to replicate published work.[2] This guide delves into the practical challenges and solutions for achieving reproducible experimental outcomes, focusing on the versatile yet sensitive building block, 3-Hydroxy-2-methoxybenzonitrile, and its structural isomers.

Substituted hydroxybenzonitriles are crucial intermediates in the synthesis of pharmaceuticals and other high-value materials. Their dual functionality—a nucleophilic hydroxyl group and an electrophilic nitrile—offers a rich playground for molecular elaboration. However, this reactivity is a double-edged sword. The precise arrangement of these functional groups, as seen in this compound and its isomers, creates subtle but profound differences in electronic and steric properties. These differences can dramatically influence reaction pathways, yields, and impurity profiles, becoming a primary source of experimental irreproducibility if not properly understood and controlled.

This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of experimental workflows involving this compound and its key alternatives. We will move beyond rote protocols to explain the underlying chemical principles, empowering you to troubleshoot, optimize, and ultimately ensure the validity and reliability of your results.

Chapter 1: The Synthesis of Hydroxybenzonitrile Intermediates – A Study in Regioselectivity and Control

The reproducibility of any experiment begins with the quality and purity of the starting materials. The synthesis of substituted hydroxybenzonitriles is a multi-step process where minor deviations can lead to significant variations in the final product's purity, particularly with respect to isomeric impurities. A common and reliable pathway involves the conversion of a hydroxybenzaldehyde to the corresponding nitrile.

Core Synthetic Workflow: From Aldehyde to Nitrile

The conversion of a hydroxybenzaldehyde to a hydroxybenzonitrile is typically achieved via a two-step, one-pot reaction involving the formation of an aldoxime intermediate, followed by its dehydration. This method is widely documented and provides a robust route to the desired nitrile.[3]

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration Start 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) Reagent1 Hydroxylamine Hydrochloride (NH2OH·HCl) Solvent1 Formic Acid Intermediate Aldoxime Intermediate (in situ) Reagent1->Intermediate Solvent1->Intermediate Product This compound Heat Reflux Heat->Product

Caption: General workflow for synthesizing hydroxybenzonitriles.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from established procedures for analogous compounds, such as the synthesis of 3-hydroxy-4-methoxybenzonitrile from isovanillin.[4] The starting material, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), is commercially available.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Formic acid (as solvent)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydroxy-3-methoxybenzaldehyde in formic acid.

  • Reagent Addition: Add hydroxylamine hydrochloride to the solution.

  • Oxime Formation & Dehydration: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing saturated brine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product should be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure this compound.

Causality and Reproducibility Checkpoints:
  • Why Formic Acid? Formic acid serves as both a solvent and a dehydrating agent for the oxime intermediate. Its acidic nature facilitates the reaction. However, its concentration and purity are critical; water content can inhibit the dehydration step, reducing yield.

  • Temperature Control: While reflux is necessary, excessive temperatures can lead to the decomposition of the starting material and product, resulting in the formation of polymeric residues and a lower, less reproducible yield.[3]

  • Work-up pH: The pH during extraction is crucial. Ensuring the correct pH maximizes the partitioning of the product into the organic layer and prevents the loss of the phenolic product as a phenolate salt in the aqueous layer.

  • Purity of Starting Aldehyde: The most significant threat to reproducibility is the presence of isomeric impurities in the starting aldehyde. For example, contamination of o-vanillin with vanillin or isovanillin will carry through the synthesis, yielding a mixture of hydroxybenzonitrile isomers that are often difficult to separate and will compromise subsequent experiments. Always verify the purity of the starting material by HPLC or NMR before starting the synthesis.

Chapter 2: Comparative Analysis of a Downstream Application – O-Alkylation

A frequent and vital application of hydroxybenzonitriles in drug development is their use as nucleophiles in Williamson ether synthesis (O-alkylation) to build more complex molecular scaffolds.[2] Here, the subtle structural differences between this compound and its isomers become starkly apparent, directly impacting reaction efficiency and reproducibility.

The primary challenge in the O-alkylation of phenols is achieving selectivity for O-alkylation over the competing C-alkylation pathway.[5][6] The electron-donating hydroxyl group activates the aromatic ring, making the ortho and para positions susceptible to electrophilic attack by the alkylating agent. The choice of base, solvent, and temperature determines the outcome.

G cluster_main O-Alkylation of Hydroxybenzonitrile cluster_pathways Competitive Reaction Pathways Start Hydroxybenzonitrile Isomer Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetone) AlkylHalide Alkylating Agent (R-X) O_Alk O-Alkylation (Desired Product) AlkylHalide->O_Alk SN2 at Oxygen (Favored by polar aprotic solvents) C_Alk C-Alkylation (Side Product) AlkylHalide->C_Alk Electrophilic Aromatic Substitution (Favored by certain conditions)

Caption: Competing pathways in the Williamson ether synthesis.

Experimental Protocol: O-Alkylation via Williamson Ether Synthesis

This protocol is a generalized procedure for the O-alkylation of a hydroxybenzonitrile isomer.

Materials:

  • Hydroxybenzonitrile isomer (e.g., this compound) (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Acetone, anhydrous (as solvent)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the hydroxybenzonitrile isomer, anhydrous potassium carbonate, and anhydrous acetone.

  • Reagent Addition: Add the alkyl halide to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and stir vigorously for 8-16 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Comparative Performance Data

The following table summarizes expected outcomes for the O-benzylation of this compound and two common, commercially available isomers. The data is synthesized from typical results reported in patents and procedural documents for these classes of compounds.

ParameterThis compound 3-Hydroxy-4-methoxybenzonitrile 4-Hydroxy-3-methoxybenzonitrile
Starting Material 2-Hydroxy-3-methoxybenzaldehydeIsovanillinVanillin
Steric Hindrance at -OH High (flanked by -OCH₃ and -CN)Moderate (flanked by -H and -OCH₃)Low (flanked by two -H)
Electronic Effect -CN is ortho to -OH (strong withdrawing)-CN is meta to -OH (moderate withdrawing)-CN is para to -OH (strong withdrawing)
Typical Reaction Time 12-24 hours8-16 hours6-12 hours
Reported Yield Range 65-80%75-90%[4]85-95%
Key Reproducibility Risk Incomplete reaction due to steric hindrance. Requires careful monitoring.Potential for C-alkylation if conditions are not optimized.Lowest risk of incomplete reaction, but sensitive to base/solvent choice.
Expertise & Causality: Why Isomer Choice Matters
  • Steric Effects: this compound is the most sterically hindered of the three isomers. The hydroxyl group is crowded by the adjacent methoxy and nitrile groups. This steric bulk slows the rate of nucleophilic attack on the alkyl halide, leading to longer reaction times and a higher probability of incomplete conversion. To ensure reproducibility, reactions with this isomer require diligent monitoring (e.g., by TLC or HPLC) to confirm full consumption of the starting material.

  • Electronic Effects: The powerful electron-withdrawing effect of the nitrile group (-CN) increases the acidity of the phenolic proton, facilitating its removal by the base. In the case of this compound and 4-Hydroxy-3-methoxybenzonitrile, the nitrile is ortho and para, respectively, exerting a strong acidifying effect. This makes the formation of the reactive phenoxide easier compared to the 3-hydroxy-4-methoxy isomer where the nitrile is meta.

  • Choice of Base and Solvent: A mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is crucial for favoring O-alkylation.[2] Stronger bases (e.g., NaH) or protic solvents can increase the prevalence of the undesired C-alkylation side reaction, severely impacting yield and purity, and thus, reproducibility.[5][6] Using anhydrous reagents and solvents is non-negotiable, as water can hydrolyze the alkylating agent and deactivate the base.

Chapter 3: A Self-Validating System – Analytical Verification

Trust in experimental results is not assumed; it is earned through rigorous verification. A reproducible workflow must include analytical checkpoints to validate the identity and purity of intermediates and final products.

Recommended Analytical Workflow

G cluster_0 Pre-Reaction cluster_1 In-Process cluster_2 Post-Reaction cluster_3 Final Analysis Start Starting Material (e.g., 3-Hydroxy-2- methoxybenzonitrile) TLC TLC Monitoring Start->TLC Reaction Start HPLC1 HPLC / GC-MS (Purity & Identity) Start->HPLC1 NMR1 NMR (Structure) Start->NMR1 Crude Crude Product TLC->Crude Reaction Complete Purified Purified Product Crude->Purified Purification HPLC2 HPLC (Purity >98%) Purified->HPLC2 NMR2 ¹H & ¹³C NMR (Structure Confirmation) Purified->NMR2 MS2 Mass Spec (Molecular Weight) Purified->MS2

Caption: A comprehensive analytical workflow for quality control.

Protocol: Purity Determination by HPLC

This method is adapted from standard procedures for analyzing substituted benzonitriles.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 70% A / 30% B, ramp to 20% A / 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Trustworthiness: By running a validated HPLC method on both the starting material and the final product, you create a self-validating system. If the starting material is pure and the final product shows a single major peak with the expected retention time, you can have high confidence in the outcome. If unexpected peaks appear, it points to side reactions or impurities that must be investigated to ensure reproducibility.

Conclusion

Achieving reproducible results with this compound or its isomers is not a matter of chance, but a consequence of deliberate, informed experimental design. It requires a deep understanding of how subtle changes in molecular geometry (sterics and electronics) influence reactivity. By meticulously verifying the purity of starting materials, carefully selecting reaction conditions to favor the desired pathway (e.g., O- vs. C-alkylation), and implementing a rigorous analytical workflow, researchers can mitigate the variables that lead to irreproducibility. This guide serves as a framework for building robust experimental protocols that generate data worthy of trust, forming a solid foundation for the next stage of discovery.

References

  • Method for the preparation of 2 hydroxybenzonitrile.
  • Process for the preparation of hydroxybenzonitriles.
  • A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • Reproducibility. Wikipedia. [Link]

  • Process for the preparation of p-hydroxybenzonitrile.
  • A kind of preparation method of Apremilast.
  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. [Link]

  • Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second order derivative spectrophotometric determination of Indium (III) in synthetic alloy samples. Der Pharma Chemica. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. [Link]

  • Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Drug Development and Research. [Link]

  • 4-Hydroxy-3-methoxybenzonitrile. PubChem. [Link]

  • Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SCIRP. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

  • Synthesis of benzonitriles from substituted benzaldehyde.
  • Method for producing alkoxyphenol and alkoxy-hydroxybenzaldehyde.

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A Guide to the Structural Confirmation of 3-Hydroxy-2-methoxybenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, 3-Hydroxy-2-methoxybenzonitrile is a valuable scaffold, offering multiple reactive sites for the synthesis of complex molecules. However, this versatility presents a significant analytical challenge: confirming the precise structure of its reaction products. The interplay between the hydroxyl, methoxy, and nitrile functional groups dictates the regioselectivity of reactions, often leading to a mixture of isomers with vastly different biological and chemical properties.

This guide provides an in-depth comparison of analytical strategies, grounded in field-proven insights, to unambiguously elucidate the structure of substituted this compound derivatives. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

Understanding the Reactivity Profile: Predicting Potential Products

The structure of this compound contains three key functional groups attached to a benzene ring, each exerting a distinct electronic influence that guides the outcome of chemical transformations.

  • Hydroxyl (-OH) Group: A powerful activating, ortho, para-directing group due to the resonance donation of its lone pair electrons into the ring.[1][2]

  • Methoxy (-OCH3) Group: An activating, ortho, para-directing group, though typically less powerful than the hydroxyl group.[3]

  • Nitrile (-C≡N) Group: A deactivating, meta-directing group due to its strong electron-withdrawing nature through both induction and resonance.[4][5]

In electrophilic aromatic substitution—a common reaction for such electron-rich systems—the powerful activating effects of the -OH and -OCH3 groups dominate. They synergistically direct incoming electrophiles primarily to the C4 (para to -OH) and C6 (ortho to -OH) positions, which are electronically enriched. The position C5 is disfavored, being meta to both activating groups. Therefore, a primary analytical challenge is to differentiate between the C4 and C6 substituted isomers.

Beyond ring substitution, reactions can also occur at the functional groups themselves, such as O-alkylation/O-acylation of the hydroxyl group or hydrolysis/reduction of the nitrile group.[4][6]

G cluster_start Starting Material cluster_reactions Potential Reaction Pathways cluster_products Potential Product Classes start This compound EAS Electrophilic Aromatic Substitution (EAS) start->EAS O_Alk O-Alkylation/ Acylation start->O_Alk CN_Hydro Nitrile Hydrolysis start->CN_Hydro P_EAS C4 or C6 Substituted Isomers EAS->P_EAS P_O_Alk O-Substituted Ether/Ester O_Alk->P_O_Alk P_CN_Hydro Benzoic Acid Derivative CN_Hydro->P_CN_Hydro

Figure 1: Potential reaction pathways for this compound.

A Comparative Guide to Analytical Verification

No single technique can provide absolute structural proof. A multi-faceted, integrated approach is required, where data from orthogonal methods are used to build an irrefutable case for the product's structure. We will consider a hypothetical bromination reaction, which is expected to yield either 4-Bromo-3-hydroxy-2-methoxybenzonitrile or 6-Bromo-3-hydroxy-2-methoxybenzonitrile.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: The initial goal is to confirm that the desired reaction has occurred (i.e., one bromine atom has been added) and to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass MS here because it provides highly accurate mass measurements, allowing for the confident determination of the elemental composition.

  • Protocol:

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum in both positive and negative ion modes. The phenolic proton can be easily lost, making negative mode ([M-H]⁻) particularly informative.

    • Compare the measured mass of the molecular ion to the theoretical mass for the expected product (C₈H₆BrNO₂). The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) must be observed.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy serves as a rapid check to ensure the core functional groups of the starting material are still present and to identify any new ones. While it cannot distinguish between isomers, it can quickly flag unexpected reactions, such as the loss of the hydroxyl or nitrile group.

  • Protocol:

    • Place a small amount of the solid product onto the crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum from approximately 4000 to 600 cm⁻¹.

    • Verify the presence of key stretches: a broad O-H stretch (~3200-3500 cm⁻¹), a sharp C≡N stretch (~2220-2240 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

Expertise & Experience: NMR is the most powerful tool for distinguishing between the C4 and C6 bromo-isomers. The key lies in analyzing the splitting patterns (multiplicity) and coupling constants (J-values) of the remaining aromatic protons.

  • ¹H NMR:

    • For the C4-Bromo Isomer: Two aromatic protons remain at C5 and C6. They are adjacent (ortho coupling) and will appear as two distinct doublets, each with a coupling constant of approximately 7-9 Hz.

    • For the C6-Bromo Isomer: Two aromatic protons remain at C4 and C5. They are also adjacent and will appear as two doublets with a similar ortho coupling constant.

    • The Deciding Factor: While both isomers show two doublets, their chemical shifts will differ due to the different electronic environment. More importantly, 2D NMR experiments are required for definitive assignment.

  • 2D NMR (COSY, HSQC, HMBC): This is where ambiguity is eliminated.

    • COSY (Correlation Spectroscopy): Confirms that the two aromatic protons are indeed coupled to each other. This is a self-validating check on the ¹H NMR interpretation.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the decisive experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away.

      • To Confirm the C4-Bromo Isomer: Look for a correlation from the methoxy protons (-OCH₃) to the C2 carbon, and crucially, from the aromatic proton at C5 to the nitrile carbon (C7).

      • To Confirm the C6-Bromo Isomer: Look for a 3-bond correlation from the C5 proton to the C3 carbon (bearing the -OH group) and a 2-bond correlation to the C4 carbon. The absence of a correlation from the C5 proton to the nitrile carbon would be key evidence against the C4-isomer.

Table 1: Comparative Spectroscopic Data for Predicted Bromination Products

Analytical TechniqueFeatureExpected Result for 4-Bromo IsomerExpected Result for 6-Bromo IsomerRationale
HRMS [M-H]⁻ ionC₈H₅BrNO₂⁻C₈H₅BrNO₂⁻Confirms elemental composition and successful monobromination.
IR C≡N Stretch~2230 cm⁻¹~2230 cm⁻¹Confirms retention of the nitrile group.[8]
¹H NMR Aromatic ProtonsTwo doublets (~7.0-7.5 ppm, J ≈ 8 Hz)Two doublets (~6.8-7.3 ppm, J ≈ 8 Hz)Reveals two adjacent protons on the ring for both isomers.
¹³C NMR Aromatic Carbons6 distinct signals6 distinct signalsConfirms the number of unique carbon environments.
HMBC Key CorrelationH5 ↔ C7 (Nitrile Carbon) H5 ↔ C3 (OH-bearing Carbon) This long-range coupling is unique to each isomer and provides definitive proof of the substitution pattern.

Validated Experimental Workflow for Structure Confirmation

Trustworthiness in analytical science comes from a logical, self-correcting workflow where the outputs of one stage validate the assumptions of the next.

Figure 2: A self-validating workflow for product structure confirmation.

Step-by-Step Methodology
  • Post-Reaction Work-up and Purification: After the reaction is complete, isolate the crude product. Purify it using an appropriate technique, such as column chromatography or recrystallization, to isolate the major product.

  • Purity Assessment: Analyze the purified fraction by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9] The goal is to ensure the sample is >95% pure before proceeding to extensive spectroscopic analysis, as impurities can complicate spectral interpretation. If impure, further purification is required.

  • Molecular Formula Confirmation (HRMS): Obtain a high-resolution mass spectrum. The result must match the expected elemental composition for the predicted product. A mismatch here indicates an unexpected reaction occurred.

  • Functional Group Analysis (FTIR): Quickly run an IR spectrum to confirm that the primary functional groups (-OH, -C≡N) are intact.

  • Definitive Structure Elucidation (NMR):

    • Acquire a ¹H NMR spectrum to observe the aromatic region.

    • Acquire a ¹³C NMR spectrum.

    • Crucially, acquire 2D NMR spectra, including COSY and HMBC.

    • Integrate all NMR data: use the COSY to link adjacent protons, and the HMBC to piece together the full carbon skeleton and definitively place the new substituent relative to the existing functional groups.

  • Final Assignment: The structure is confirmed only when the data from all techniques are in complete agreement. The molecular formula from HRMS must match the structure derived from the comprehensive NMR analysis, which in turn must be consistent with the functional groups observed in the IR spectrum.

By adhering to this rigorous, multi-technique approach, researchers can move beyond assumption and achieve absolute confidence in the structure of their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.

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A Guide to the Synthetic Utility of 3-Hydroxy-2-methoxybenzonitrile: A Comparative Analysis with Key Isomeric Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of 3-Hydroxy-2-methoxybenzonitrile, a specialty chemical intermediate. As direct performance data for this specific isomer is emerging, this document establishes a predictive performance framework by comparing its structural and electronic properties against its well-characterized and industrially significant isomers: 3-hydroxy-4-methoxybenzonitrile and 4-hydroxy-3-methoxybenzonitrile (vanillonitrile). The analysis herein is grounded in established principles of physical organic chemistry to provide actionable insights for reaction design and application development.

Part 1: Isomeric Substitution and Its Influence on Reactivity

The utility of a substituted benzonitrile in organic synthesis is fundamentally dictated by the electronic interplay between its functional groups. The positioning of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups relative to the electron-withdrawing nitrile (-CN) group significantly alters the molecule's reactivity profile.

In this compound, the methoxy group is positioned ortho to the nitrile, while the hydroxyl group is meta. This arrangement creates a unique steric and electronic environment. The ortho-methoxy group can exert steric hindrance, potentially influencing the accessibility of the nitrile group to catalysts or reagents. Electronically, both groups donate electron density to the aromatic ring, which can affect its susceptibility to electrophilic or nucleophilic aromatic substitution.

In contrast, isomers like 3-hydroxy-4-methoxybenzonitrile, a key intermediate for the EGFR inhibitor Gefitinib, and 4-hydroxy-3-methoxybenzonitrile, a precursor in materials science, have different substitution patterns that lead to distinct and well-documented reactivity.[1][2] Understanding these differences is crucial for predicting the behavior of the title compound.

The reactivity of benzonitriles in key transformations like hydrolysis and reduction is highly sensitive to the electronic environment.[3] Electron-donating groups, such as methoxy and hydroxyl, can influence the rate of these reactions. For instance, in acid-catalyzed hydrolysis, electron-donating groups may accelerate the reaction at lower acid concentrations.[3] Conversely, for reduction to primary amines via catalytic hydrogenation, such groups generally lead to higher yields.[4]

Diagram: Electronic Effects of Substituents

The following diagram illustrates the interplay of inductive and resonance effects of the hydroxyl and methoxy groups on the aromatic ring for each isomer, which is foundational to understanding their differential reactivity.

G cluster_0 This compound cluster_1 3-Hydroxy-4-methoxybenzonitrile (Gefitinib Intermediate) cluster_2 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile) a0 Ortho-Methoxy: - Strong +R effect - Steric hindrance a2 Nitrile Group a0->a2 Steric & Electronic Influence a1 Meta-Hydroxyl: - Strong -I effect - Weak +R effect a1->a2 Electronic Influence b0 Para-Methoxy: - Strong +R effect b2 Nitrile Group b0->b2 Strong Electronic Influence b1 Meta-Hydroxyl: - Strong -I effect - Weak +R effect b1->b2 Electronic Influence c0 Meta-Methoxy: - Strong -I effect - Weak +R effect c2 Nitrile Group c0->c2 Electronic Influence c1 Para-Hydroxyl: - Strong +R effect c1->c2 Strong Electronic Influence

Caption: Influence of substituent positions on the nitrile group.

Part 2: Benchmarking Against Established Industrial Applications

To build a performance case for this compound, we compare it to its isomers in their established roles.

Application A: Synthesis of Kinase Inhibitors

Benchmark Isomer: 3-Hydroxy-4-methoxybenzonitrile This isomer is a critical building block for Gefitinib, an anti-cancer drug that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The synthesis involves leveraging the specific positions of the hydroxyl and methoxy groups for sequential reactions.

Comparative Analysis: In the Gefitinib synthesis, the meta-hydroxyl group is typically alkylated. For our target compound, this compound, the hydroxyl group is also in the meta position relative to the nitrile, suggesting it could be a viable substrate for similar alkylation reactions. However, the adjacent ortho-methoxy group could sterically hinder the approach of bulky reagents, potentially requiring modified reaction conditions (e.g., higher temperatures, longer reaction times, or more potent reagents) to achieve comparable yields. This steric congestion could also be an advantage, potentially leading to higher regioselectivity in certain reactions.

Workflow: Key Step in Gefitinib Synthesis

G start 3-Hydroxy-4- methoxybenzonitrile reagent + Alkylating Agent (e.g., 3-morpholinopropyl chloride) + Base (K2CO3) in DMF start->reagent product O-Alkylated Intermediate reagent->product downstream Further steps: Nitration, Reduction, Cyclization, etc. product->downstream

Caption: O-Alkylation of the benchmark isomer in Gefitinib synthesis.

Application B: Advanced Polymer and Materials Development

Benchmark Isomer: 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile) This isomer, easily derived from vanillin, is used in the synthesis of novel polymers and coatings.[2][5] Its phenolic hydroxyl group is a key reactive site for polymerization processes, and the overall structure can impart properties like thermal stability and UV resistance to the resulting materials.[2]

Comparative Analysis: For polymerization reactions involving the hydroxyl group, this compound presents an interesting alternative. The reactivity of its hydroxyl group may be different due to the electronic influence of the ortho-methoxy group. This could alter the kinetics of polymerization. Furthermore, the unique substitution pattern might disrupt crystal packing in the resulting polymer, potentially leading to materials with different mechanical or optical properties, such as lower crystallinity or higher solubility in organic solvents.

Part 3: Experimental Protocol for Comparative Reactivity Analysis

To empirically benchmark the performance of this compound against its isomers, a standardized kinetic study is required. The acid-catalyzed hydrolysis of the nitrile group to an amide is a fundamental transformation that is highly sensitive to the electronic properties of the aromatic ring. This protocol provides a robust system for quantifying reactivity differences.

Protocol: Kinetic Analysis of Acid-Catalyzed Nitrile Hydrolysis

This protocol is designed to measure and compare the pseudo-first-order rate constants of hydrolysis for this compound and its isomers.

1. Rationale and Self-Validation: The hydrolysis of a nitrile is a well-understood reaction whose rate is dependent on the electronic environment of the nitrile group.[3] By maintaining constant temperature and acid concentration, any observed differences in reaction rate can be directly attributed to the isomeric substitution pattern. The protocol's self-validating nature comes from monitoring the reaction progress using UV-Vis spectrophotometry, which provides a continuous and quantitative measure of product formation, allowing for the precise calculation of rate constants.[3]

2. Materials:

  • This compound

  • 3-Hydroxy-4-methoxybenzonitrile (Benchmark 1)

  • 4-Hydroxy-3-methoxybenzonitrile (Benchmark 2)

  • Sulfuric Acid (H₂SO₄), concentrated (e.g., 18 M)

  • Deionized Water

  • Thermostatted UV-Vis Spectrophotometer with cuvette holder

  • Quartz cuvettes

3. Procedure:

  • Preparation of Acid Solution: Prepare a 10.0 M H₂SO₄ solution by carefully adding concentrated sulfuric acid to deionized water in a volumetric flask cooled in an ice bath. Allow to equilibrate to room temperature.

  • Temperature Equilibration: Set the spectrophotometer's thermostatted cuvette holder to a constant temperature (e.g., 50.0 °C). Place a sealed quartz cuvette containing the 10.0 M H₂SO₄ solution into the holder and allow it to equilibrate for at least 20 minutes.

  • Stock Solution Preparation: Prepare stock solutions (e.g., 10 mM) of each benzonitrile isomer in a suitable organic solvent that is miscible with the acid solution (e.g., dioxane).

  • Reaction Initiation: To initiate the reaction, inject a small, precise volume of one isomer's stock solution into the equilibrated sulfuric acid in the cuvette, ensuring rapid mixing. The final concentration of the nitrile should be low enough to ensure pseudo-first-order conditions.

  • Data Acquisition: Immediately begin recording the absorbance of the solution over time at the λ_max_ of the corresponding amide product. The wavelength should be predetermined by running a full spectrum of the fully hydrolyzed product.

  • Data Analysis: Plot the natural logarithm of (A_∞_ - A_t_) versus time, where A_t_ is the absorbance at time t and A_∞_ is the final absorbance. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs_).

  • Repeat: Repeat the procedure identically for the other two isomers.

Workflow: Kinetic Experiment

G A Prepare 10.0 M H2SO4 B Equilibrate Acid in Spectrophotometer (50°C) A->B D Initiate Reaction: Inject Stock into Acid B->D C Prepare Stock Solution of Isomer C->D E Monitor Absorbance vs. Time at Product λmax D->E F Calculate Rate Constant (k_obs) from Kinetic Plot E->F G Repeat for Other Isomers F->G

Caption: Workflow for the comparative kinetic analysis of nitrile hydrolysis.

Part 4: Comparative Data Summary and Outlook

While empirical data from the above protocol is pending, a qualitative prediction of performance can be made based on established chemical principles.

Performance ParameterThis compound3-Hydroxy-4-methoxybenzonitrile4-Hydroxy-3-methoxybenzonitrile
Predicted Rate of Hydrolysis Moderate to HighHighHigh
Potential for Steric Hindrance High (at nitrile and C2)LowLow
Reactivity of -OH Group Potentially hinderedAccessibleAccessible
Suitability for Kinase Inhibitors Untested, potentially novel scaffoldsProvenLess common
Suitability for Polymer Synthesis Potentially novel propertiesUntestedProven

This compound is a structurally unique intermediate whose performance profile is predicted to be distinct from its more common isomers. The ortho-methoxy group is expected to be the primary driver of this differentiation, introducing steric effects that could modulate reaction rates and selectivity. While this may present challenges in adapting existing protocols, it also offers opportunities for the development of novel molecular architectures that are not accessible from other isomers.

The experimental protocol outlined in this guide provides a clear and robust pathway for quantitatively benchmarking its reactivity. The results of such studies will be critical in validating the potential of this compound and defining its role as a valuable building block for the next generation of pharmaceuticals and advanced materials.

References

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A Comparative Study of the Physicochemical Properties of Substituted Benzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the key physicochemical properties of substituted benzonitriles, a class of compounds integral to drug discovery and materials science. By understanding how the nature and position of substituents on the benzene ring influence properties such as acidity (pKa), lipophilicity (logP), solubility, and melting/boiling points, researchers can make more informed decisions in the design and development of novel molecules. This document synthesizes experimental data with established theoretical principles to offer a practical resource for scientists and drug development professionals.

Introduction: The Significance of Physicochemical Properties in Drug Design

The journey of a drug molecule from administration to its target site is profoundly influenced by its physicochemical characteristics. Properties like pKa, logP, and solubility govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, a compound's acidity (pKa) affects its charge state at different physiological pH values, which in turn impacts its ability to cross biological membranes.[1] Lipophilicity, quantified by the partition coefficient (logP), is a critical determinant of a drug's ability to permeate the lipid bilayers of cells.[2] Aqueous solubility is paramount for ensuring that a drug can be formulated for effective delivery and can achieve a sufficient concentration at its site of action.

Benzonitrile and its derivatives are versatile scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[3] The nitrile group, being a strong electron-withdrawing group, significantly influences the electronic environment of the benzene ring, and the addition of further substituents allows for the fine-tuning of the molecule's properties.[4] This guide will explore these substituent effects in a systematic manner.

The Interplay of Substituents and Physicochemical Properties

The electronic and steric effects of substituents dramatically alter the physicochemical properties of the parent benzonitrile molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, leading to predictable trends in acidity, lipophilicity, and other properties.[5][6]

Acidity (pKa)

The pKa of a molecule is a measure of its tendency to donate a proton. For substituted benzonitriles, the acidity is primarily associated with substituents that can ionize, such as a hydroxyl group in cyanophenols. The electron-withdrawing nature of the cyano group itself makes the benzene ring electron-deficient, thereby increasing the acidity of any acidic protons on the ring or its substituents compared to their non-nitrile analogues.

Electron-withdrawing substituents, such as the nitro group (-NO2), further increase acidity by stabilizing the conjugate base through inductive and resonance effects.[1][6] Conversely, electron-donating groups, like the amino (-NH2) or methyl (-CH3) group, decrease acidity by destabilizing the conjugate base. The position of the substituent (ortho, meta, or para) is also critical, with para- and ortho-substituents generally exerting a stronger resonance effect than meta-substituents.[4]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. A higher logP value indicates greater lipid solubility. The introduction of polar, hydrogen-bonding groups like -OH or -NH2 generally decreases logP, making the compound more hydrophilic. Conversely, non-polar substituents such as alkyl groups or halogens tend to increase logP. The overall lipophilicity is a complex interplay of these substituent effects.

Solubility

Aqueous solubility is a critical parameter for drug development. Generally, polar compounds are more soluble in water, while non-polar compounds are less soluble. Therefore, the introduction of polar substituents that can engage in hydrogen bonding with water (e.g., -OH, -NH2) tends to increase aqueous solubility. The crystal lattice energy of a solid compound also plays a significant role; a higher melting point often correlates with lower solubility due to stronger intermolecular forces in the crystal.

Melting and Boiling Points

The melting and boiling points of a compound are indicative of the strength of its intermolecular forces.[7] Symmetrical molecules often have higher melting points due to more efficient packing in the crystal lattice. The presence of hydrogen bonding substituents like -OH and -NH2 significantly increases both melting and boiling points due to the strong intermolecular attractions.

Comparative Data of Substituted Benzonitriles

The following tables summarize the experimental physicochemical properties of a selection of substituted benzonitriles. The data has been compiled from various sources to provide a comparative overview.

Table 1: Physicochemical Properties of Monosubstituted Benzonitriles

SubstituentPositionpKalogPSolubility in WaterMelting Point (°C)Boiling Point (°C)
-H-N/A1.56[8]Slightly soluble[8]-13[9]191[9]
-NO2ortho--Insoluble[3]107-111[3]165 (16 mmHg)[3]
meta--Sparingly soluble[3]114-117[3]165 (21 mmHg)[3]
para--Slightly soluble[3]144-147[3]Decomposes[3]
-NH2ortho---49-52267
meta---53-56298
para1.74[10]1.00[10]Insoluble[10]83-85[10]167 (1 mmHg)[10]
-OHortho7.961.62Soluble97-99145 (15 mmHg)
meta8.611.51Soluble82-84-
para7.951.59Soluble112-113-
-Clortho-2.14Slightly soluble[11]43-46232
para-2.15Insoluble[12]90-93[12]223[12]
-CH3ortho-2.05--13204-205
meta-2.05--24204
para-2.05-29217

Experimental Protocols for Physicochemical Property Determination

The accurate determination of physicochemical properties is crucial for building reliable structure-activity relationships. The following sections detail standard experimental protocols for measuring pKa, logP, and solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise method for determining the pKa of a compound.[13][14] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Experimental Workflow: pKa Determination

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare analyte solution (e.g., 1 mM) A->B C Prepare titrant (e.g., 0.1 M NaOH or HCl) B->C D Add titrant in increments C->D E Record pH after each addition D->E F Plot pH vs. volume of titrant E->F G Determine inflection point (equivalence point) F->G H pKa = pH at half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh the substituted benzonitrile and dissolve it in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[13]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the analyte has been neutralized.[14]

Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP).[2][15] It involves measuring the concentration of the analyte in both the octanol and aqueous phases after they have reached equilibrium.

Experimental Workflow: logP Determination

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate octanol with water and water with octanol B Prepare a stock solution of the analyte A->B C Add analyte to the octanol-water mixture B->C D Shake vigorously to reach equilibrium C->D E Centrifuge to separate phases D->E F Measure analyte concentration in both phases (e.g., by HPLC or UV-Vis) E->F G Calculate logP = log([Analyte]octanol / [Analyte]water) F->G

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.[16]

  • Sample Addition: Add a known amount of the substituted benzonitrile to a mixture of the pre-saturated octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the analyte to partition between the two phases and reach equilibrium.[2]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be necessary to break up any emulsions.[2]

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.[17]

Determination of Aqueous Solubility

Determining the aqueous solubility of a compound is fundamental in pre-formulation studies. A common method involves creating a saturated solution and then quantifying the amount of dissolved solute.[18]

Experimental Workflow: Solubility Determination

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid analyte to water B Agitate at a constant temperature until equilibrium is reached A->B C Separate the solid and liquid phases (e.g., by filtration or centrifugation) B->C D Quantify the concentration of the analyte in the aqueous phase C->D

Caption: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

  • Saturated Solution Preparation: Add an excess amount of the solid substituted benzonitrile to a known volume of water in a sealed container.[18]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.[18] Care must be taken to avoid precipitation or evaporation during this step.

  • Quantification: Accurately determine the concentration of the dissolved analyte in the clear aqueous phase using a validated analytical method such as HPLC, UV-Vis spectroscopy, or NMR.[19]

Conclusion: A Framework for Rational Design

The data and protocols presented in this guide offer a foundational understanding of the physicochemical properties of substituted benzonitriles. By leveraging this information, researchers can more effectively predict the behavior of novel benzonitrile derivatives and make rational design choices to optimize their properties for specific applications, particularly in the realm of drug discovery. The interplay of substituent effects provides a powerful tool for modulating the ADME profiles of lead compounds, ultimately contributing to the development of safer and more effective therapeutics.

References

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Safety Operating Guide

Proper Disposal of 3-Hydroxy-2-methoxybenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Inherent Risks: A Profile of 3-Hydroxy-2-methoxybenzonitrile

Based on data from closely related benzonitrile derivatives, this compound should be handled as a hazardous substance with the potential for acute toxicity, as well as skin and eye irritation.[1][2][3][4][5] The nitrile group (-C≡N) is a key structural feature that often imparts toxicity. Therefore, all handling and disposal procedures must be approached with the assumption that this compound is hazardous.

PropertyAnticipated Value/CharacteristicSource/Analogue
Molecular Formula C₈H₇NO₂[6]
Molecular Weight 149.15 g/mol [1][6]
Physical State Solid (powder)[7]
Anticipated Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2][3][4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the "cradle-to-grave" principle of hazardous waste management, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] This means its journey from initial use to final disposal must be meticulously managed and documented.

Waste Identification and Classification

The first critical step is to classify the waste. As a laboratory chemical with anticipated toxic properties, this compound waste should be classified as hazardous.

  • In the United States (EPA RCRA): While not a specifically listed waste, it would likely be classified as a "characteristic" hazardous waste due to its toxicity. A formal hazardous waste determination should be conducted.

  • In Europe (European Waste Catalogue - EWC): This type of waste falls under the EWC code 16 05 06 *, which designates "laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals."[7][10][11] The asterisk denotes that it is considered hazardous.

Segregation and Storage

Proper segregation is paramount to prevent accidental reactions.

  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Labeling: The waste container must be labeled "Hazardous Waste" and should clearly identify the contents, including the full chemical name: "this compound."

  • Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Ventilate: Increase ventilation in the area.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

  • Licensed Waste Disposal Contractor: The final disposal of this hazardous waste must be carried out by a licensed and reputable hazardous waste disposal company. This contractor will have the expertise and permits to transport and dispose of the chemical in accordance with all federal, state, and local regulations.

  • Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately to track the waste from your facility to its final destination.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_classification Waste Classification cluster_containment Containment & Storage cluster_disposal Final Disposal start Generation of this compound Waste ppe Wear Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe classify Classify as Hazardous Waste (e.g., EWC 16 05 06*) ppe->classify container Place in a Labeled, Dedicated Hazardous Waste Container classify->container Solid or Liquid Waste storage Store in a Designated, Well-Ventilated Area container->storage contractor Arrange for Pickup by a Licensed Hazardous Waste Contractor storage->contractor documentation Complete all Necessary Waste Manifest Documentation contractor->documentation end Proper & Compliant Disposal documentation->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, you can ensure that your laboratory practices remain compliant with safety regulations and contribute to a culture of responsibility in scientific research. The principles outlined here are not merely procedural; they are a reflection of a commitment to safety and environmental stewardship that is integral to scientific integrity.

References

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  • Information on EWC Codes. (2019, March 22). [Link]

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  • What is an EWC Code? (2024, February 13). Novus Environmental. [Link]

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  • 3-HYDROXY-4-METHOXYBENZONITRILE. precisionFDA. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.